molecular formula C8H17Cl B7770750 3-(Chloromethyl)heptane CAS No. 1230-40-6

3-(Chloromethyl)heptane

Cat. No.: B7770750
CAS No.: 1230-40-6
M. Wt: 148.67 g/mol
InChI Key: WLVCBAMXYMWGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)heptane (CAS RN: 123-04-6), also known as 2-Ethylhexyl chloride, is a colorless liquid organic compound with the molecular formula C8H17Cl and a molecular weight of 148.67 g/mol . It is characterized by a boiling point of approximately 169-174 °C, a density of 0.88 g/cm³, and a flash point of 60 °C, presenting as a flammable liquid and vapor . Its primary value in research stems from the reactivity of the chloromethyl group, which makes it an excellent alkylating agent for introducing the heptyl chain into target molecules . This compound serves as a critical intermediate in diverse research applications. In pharmaceutical research, it is utilized in the synthesis of various active ingredients, including antihistamines, antipsychotics, anticonvulsants, and chemotherapeutic agents such as etoposide and teniposide . In chemical synthesis, it acts as a raw material for producing surfactants, plasticizers, lubricants, epoxy resins, and polyurethanes . Furthermore, its properties as an excellent solvent for high-melting-point solid fats and waxes make it a valuable extraction agent in laboratory settings . Researchers should note that this compound is insoluble in water but soluble in most organic solvents . It is incompatible with strong oxidizing agents and strong bases. Please handle with appropriate care, referring to the product's Safety Data Sheet. This product is intended for research purposes and laboratory use only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVCBAMXYMWGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861758
Record name 3-(Chloromethyl)-heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-04-6, 1230-40-6
Record name 3-(Chloromethyl)heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-chloro-2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(CHLOROMETHYL)HEPTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptane, 3-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Chloromethyl)-heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLHEXYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)heptane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 3-(chloromethyl)heptane (B86058). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

Core Physical and Chemical Properties

This compound, also known as 2-ethylhexyl chloride, is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl. It is a colorless to clear yellow liquid with a characteristically pungent odor.[1] This compound is a versatile intermediate in various chemical syntheses due to the reactive chloromethyl group.[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [3]
CAS Number 123-04-6[3]
Appearance Colorless to clear yellow liquid[4][5]
Boiling Point 166 - 168 °C[3]
Melting Point -70 °C[3]
Density 0.882 g/cm³[3]
Solubility Insoluble in water; Soluble in most organic solvents[1][4]
Flash Point 60 °C[3]
Refractive Index 1.432 - 1.436[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-ethyl-1-hexanol with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[6]

Experimental Protocol: Synthesis from 2-Ethyl-1-hexanol

Materials:

  • 2-Ethyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charge the flask with 2-ethyl-1-hexanol and a suitable anhydrous solvent such as diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. The reaction is exothermic and will generate HCl and SO₂ gas. A base like pyridine can be added to neutralize the generated HCl.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.[7][8][9]

G 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol Intermediate Chlorosulfite Ester 2-Ethyl-1-hexanol->Intermediate Reaction with SOCl2 Thionyl_Chloride SOCl2 Thionyl_Chloride->Intermediate 3-Chloromethylheptane 3-Chloromethylheptane Intermediate->3-Chloromethylheptane Decomposition Byproducts SO2 + HCl Intermediate->Byproducts

Caption: Synthesis of this compound from 2-Ethyl-1-hexanol.

Chemical Reactivity and Experimental Protocols

The primary reactivity of this compound is centered around the carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution reactions.[2] The chlorine atom is a good leaving group, and the primary nature of the alkyl halide favors the Sₙ2 mechanism.[10]

Nucleophilic Substitution with Sodium Azide (B81097)

This reaction introduces an azide functional group, which is a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol: Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture with stirring at a temperature between 60-80 °C for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 3-(azidomethyl)heptane.

  • The product can be purified by column chromatography or distillation.

Nucleophilic Substitution with Sodium Cyanide

This reaction is a powerful method for carbon chain extension, introducing a nitrile group which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[1][4][6]

Experimental Protocol: Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol (B145695) or other suitable polar aprotic solvent

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.

  • Add a solution of sodium cyanide in ethanol to the flask.

  • Add this compound to the stirred solution.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS.[4][6]

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude 4-ethyl-1-octanenitrile.

  • Purify the product by distillation under reduced pressure.

G cluster_0 Nucleophilic Substitution Pathways 3-Chloromethylheptane 3-Chloromethylheptane Azide_Product 3-(Azidomethyl)heptane 3-Chloromethylheptane->Azide_Product  + NaN3 (SN2) Nitrile_Product 4-Ethyl-1-octanenitrile 3-Chloromethylheptane->Nitrile_Product  + NaCN (SN2)

Caption: Key nucleophilic substitution reactions of this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound, allowing for its identification and quantification in complex mixtures.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex sample matrices.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

G Sample_Preparation Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[5] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

An In-depth Technical Guide to CAS Number 123-04-6: Cetylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 123-04-6 has been associated with both Cetylpyridinium (B1207926) Chloride and 3-(Chloromethyl)heptane in various chemical databases[1][2][3][4][5][6][7][8]. However, Cetylpyridinium Chloride (CPC) is the more extensively researched compound with significant applications in the pharmaceutical and personal care industries, making it the likely subject of interest for researchers and drug development professionals. This guide will focus on Cetylpyridinium Chloride.

Introduction

Cetylpyridinium chloride (CPC), with the IUPAC name 1-hexadecylpyridinium chloride, is a cationic quaternary ammonium (B1175870) compound (QAC)[9][10]. It is widely recognized for its broad-spectrum antimicrobial properties, making it a common active ingredient in many over-the-counter products such as mouthwashes, toothpastes, lozenges, and throat and nasal sprays[11][12][13][14]. First described in 1939, CPC functions as an antiseptic that effectively kills bacteria and other microorganisms, proving effective in preventing dental plaque and reducing gingivitis[9][10][15]. Its utility also extends to use as a preservative in cosmetics and pharmaceutical formulations and, more recently, has been investigated for its antiviral potential[12][16][17].

Physicochemical and Spectroscopic Properties

CPC is a white, non-hygroscopic powder or solid in its pure form at room temperature[11][18]. It is an amphiphilic molecule, consisting of a hydrophilic pyridinium (B92312) headgroup and a long, hydrophobic 16-carbon (cetyl) alkyl chain[18].

Physicochemical Data

The key physicochemical properties of Cetylpyridinium Chloride are summarized in the table below.

PropertyValueReferences
CAS Number 123-03-5 (Anhydrous), 6004-24-6 (Monohydrate)[19][20][21]
Molecular Formula C₂₁H₃₈NCl (Anhydrous), C₂₁H₄₀ClNO (Monohydrate)[11][22]
Molecular Weight 339.99 g/mol (Anhydrous), 358.00 g/mol (Monohydrate)[23][24]
Appearance White crystals or powder[18][23]
Melting Point 77 °C (Anhydrous), 80-83 °C (Monohydrate)[11][19]
Solubility Soluble in water (68 g/L) and alcohol; Insoluble in acetone[11][20][23]
Critical Micelle Conc. ~0.9 - 1.1 mM (highly dependent on salt concentration)[11]
logP 1.71[18]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of CPC. While raw spectral data is extensive, characteristic spectral regions are noted.

SpectroscopyData SummaryReferences
¹H NMR Spectra available for analysis and comparison.[25][26]
¹³C NMR Spectral data has been published and is available in databases.[21][27][28]
Infrared (IR) ATR-IR spectra are available for reference.[21][29]
Mass Spectrometry Mass spectral data is available for structural confirmation.[27]

Synthesis and Manufacturing

The primary synthesis of Cetylpyridinium Chloride involves the quaternization of pyridine (B92270) with a cetyl halide.

General Synthesis Protocol

The synthesis is typically achieved through the reaction of 1-chlorohexadecane (B1210310) (cetyl chloride) with pyridine[25][30]. The reaction can be performed under various conditions, including neat at high temperatures or in a solvent like ethanol[25].

A generalized workflow for CPC synthesis is outlined below.

reagents Reactants: 1-Chlorohexadecane (Cetyl Chloride) Pyridine reaction Reaction Vessel (High Temperature / Pressure) reagents->reaction Charge purification Purification (e.g., Recrystallization) reaction->purification Crude Product product Final Product: Cetylpyridinium Chloride (CPC) purification->product Purified CPC

General workflow for the synthesis of Cetylpyridinium Chloride.
Continuous Flow Synthesis

Recent advancements have focused on continuous flow chemistry to improve safety, yield, and space-time-yield compared to traditional batch processing. A notable protocol involves pumping a mixture of cetyl chloride and pyridine through a heated Hastelloy coil reactor[25].

Experimental Protocol (Continuous Flow):

  • A mixture of cetyl chloride (1.0 eq) and pyridine (4.0 eq) is prepared and sparged with an inert gas (e.g., Argon) while stirring at 55-60°C for 1 hour[25].

  • The reactant mixture is pumped through a continuous flow reactor (e.g., 10 mL Hastelloy coil) maintained at a high temperature (e.g., 200°C) using a high-temperature oil bath[25].

  • The flow rate is adjusted to achieve a specific residence time (e.g., 30 minutes)[25].

  • The output from the reactor is collected, and the product is isolated, often achieving high yield (>95%) and purity (>99%)[25].

Mechanism of Antimicrobial Action

CPC's efficacy stems from its cationic surfactant properties, which enable it to disrupt microbial cell membranes[16][31].

The mechanism involves several key steps:

  • Electrostatic Binding: The positively charged pyridinium head of CPC binds to negatively charged components on the microbial cell surface, such as phospholipids (B1166683) and proteins[31].

  • Membrane Insertion: The hydrophobic cetyl tail inserts into and penetrates the lipid bilayer of the cell membrane[31].

  • Disruption and Permeabilization: This insertion disrupts the membrane's structural integrity, leading to increased permeability[9][31].

  • Cell Lysis: The loss of membrane integrity causes the leakage of essential intracellular components like ions and ATP, ultimately resulting in cell death and lysis[12][31].

This mechanism is effective against a broad range of Gram-positive and Gram-negative bacteria[9][16].

cluster_membrane Bacterial Cell Membrane (Negative Charge) membrane Lipid Bilayer insertion 2. Tail Insertion into Bilayer membrane->insertion Hydrophobic Interaction cpc CPC Molecule (Cationic Head, Hydrophobic Tail) binding 1. Electrostatic Binding cpc->binding binding->membrane Attraction disruption 3. Membrane Disruption & Increased Permeability insertion->disruption lysis 4. Leakage of Cytoplasmic Contents & Cell Death disruption->lysis

Antimicrobial mechanism of action of Cetylpyridinium Chloride.

Applications in Drug Development and Research

CPC is a versatile compound with established and emerging applications.

  • Oral Antiseptic: Its primary use is in oral care products to control plaque and gingivitis. Formulations typically contain 0.045% to 0.1% CPC[11][12].

  • Antimicrobial Preservative: It is used in various cosmetic and pharmaceutical formulations to prevent microbial contamination[12].

  • Antiviral Research: Recent studies have highlighted CPC's potential activity against enveloped viruses, such as SARS-CoV-2, by interacting with viral proteins or inhibiting host cell binding[16][17].

  • Drug Delivery: CPC has been used in the one-pot synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) as a drug carrier, demonstrating a prolonged release of the antiseptic agent[32].

Experimental Protocols for Efficacy Testing

Assessing the antimicrobial efficacy of CPC formulations is critical. Standardized methods are employed to ensure reproducibility.

Protocol for Planktonic Kill Time Assay

This assay determines the rate and extent of bacterial killing in a liquid culture.

  • Prepare a bacterial suspension (e.g., E. coli or S. mutans) in a suitable broth or buffer to a standardized concentration[33][34].

  • At time zero, add the CPC-containing formulation to the bacterial suspension at the desired concentration. An equivalent volume of a negative control (without CPC) is added to a separate suspension[34].

  • At specified time intervals (e.g., 30s, 1 min, 5 min), an aliquot is removed from the test and control suspensions[33].

  • The aliquot is immediately transferred to a neutralizing solution to stop the antimicrobial action of CPC.

  • Serial dilutions of the neutralized suspension are plated onto appropriate agar (B569324) plates[33].

  • Plates are incubated under suitable conditions (e.g., 24-48 hours), after which colonies are counted to determine the number of surviving bacteria. The log₁₀ reduction in viable bacteria compared to the control is calculated[33].

Protocol for Biofilm Disruption Assay

This assay evaluates the efficacy of CPC against bacteria within a biofilm structure.

  • Grow a bacterial biofilm (e.g., saliva-derived oral biofilm) on a suitable surface, such as hydroxyapatite (B223615) discs, for a specified period (e.g., 24-72 hours)[34].

  • Gently rinse the biofilms to remove planktonic bacteria.

  • Expose the biofilms to the CPC formulation or a control solution for a defined period (e.g., 1-10 minutes)[34].

  • After exposure, rinse the biofilms again to remove the test solution.

  • Disrupt the biofilm mechanically (e.g., by scraping or sonication) to release the bacteria into a liquid medium.

  • Determine the viability of the released bacteria using viable counting (as described above) or by using viability stains (e.g., LIVE/DEAD staining) coupled with microscopy[34].

Toxicology and Safety

CPC is considered safe for use in over-the-counter oral antiseptic products at concentrations between 0.025% and 0.1% for short-term use[11]. However, concentrated solutions can be destructive to mucous membranes[11].

Acute Toxicity Data
RouteSpeciesLD₅₀ / LC₅₀References
Oral Rat200 mg/kg[11]
Oral Mouse108 mg/kg[11]
Intravenous Rat30 mg/kg[11]
Inhalation (4h) RatLC₅₀: 0.09 mg/L[11][35]
Side Effects and Considerations
  • Tooth Staining: A known side effect in a small percentage of users (~3%) is the development of extrinsic brown tooth stains, which are reportedly the result of dead bacteria accumulating on the tooth surface[11].

  • Drug Interactions: It is recommended to avoid using CPC-containing products immediately after using toothpaste with sodium lauryl sulfate (B86663) (SLS), as SLS can reduce the efficacy of CPC[14].

  • Resistance: As with other antiseptics, there is a theoretical risk of promoting bacterial resistance with frequent use, which is an area of ongoing research[10][15].

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-(chloromethyl)heptane (B86058) (C₈H₁₇Cl). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields of chemical synthesis. This document details the isomeric landscape of C₈H₁₇Cl, explores the stereochemical intricacies of the target molecule, and provides relevant experimental context.

Introduction to this compound

This compound, also known by its synonym 2-ethylhexyl chloride, is a halogenated alkane with the chemical formula C₈H₁₇Cl. It serves as a versatile intermediate in organic synthesis, primarily utilized as an alkylating agent to introduce the 2-ethylhexyl group into various molecular scaffolds.[1][2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of a chlorine atom on a branched eight-carbon chain gives rise to a multitude of structural isomers and stereoisomers, each with potentially unique physical and chemical properties.

Structural Isomers of C₈H₁₇Cl

The molecular formula C₈H₁₇Cl can represent a large number of structural isomers. These isomers arise from variations in the carbon skeleton (the arrangement of the eight carbon atoms) and the position of the chlorine atom on that skeleton. The foundational carbon skeletons are derived from the 18 structural isomers of octane (B31449).[3][4][5] By considering the unique carbon positions on each of these octane isomers, a comprehensive list of C₈H₁₇Cl structural isomers can be systematically derived.

The structural isomers can be broadly categorized based on their parent alkane chain:

  • Chlorooctanes: The chlorine atom is directly attached to an eight-carbon straight chain.

  • Chloro-methylheptanes: The structure consists of a seven-carbon chain with a methyl group and a chlorine atom at various positions. This compound belongs to this category.

  • Chloro-ethylhexanes: A six-carbon chain with an ethyl group and a chlorine atom.

  • Chloro-dimethylhexanes: A six-carbon chain with two methyl groups and a chlorine atom.

  • Chloro-trimethylpentanes: A five-carbon chain with three methyl groups and a chlorine atom.

  • Chloro-ethylmethylpentanes: A five-carbon chain with an ethyl and a methyl group, and a chlorine atom.

  • Chloro-tetramethylbutanes: A four-carbon chain with four methyl groups and a chlorine atom.

A logical depiction of the relationship between the carbon skeletons of octane and the resulting chloroalkane isomers is presented below.

G Relationship of Octane Isomers to C8H17Cl Isomers cluster_skeletons Carbon Skeletons C8H18 C8H18 (Octane) 18 Structural Isomers Octane n-Octane C8H18->Octane Isomeric Forms Methylheptanes Methylheptanes C8H18->Methylheptanes Isomeric Forms Dimethylhexanes Dimethylhexanes C8H18->Dimethylhexanes Isomeric Forms Ethylhexanes Ethylhexanes C8H18->Ethylhexanes Isomeric Forms Trimethylpentanes Trimethylpentanes C8H18->Trimethylpentanes Isomeric Forms OtherBranched Other Highly Branched Skeletons C8H18->OtherBranched Isomeric Forms C8H17Cl C8H17Cl (Chloro-octanes) Multiple Structural Isomers Octane->C8H17Cl Chlorination at unique positions Methylheptanes->C8H17Cl Chlorination at unique positions Dimethylhexanes->C8H17Cl Chlorination at unique positions Ethylhexanes->C8H17Cl Chlorination at unique positions Trimethylpentanes->C8H17Cl Chlorination at unique positions OtherBranched->C8H17Cl Chlorination at unique positions

Figure 1. Derivation of C₈H₁₇Cl isomers from octane skeletons.
Quantitative Data of Selected C₈H₁₇Cl Isomers

The physical properties of alkyl halides are influenced by the carbon chain length, branching, and the position of the halogen. The following table summarizes available quantitative data for this compound and some of its structural isomers for comparative analysis.

IUPAC NameCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index
1-Chlorooctane111-85-3181.5[6]0.874[6]1.4305[6]
2-Chlorooctane628-61-5173-1740.8681.427
3-Chlorooctane1117-79-9173.4[7]0.862[7]1.423[7]
4-Chlorooctane999-07-5173.4[8]0.862[8]1.423[9]
This compound 123-04-6 175-177 0.875 1.434
1-Chloro-2-methylheptane2350-16-5170-172~0.87~1.43
2-Chloro-2-methylheptane4325-49-9163.9[9]0.864[9]-
3-Chloro-3-methylheptane (B8732670)5272-02-6163.9[10]0.864[10]-
4-Chloro-4-methylheptane61764-94-1163.9[11]0.864[11]1.424[11]

Stereochemistry of this compound

Stereochemistry plays a critical role in the biological activity and pharmacological properties of many molecules. This compound is a chiral molecule, as the carbon atom at the 3-position is a stereocenter. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a butyl group, and a chloromethyl group.

Due to this chirality, this compound exists as a pair of enantiomers:

  • (R)-3-(Chloromethyl)heptane

  • (S)-3-(Chloromethyl)heptane

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priorities of the substituents on the chiral center are:

  • -CH₂Cl (highest atomic number of the first differing atom)

  • -CH₂CH₂CH₂CH₃ (butyl group)

  • -CH₂CH₃ (ethyl group)

  • -H (lowest priority)

The spatial arrangement of these groups determines the R/S designation. The synthesis of a single enantiomer often requires stereoselective synthetic methods or chiral resolution of a racemic mixture.

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various methods, with the conversion of a corresponding alcohol to an alkyl chloride being a common and versatile approach. The use of thionyl chloride (SOCl₂) is a widely employed method for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.[12]

General Protocol for the Synthesis of a Chiral Alkyl Chloride from a Chiral Alcohol via Sₙ2 Pathway

This protocol describes a general method for the conversion of a chiral secondary alcohol to a chiral alkyl chloride with inversion of stereochemistry, a process that proceeds through an Sₙ2 mechanism.[13]

Materials:

  • Chiral secondary alcohol (e.g., (S)-2-ethyl-1-hexanol for the synthesis of (R)-3-(chloromethyl)heptane)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (anhydrous)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: The chiral alcohol (1.0 equivalent) is dissolved in anhydrous pyridine. The solution is cooled to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC or GC is recommended).

  • Work-up: The reaction mixture is cautiously poured into ice-water and extracted with diethyl ether or dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude alkyl chloride is purified by vacuum distillation or flash column chromatography.

The following diagram illustrates the workflow for this experimental protocol.

G Experimental Workflow for Alkyl Chloride Synthesis Start Start: Chiral Alcohol in Pyridine Step1 Cool to 0 °C Start->Step1 Step2 Dropwise addition of Thionyl Chloride (SOCl2) Step1->Step2 Step3 Reaction at Room Temperature (Monitor progress) Step2->Step3 Step4 Work-up: - Quench with ice-water - Extraction with organic solvent - Wash with NaHCO3, H2O, Brine Step3->Step4 Step5 Dry organic layer (e.g., MgSO4) Step4->Step5 Step6 Solvent Removal (Rotary Evaporation) Step5->Step6 Step7 Purification: - Vacuum Distillation or - Flash Chromatography Step6->Step7 End End: Purified Chiral Alkyl Chloride Step7->End

Figure 2. Workflow for the synthesis of a chiral alkyl chloride.
Reaction Mechanism

The reaction of an alcohol with thionyl chloride in the presence of a non-nucleophilic base like pyridine typically proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.[14]

The mechanism involves the following key steps:

  • Activation of the Alcohol: The alcohol acts as a nucleophile and attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

  • Deprotonation: Pyridine acts as a base to deprotonate the resulting oxonium ion, forming an alkyl chlorosulfite intermediate.

  • Nucleophilic Attack: The chloride ion, a good nucleophile, attacks the carbon atom bearing the alkyl chlorosulfite group from the backside.

  • Displacement: This backside attack leads to the displacement of the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion, driving the reaction to completion. This step results in the inversion of the stereocenter's configuration.

Conclusion

This compound is a chiral molecule with a rich isomeric landscape. Understanding its structural isomers and stereochemistry is crucial for its application in various fields, particularly in the synthesis of complex molecules where specific three-dimensional arrangements are required. The synthetic route via the conversion of the corresponding alcohol using thionyl chloride provides a reliable method for its preparation, with predictable stereochemical outcomes. This guide serves as a foundational resource for researchers working with this and related halogenated alkanes.

References

Spectroscopic Analysis of 3-(Chloromethyl)heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Chloromethyl)heptane, a halogenated alkane with applications in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Molecular Structure and Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl.[1][2][3][4][5][6] Its structure consists of a heptane (B126788) backbone with a chloromethyl group attached to the third carbon atom.

Systematic Name: this compound[7][8] CAS Number: 123-04-6[1][3][4][5][6] Molecular Weight: 148.67 g/mol [1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically run in deuterated chloroform (B151607) (CDCl₃), reveals the distinct proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

Assignment Chemical Shift (ppm) Multiplicity Integration
-CH₂Cl~3.53-3.54Doublet of Doublets2H
-CH(CH₂Cl)-~1.59Multiplet1H
-CH₂- (chain)~1.26-1.43Multiplet8H
-CH₃~0.89-0.91Triplet6H

Table 1: ¹H NMR Data for this compound. Data sourced from publicly available spectra.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
-CH₂Cl~49.5
-CH(CH₂Cl)-~43.2
-CH₂- (C4)~32.1
-CH₂- (C2)~29.5
-CH₂- (C5)~29.2
-CH₂- (C6)~22.9
-CH₃ (C1)~14.1
-CH₃ (C7)~11.3

Table 2: Predicted ¹³C NMR Data for this compound. Note: Experimental data can be found on platforms like ChemicalBook.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained from a liquid film, displays characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950-2845C-H stretch (alkane)Strong
1480-1440C-H bend (methylene)Medium
1385-1370C-H bend (methyl)Medium
~720-650C-Cl stretchStrong

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting fragments are detected.

m/z Relative Intensity (%) Possible Fragment
148/150Low[M]⁺ (Molecular Ion)
119Moderate[M - C₂H₅]⁺
99High[M - CH₂Cl]⁺
57High[C₄H₉]⁺ (Butyl cation)
43Very High[C₃H₇]⁺ (Propyl cation)

Table 4: Major Fragments in the Mass Spectrum of this compound. The presence of the M and M+2 peaks in a ~3:1 ratio is characteristic of a monochlorinated compound.[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

  • Data Processing: The resulting spectrum is processed by phasing, baseline correction, and integration to obtain the final presentable spectrum.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Data Acquisition: The plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using the discussed spectroscopic techniques.

Spectroscopic_Workflow Figure 1. Workflow for Spectroscopic Structure Elucidation MS Mass Spectrometry (MS) Structure Molecular Structure of This compound MS->Structure Provides Molecular Weight and Fragmentation Pattern IR Infrared (IR) Spectroscopy IR->Structure Identifies Functional Groups (e.g., C-H, C-Cl) NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Determines Carbon-Hydrogen Framework and Connectivity

Caption: Figure 1. Workflow for Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)heptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(chloromethyl)heptane (B86058) in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes known information with established principles of haloalkane solubility to offer a robust resource for laboratory and research applications.

Introduction to this compound

This compound, an isomer of isooctyl chloride, is a halogenated alkane with the chemical formula C8H17Cl. It is a colorless to pale yellow liquid at room temperature. Its molecular structure, featuring a nonpolar alkyl chain and a polar carbon-chlorine bond, dictates its solubility behavior, making it a versatile intermediate in organic synthesis.

Solubility Profile of this compound

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the primary intermolecular forces at play are London dispersion forces, due to its alkyl backbone, and weaker dipole-dipole interactions arising from the electronegativity difference between carbon and chlorine.

Qualitative Solubility:

This compound is widely reported to be soluble in a range of common organic solvents.[1][2] This is attributed to the favorable interactions between the haloalkane and the solvent molecules, which are comparable in strength to the intermolecular forces within the pure solute and solvent.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Expected to be a good solvent due to the presence of dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Heptane, Toluene, Diethyl Ether): High solubility is anticipated due to the dominance of London dispersion forces in both the solute and the solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While soluble, the energy required to break the strong hydrogen bonds in the alcohol may slightly limit the solubility compared to nonpolar or polar aprotic solvents.

Quantitative Solubility Data:

SolventTemperature (°C)Solubility (g/L)
Water200.0503[2][3]

This low water solubility is expected, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound.

Experimental Determination of Solubility

While specific protocols for this compound are not documented, a general and reliable method for determining the solubility of a liquid in an organic solvent is the isothermal shake-flask method . This analytical approach involves creating a saturated solution and then measuring the concentration of the solute.

Generalized Experimental Protocol:

  • Preparation of a Saturated Solution:

    • An excess amount of this compound (the solute) is added to a known volume of the desired organic solvent in a sealed container, such as a flask or vial with a screw cap.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation:

    • After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.

  • Sampling and Analysis:

    • A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.

    • The concentration of this compound in the aliquot is determined using a suitable analytical technique. Gas chromatography (GC) is a highly effective method for this purpose, given the volatility of the compound. A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

  • Data Reporting:

    • The solubility is typically expressed in terms of mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container and agitate at constant temperature A->B C Allow to equilibrate (24-48h) B->C D Stop agitation and allow phases to separate C->D E Optional: Centrifuge to pellet excess solute D->E F Withdraw a known volume of the supernatant E->F G Analyze by Gas Chromatography (GC) F->G H Quantify using a calibration curve G->H I I H->I Report solubility (g/L, mol/L)

A generalized workflow for determining the solubility of a liquid solute.

Logical Framework for Solvent Selection

The choice of an appropriate solvent for a particular application involving this compound depends on a logical assessment of its properties in relation to the desired outcome, such as a chemical reaction or an extraction process. The following diagram outlines a decision-making process for solvent selection.

G start Define Application (e.g., Reaction, Extraction) polarity Consider Polarity ('Like Dissolves Like') start->polarity polarity->start Re-evaluate reactivity Assess Solvent Reactivity (Inert vs. Reactive) polarity->reactivity Similar polarity reactivity->polarity Solvent is reactive bp Evaluate Boiling Point (for reaction temperature and removal) reactivity->bp Solvent is inert bp->reactivity Inappropriate boiling point select Select Optimal Solvent bp->select Appropriate boiling point

A decision-making framework for selecting an appropriate organic solvent.

References

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 3-(chloromethyl)heptane (B86058), a primary alkyl halide. The document elucidates the primary reaction mechanisms, namely the bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) pathways, that govern the transformation of this functional group. While specific kinetic data for this compound is not extensively available in the literature, this guide leverages data from analogous primary alkyl halides to provide quantitative insights into its expected reactivity. Detailed discussions on the influence of substrate structure, nucleophile/base characteristics, solvent effects, and temperature on reaction outcomes are presented. Furthermore, this guide includes illustrative experimental protocols and visualizations to facilitate a deeper understanding of the chemical behavior of this compound in synthetic applications.

Introduction

This compound, a structural isomer of 1-chlorooctane, is a primary alkyl halide characterized by a reactive chloromethyl group attached to a heptyl chain with branching at the beta-position. This structural feature is pivotal in determining its chemical reactivity, which is of significant interest in various synthetic applications, including the pharmaceutical and specialty chemical industries. The polarized carbon-chlorine bond renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles and bases.[1][2] This guide will delve into the core principles governing the reactivity of the chloromethyl group in this molecule, with a focus on nucleophilic substitution and elimination reactions.

Reaction Mechanisms

The reactivity of the chloromethyl group in this compound is predominantly governed by two competing reaction mechanisms: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).

Bimolecular Nucleophilic Substitution (S(_N)2)

The S(N)2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the leaving group (chloride ion).[3] This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. For primary alkyl halides like this compound, the S(_N)2 pathway is generally favored due to the relatively low steric hindrance around the reaction center.[4]

The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by a second-order rate law: Rate = k[R-X][Nu(^-)].[5]

Bimolecular Elimination (E2)

In an E2 reaction, a strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond and the simultaneous expulsion of the leaving group.[6][7] This is also a concerted, single-step process. For E2 to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation.[8] While S(_N)2 reactions are generally dominant for primary alkyl halides, the use of a strong, sterically hindered base can favor the E2 pathway.[8][9][10]

The rate of an E2 reaction is also second-order, depending on the concentrations of both the alkyl halide and the base: Rate = k[R-X][Base].

Factors Influencing Reactivity

Several factors dictate the outcome of reactions involving this compound, determining the relative rates of S(_N)2 and E2 pathways.

Substrate Structure: The Effect of (\beta)-Branching

This compound is a primary alkyl halide, which generally favors S(_N)2 reactions.[4] However, the presence of an ethyl group on the (\beta)-carbon introduces steric hindrance. This branching at the carbon adjacent to the electrophilic center can impede the backside approach of the nucleophile, thereby slowing down the rate of the S(_N)2 reaction.[11][12][13] While still reactive towards S(_N)2, its rate will be slower than that of a straight-chain primary alkyl halide like 1-chlorooctane.[13]

Nucleophile vs. Base Strength

The nature of the attacking species is critical in determining the reaction pathway:

  • Strong, non-bulky nucleophiles (e.g., Ingcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    ^-
    , Br
    ^-
    , CN
    ^-
    , RS
    ^-
    ) will predominantly lead to S(_N)2 products.[2]

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide, KO

    t^tt
    Bu) will favor E2 elimination. The bulkiness of the base makes it difficult to act as a nucleophile, thus promoting proton abstraction.[8]

  • Strong, unhindered bases/nucleophiles (e.g., OH

    ^-
    , RO
    ^-
    ) can lead to a mixture of S(_N)2 and E2 products, with the ratio being sensitive to other reaction conditions.[14]

Leaving Group

The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). The reactivity of alkyl halides in both S(_N)2 and E2 reactions increases with a better leaving group, following the trend I

^-
> Br
^-
> Cl
^-
> F
^-
.[12][15]

Solvent Effects

The choice of solvent plays a crucial role:

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for S(_N)2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[16]

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion, creating a "solvent cage" around the nucleophile and reducing its reactivity. These solvents can favor S(_N)1 reactions for tertiary and secondary alkyl halides, but for primary halides, they can also facilitate E2 reactions when a strong base is used.[16]

Temperature

Higher temperatures generally favor elimination reactions over substitution reactions. Elimination reactions have higher activation energies and are more entropically favored.

Quantitative Reactivity Data (Analogous Systems)

As specific kinetic data for this compound is scarce, the following table presents relative rate constants for the S(_N)2 reaction of various primary alkyl halides with a common nucleophile. This data serves to illustrate the expected reactivity trends.

Alkyl HalideRelative Rate (S(_N)2)Reference
CH(_3)Br1[12]
CH(_3)CH(_2)Br0.03-0.05[12]
CH(_3)CH(_2)CH(_2)Br0.015[12]
(CH(_3))(_2)CHCH(_2)Br0.00001[12]
(CH(_3))(_3)CCH(_2)Br (Neopentyl bromide)(\approx) 0[12]

Note: The data illustrates the significant decrease in S(_N)2 reactivity with increased steric hindrance, particularly (\beta)-branching.

Experimental Protocols (Illustrative Examples)

The following are generalized experimental protocols for conducting S(_N)2 and E2 reactions with a primary alkyl halide like this compound.

Protocol for a Representative S(_N)2 Reaction: Synthesis of 3-(Iodomethyl)heptane

This protocol describes the Finkelstein reaction, a classic S(_N)2 process.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve a known quantity of sodium iodide in anhydrous acetone.

  • Add a stoichiometric equivalent of this compound to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by observing the formation of a precipitate (NaCl, which is insoluble in acetone).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated NaCl.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 3-(iodomethyl)heptane.

  • Purify the product by distillation or chromatography as needed.

Protocol for a Representative E2 Reaction: Synthesis of 3-Ethylhept-1-ene

This protocol uses a strong, bulky base to favor elimination.

Materials:

  • This compound

  • Potassium tert-butoxide (KO

    t^tt
    Bu)

  • tert-Butanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., gas chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO(_4)), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 3-ethylhept-1-ene by distillation.

Visualizations

S(_N)2 Reaction Pathway

SN2_Pathway Reactants This compound + Nu⁻ TS_SN2 Transition State [Nu---C---Cl]⁻ Reactants->TS_SN2 Backside Attack Products_SN2 3-(Nucleophilomethyl)heptane + Cl⁻ TS_SN2->Products_SN2 Inversion of Stereochemistry E2_Pathway Reactants_E2 This compound + Base⁻ TS_E2 Transition State [Base---H---C---C---Cl]⁻ Reactants_E2->TS_E2 Proton Abstraction Products_E2 3-Ethylhept-1-ene + Base-H + Cl⁻ TS_E2->Products_E2 Alkene Formation Reaction_Choice start This compound nucleophile_check Nature of Attacking Species start->nucleophile_check strong_base_check Sterically Hindered? nucleophile_check->strong_base_check Strong Base sn2_outcome Sₙ2 Pathway Dominates nucleophile_check->sn2_outcome Strong, Non-bulky Nucleophile e2_outcome E2 Pathway Dominates strong_base_check->e2_outcome Yes mixed_outcome Mixture of Sₙ2 and E2 strong_base_check->mixed_outcome No

References

The Versatility of 3-(Chloromethyl)heptane: A Technical Guide to its Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)heptane (B86058), also known as 2-ethylhexyl chloride, is a versatile chloroalkane intermediate with significant potential in various domains of organic synthesis. Its utility stems from the reactive chloromethyl group attached to a branched eight-carbon chain, which allows it to serve as a potent alkylating agent. This technical guide provides an in-depth overview of the core applications of this compound in the pharmaceutical, chemical, and agricultural industries, with a focus on its role in nucleophilic substitution reactions, Grignard reagent formation, and Friedel-Crafts alkylations. Detailed, albeit illustrative, experimental protocols and data are presented to guide laboratory applications.

Introduction

This compound is a colorless to pale yellow liquid characterized by the chemical formula C₈H₁₇Cl.[1][2] Its branched alkyl structure and the presence of a primary chloride render it a valuable building block for introducing the 2-ethylhexyl moiety into a wide range of molecules. This functional group can impart desirable properties such as increased lipophilicity and altered steric profiles in target compounds. Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants, as well as industrial chemicals like surfactants, plasticizers, and lubricants.[1][3][4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[1][5]
Molecular Weight 148.67 g/mol [5]
CAS Number 123-04-6[1][5]
Appearance Colorless to clear yellow liquid[1][6]
Boiling Point 166-168 °C[7]
Melting Point -70 °C[7]
Density 0.882 g/cm³[6]
Flash Point 60 °C[7]
Solubility Insoluble in water; soluble in most organic solvents.[1][6]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueDatabase Reference
¹H NMR ChemicalBook
Mass Spectrum (EI) NIST WebBook
IR Spectrum NIST WebBook

Key Applications and Synthetic Pathways

The reactivity of this compound is dominated by the susceptibility of the carbon-chlorine bond to nucleophilic attack. This allows for a variety of transformations, making it a versatile precursor in multi-step syntheses.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ion. This is a cornerstone of its utility in organic synthesis.

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[8][9] this compound can be reacted with various alkoxides or phenoxides to introduce the 2-ethylhexyl group.

Illustrative Experimental Protocol: Synthesis of 2-Ethylhexyl Phenyl Ether

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium phenoxide (1.1 equivalents) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Alkylation: To the stirred solution of the alkoxide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Table 3: Illustrative Data for Williamson Ether Synthesis

Reactant 1Reactant 2ProductSolventTheoretical Yield
This compoundSodium Phenoxide2-Ethylhexyl Phenyl EtherDMF>95%
This compoundSodium Ethoxide1-Ethoxy-3-(chloromethyl)heptaneEthanol (B145695)>95%

Alkyl azides are precursors to amines and are used in "click chemistry." The reaction of this compound with sodium azide (B81097) in a polar aprotic solvent affords 3-(azidomethyl)heptane.

Illustrative Experimental Protocol: Synthesis of 3-(Azidomethyl)heptane

  • Reaction Setup: In a round-bottom flask, suspend sodium azide (1.2 equivalents) in dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the suspension.

  • Reaction: Heat the mixture to 50-70 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to yield the crude azide.

The reaction with cyanide salts provides a route to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to primary amines.

Illustrative Experimental Protocol: Synthesis of 2-Ethylhexyl Cyanide

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the cyanide solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After cooling, partition the mixture between water and diethyl ether.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting nitrile can be purified by distillation.

Grignard Reagent Formation and Reactions

This compound can be used to prepare the corresponding Grignard reagent, 2-ethylhexylmagnesium chloride, by reacting it with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Illustrative Experimental Protocol: Preparation of 2-Ethylhexylmagnesium Chloride and Reaction with Benzaldehyde (B42025)

Part A: Grignard Reagent Formation

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask and add a small crystal of iodine. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.

  • Propagation: Once the reaction initiates (indicated by bubbling and heat generation), add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes.

Part B: Reaction with Benzaldehyde

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent in an ice bath and add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The resulting alcohol can be purified by column chromatography or distillation.

Table 4: Illustrative Data for Grignard Reaction

Grignard ReagentElectrophileProductTheoretical Yield
2-Ethylhexylmagnesium chlorideBenzaldehyde1-Phenyl-2-(2-ethylhexyl)ethanol>90%
2-Ethylhexylmagnesium chlorideAcetone2-Methyl-1-(2-ethylhexyl)propan-2-ol>90%
Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds like benzene (B151609).[10][11]

Illustrative Experimental Protocol: Friedel-Crafts Alkylation of Benzene

  • Reaction Setup: In a flask equipped with a stirrer and a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of dry benzene, which serves as both the reactant and the solvent.

  • Addition of Alkyl Halide: Cool the mixture in an ice bath and add this compound (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

  • Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice and hydrochloric acid.

  • Purification: Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous calcium chloride, and remove the excess benzene by distillation. The product can be further purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships discussed.

Nucleophilic_Substitution_Pathways 3-CMH This compound Ether Ether (R-O-CH₂-R') 3-CMH->Ether Williamson Synthesis Alkyl_Azide Alkyl Azide (N₃-CH₂-R') 3-CMH->Alkyl_Azide Azide Synthesis Nitrile Nitrile (NC-CH₂-R') 3-CMH->Nitrile Nitrile Synthesis Alkoxide R-O⁻ Na⁺ Alkoxide->Ether Azide N₃⁻ Na⁺ Azide->Alkyl_Azide Cyanide CN⁻ Na⁺ Cyanide->Nitrile Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification 3-CMH This compound Grignard 2-Ethylhexylmagnesium Chloride 3-CMH->Grignard Mg Magnesium Metal Mg->Grignard Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Electrophile Carbonyl Compound (e.g., Benzaldehyde) Electrophile->Intermediate Product Alcohol Product Intermediate->Product Aqueous Work-up Friedel_Crafts_Alkylation_Logic 3-CMH This compound Carbocation Carbocation Intermediate [R-CH₂⁺][AlCl₄⁻] 3-CMH->Carbocation Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Carbocation Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Product Alkylbenzene Product Sigma_Complex->Product -H⁺, regenerate AlCl₃

References

The Versatility of 3-(Chloromethyl)heptane: A Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)heptane (B86058), also known as 2-ethylhexyl chloride, is a versatile and reactive precursor in the field of organic synthesis. Its branched alkyl structure and the presence of a reactive chloromethyl group make it an ideal building block for the introduction of the 2-ethylhexyl moiety into a wide range of molecular scaffolds. This lipophilic group can significantly influence the physicochemical properties of the resulting compounds, enhancing their solubility in nonpolar environments and potentially modulating their biological activity. This technical guide explores the utility of this compound as a precursor for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for its handling and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
Appearance Colorless liquid
Boiling Point 169-174 °C
Density 0.88 g/cm³
Flash Point 60 °C
Solubility Insoluble in water, soluble in most organic solvents

Synthetic Applications and Experimental Protocols

The primary reactivity of this compound lies in its susceptibility to nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution: A General Workflow

The fundamental reaction pathway involves the reaction of this compound with a nucleophile, typically in the presence of a base, to yield the corresponding 2-ethylhexyl substituted product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3_CMH This compound Product 2-Ethylhexyl-Nu 3_CMH->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Salt Byproduct Salt Base->Salt Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

General Nucleophilic Substitution Workflow
Synthesis of 2-Ethylhexyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[1] In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of this compound.[1]

Experimental Protocol: Synthesis of a Generic 2-Ethylhexyl Aryl Ether

  • Deprotonation of the Phenol (B47542): To a solution of the desired phenol (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate, 1.5 eq.) is added. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: this compound (1.2 eq.) is added to the reaction mixture.

  • Reaction: The mixture is heated to an appropriate temperature (typically 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the pure 2-ethylhexyl aryl ether.

Synthesis of 2-Ethylhexyl Thioethers

Thioethers, or sulfides, are valuable compounds in medicinal and materials chemistry. They can be readily synthesized by the reaction of this compound with a thiol in the presence of a base.[2]

Experimental Protocol: Synthesis of a Generic 2-Ethylhexyl Thioether

  • Reaction Setup: A mixture of the thiol (1.0 eq.) and a base (e.g., potassium carbonate or triethylamine, 1.1 eq.) is prepared in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724).

  • Addition of Alkylating Agent: this compound (1.0 eq.) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for a few hours, with progress monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent and washed with water to remove the inorganic salts. The organic layer is dried and concentrated, and the resulting crude thioether is purified by distillation or column chromatography.

Synthesis of 2-Ethylhexylamines and Quaternary Ammonium (B1175870) Salts

The alkylation of amines with this compound can lead to the formation of secondary, tertiary, and quaternary ammonium salts.[3] The degree of alkylation can often be controlled by the stoichiometry of the reactants. Quaternary ammonium salts, in particular, have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.[3][4]

G 3_CMH This compound Quaternary_Salt [2-Ethylhexyl-NR₃]⁺Cl⁻ 3_CMH->Quaternary_Salt Tertiary_Amine Tertiary Amine (R₃N) Tertiary_Amine->Quaternary_Salt Solvent Solvent (e.g., Acetonitrile) Solvent->Quaternary_Salt Heat Heat Heat->Quaternary_Salt

Synthesis of Quaternary Ammonium Salts

Experimental Protocol: Synthesis of a Generic 2-Ethylhexyl Quaternary Ammonium Salt

  • Reaction Mixture: A solution of a tertiary amine (1.0 eq.) and this compound (1.1 eq.) is prepared in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction: The mixture is heated to reflux and stirred for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt or by TLC.

  • Isolation of Product: After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent to induce crystallization.

Potential Applications of Novel Compounds Derived from this compound

The incorporation of the 2-ethylhexyl group can impart desirable properties to a molecule, leading to a range of potential applications.

Application AreaPotential Properties Conferred by the 2-Ethylhexyl Group
Pharmaceuticals Increased lipophilicity, which can improve membrane permeability and bioavailability. The branched structure may also influence binding to biological targets.
Agrochemicals Enhanced solubility in non-polar environments, potentially improving the efficacy of pesticides and herbicides by facilitating their transport and absorption.[5]
Corrosion Inhibitors The long alkyl chain can form a protective hydrophobic layer on metal surfaces, preventing contact with corrosive agents.[6][7]
Surfactants & Lubricants The branched alkyl chain can disrupt crystal packing, leading to lower pour points and improved low-temperature properties in lubricants. It also provides the hydrophobic tail necessary for surfactant activity.[5]
Biological Activity of 2-Ethylhexyl Derivatives

While specific novel compounds derived directly from this compound with extensive biological data are not widely reported in publicly accessible literature, related compounds containing the 2-ethylhexyl moiety have shown interesting biological activities. For instance, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, has been investigated for its potential carcinogenic and endocrine-disrupting effects.[8][9] Other studies have reported antimicrobial and cytotoxic activities for compounds containing the 2-ethylhexyl group.[10][11] These findings suggest that the introduction of a 2-ethylhexyl group can significantly impact the biological profile of a molecule, warranting further investigation into the bioactivity of novel derivatives. For example, some studies have shown that certain 2-ethylhexyl esters possess anticancer properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse array of novel compounds. Its reactivity in nucleophilic substitution reactions allows for the facile incorporation of the 2-ethylhexyl group, which can significantly modulate the physicochemical and biological properties of the resulting molecules. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis of new ethers, thioethers, amines, and other derivatives. The potential applications of these novel compounds in pharmaceuticals, agrochemicals, and materials science are vast, making this compound a key building block in the toolkit of the modern synthetic chemist. Further research into the synthesis and biological evaluation of new compounds derived from this precursor is warranted to fully unlock its potential.

References

Theoretical Studies on the Reaction Mechanisms of 3-(Chloromethyl)heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive theoretical analysis of the potential reaction mechanisms of 3-(chloromethyl)heptane (B86058). In the absence of direct computational studies on this specific molecule, this paper draws upon established principles of physical organic chemistry and high-level electronic structure calculations performed on analogous primary and secondary haloalkanes. The competitive pathways of bimolecular nucleophilic substitution (S({N})2), unimolecular nucleophilic substitution (S({N})1), bimolecular elimination (E2), and unimolecular elimination (E1) are evaluated. Factors influencing the activation barriers and product distributions, such as substrate structure, nucleophile/base strength, solvent effects, and steric hindrance, are discussed in detail. Methodologies for computational and experimental investigation are outlined, and quantitative data from related systems are presented to offer a predictive framework for the reactivity of this compound.

Introduction

This compound, also known as 2-ethylhexyl chloride, is a versatile chemical intermediate utilized in various synthetic applications, primarily as an alkylating agent in nucleophilic substitution reactions.[1][2][3] Its structure, a primary chloroalkane with a chiral center and significant steric bulk adjacent to the reactive site, presents an interesting case for mechanistic study. The reaction outcomes are governed by a delicate balance between substitution (S({N})1, S({N})2) and elimination (E1, E2) pathways.[4][5] Understanding the underlying theoretical principles that dictate this selectivity is crucial for optimizing synthetic routes and predicting product formation.

This guide will explore the theoretical underpinnings of these reaction mechanisms in the context of this compound's unique structure.

Theoretical Reaction Mechanisms

The reactivity of this compound is dictated by four key competing mechanisms. As a primary haloalkane, S(_{N})2 and E2 reactions are generally favored. However, the steric hindrance introduced by the ethyl and butyl groups at the C3 position can influence the relative rates of these pathways.[6][7][8]

Bimolecular Nucleophilic Substitution (S(_{N})2)

The S(_{N})2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at a 180° angle to the leaving group (chloride).[9][10] This "backside attack" leads to an inversion of stereochemistry at the carbon center.

Key Factors for this compound:

  • Substrate: It is a primary halide, which typically favors the S(_{N})2 pathway due to the relative accessibility of the reaction center and the instability of a primary carbocation.[11]

  • Steric Hindrance: The ethyl group at the C3 position provides significant steric bulk, which can hinder the approach of the nucleophile, thereby increasing the activation energy and slowing the reaction rate compared to less hindered primary halides like 1-chloropropane.[4][8]

  • Nucleophile: Strong, small nucleophiles will favor this pathway.

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[12]

Bimolecular Elimination (E2)

The E2 mechanism is also a single-step, concerted reaction. A strong base removes a proton from a carbon atom adjacent to the one bearing the leaving group (a (\beta)-hydrogen), while simultaneously the C-Cl bond breaks and a double bond is formed.[4][13]

Key Factors for this compound:

  • Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway.

  • Structure: The presence of (\beta)-hydrogens on both the C2 and C4 positions allows for the formation of two possible alkene products (Hofmann and Zaitsev products), although the major product will depend on the base used.

  • Competition with S(_{N})2: E2 reactions are always in competition with S({N})2 reactions.[14] High temperatures and strong, bulky bases tend to favor elimination over substitution.[5] Computational studies on similar alkyl halides show that E2 reactions are as sensitive to structural variations as S({N})2 reactions.[13]

Unimolecular Mechanisms (S(_{N})1 and E1)

Both S(_{N})1 and E1 mechanisms proceed through a common, rate-determining first step: the spontaneous dissociation of the leaving group to form a carbocation intermediate.[10][11]

Relevance to this compound: These pathways are generally considered highly unfavorable for primary haloalkanes. The formation of a primary carbocation is energetically very costly, resulting in a high activation barrier.[6] Therefore, S(_{N})1 and E1 reactions are not expected to be significant pathways for this compound under typical conditions. They are primarily observed for tertiary and, to a lesser extent, secondary haloalkanes which can form more stable carbocation intermediates.[11][12]

Quantitative Data from Analogous Systems

While specific computational data for this compound is unavailable, studies on similar alkyl halides provide valuable insights into the relative activation energies ((\Delta)Engcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

^{\ddagger}
) for competing S({N})2 and E2 pathways. The following table summarizes representative calculated activation barriers for reactions of chloroalkanes with a common nucleophile/base.

SubstrateNucleophile/BasePathwaySolvent (Model)Calculated (\Delta)Engcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
^{\ddagger}
(kcal/mol)
Reference System
1-ChloropropaneCN
^{-}
S({N})2Water (continuum)25.8Analogous Primary Halide[4]
1-ChloropropaneCNngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
^{-}
E2Water (continuum)33.1Analogous Primary Halide[4]
2-ChlorobutaneCN
^{-}
S({N})2Water (continuum)28.5Analogous Secondary Halide[4]
2-ChlorobutaneCNngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
^{-}
E2Water (continuum)32.7Analogous Secondary Halide[4]
1-Chloro-2-methylpropaneCN
^{-}
S({N})2Water (continuum)29.1Sterically Hindered Primary[4]
1-Chloro-2-methylpropaneCN
^{-}
E2Water (continuum)34.5Sterically Hindered Primary[4]

Note: These values are illustrative and derived from computational studies on model systems to show general trends. Actual values for this compound would require specific calculations.

Experimental and Computational Protocols

Computational Methodology

Theoretical studies of these reaction mechanisms typically employ quantum mechanical methods to map the potential energy surface of the reaction.[15][16]

Typical Protocol:

  • Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

  • Transition State Search: The transition state (TS) structure for each pathway (S(_{N})2, E2) is located. This is a first-order saddle point on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the transition state structure to confirm that it connects the correct reactants and products on the reaction pathway.[15]

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.

  • Solvent Modeling: The effect of the solvent is crucial and is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4][14]

Experimental Protocol for Product Analysis

Kinetic studies and product analysis can validate theoretical predictions.

Typical Protocol:

  • Reaction Setup: this compound is dissolved in a chosen solvent (e.g., ethanol (B145695) for E2, acetone for S(_{N})2) in a temperature-controlled reaction vessel.

  • Reagent Addition: The nucleophile (e.g., sodium iodide in acetone) or base (e.g., sodium ethoxide in ethanol) is added to initiate the reaction.

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reactants, substitution products, and elimination products.

  • Rate Determination: By measuring the disappearance of the starting material or the appearance of products at different initial concentrations, the rate law and rate constant for the reaction can be determined.[9]

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary competing mechanisms for this compound.

SN2_Mechanism cluster_info Sₙ2 Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---CH₂(R)---Cl]⁻ Reactants->TS Backside Attack Products Product (Inversion of Stereochemistry) + Cl⁻ TS->Products Single Concerted Step info Favored by: Strong, small nucleophiles Polar aprotic solvents Primary substrate (less hindrance)

Caption: The S(_{N})2 reaction pathway for this compound.

E2_Mechanism cluster_info E2 Pathway Reactants This compound + Base⁻ TS Transition State (Anti-periplanar) Reactants->TS Proton Abstraction Products Alkene Product(s) + Base-H + Cl⁻ TS->Products Single Concerted Step info Favored by: Strong, bulky bases Higher temperatures Steric hindrance at α-carbon

Caption: The E2 reaction pathway for this compound.

SN1_E1_Mechanism cluster_info Sₙ1 / E1 Pathway Reactant This compound Intermediate Primary Carbocation (High Energy, Unlikely) Reactant->Intermediate Rate-Determining Step (Heterolysis) SN1_Product Sₙ1 Product (Racemic Mixture) Intermediate->SN1_Product Nucleophilic Attack E1_Product E1 Product (Alkene) Intermediate->E1_Product Proton Loss info Highly Unfavorable for Primary Halides Requires polar protic solvents Favored by stable carbocations (3° > 2°)

Caption: The unfavorable S(_{N})1/E1 pathways for this compound.

Conclusion

The reaction mechanisms of this compound are predicted to be dominated by the S({N})2 and E2 pathways, which are characteristic of primary haloalkanes. The steric hindrance imparted by the alkyl branching at the (\beta)-position is a critical factor that likely retards the S({N})2 rate and makes the E2 pathway more competitive, especially with strong, bulky bases and at elevated temperatures. Unimolecular pathways (S(_{N})1 and E1) are not considered viable due to the high energy of the requisite primary carbocation intermediate. The precise product distribution in any given reaction will be a function of the specific conditions employed, including the nature of the nucleophile/base, solvent, and temperature. Further dedicated computational and experimental studies on this compound are warranted to precisely quantify these mechanistic competitions.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting nucleophilic substitution reactions using 3-(Chloromethyl)heptane. This versatile starting material is a valuable building block in organic synthesis, particularly for the introduction of the 2-ethylhexyl moiety in the development of novel therapeutic agents and other high-value organic molecules.[1][2] this compound's reactivity stems from its primary chloride, which readily undergoes substitution reactions with a variety of nucleophiles.[1][2]

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an aliphatic carbon atom. In the case of this compound, the chlorine atom serves as the leaving group.

The reaction mechanism can proceed through two primary pathways: S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular). For a primary alkyl halide like this compound, the S(_N)2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

General Reaction Scheme:

This document outlines protocols for the reaction of this compound with three common nucleophiles: hydroxide (B78521) (OH⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for optimizing reaction conditions.

PropertyValueReference
Molecular Formula C₈H₁₇Cl[3][4]
Molecular Weight 148.67 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 180-185 °C[3]
Density ~0.88 g/mL[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3]
CAS Number 123-04-6[3][4]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and desired product purity.

Synthesis of 2-Ethylhexan-1-ol via Hydrolysis (S(_N)2)

This protocol describes the conversion of this compound to 2-Ethylhexan-1-ol using sodium hydroxide.

Reaction:

CH₃(CH₂)₃CH(CH₂CH₃)CH₂-Cl + NaOH → CH₃(CH₂)₃CH(CH₂CH₃)CH₂-OH + NaCl

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Ethylhexan-1-ol by distillation.

Expected Product Characterization (2-Ethylhexan-1-ol):

Data TypeExpected ValuesReference
Molecular Formula C₈H₁₈O[5]
Molecular Weight 130.23 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 183-185 °C[6]
¹H NMR (CDCl₃) δ 0.85-0.95 (m, 6H), 1.25-1.45 (m, 8H), 1.50-1.60 (m, 1H), 3.55 (d, J=5.5 Hz, 2H)[7][8]
¹³C NMR (CDCl₃) δ 10.9, 14.0, 22.9, 23.8, 28.9, 30.4, 41.3, 65.5
IR (neat, cm⁻¹) 3330 (broad, O-H), 2960, 2925, 2870 (C-H), 1050 (C-O)[5]
Mass Spectrum (EI) m/z 130 (M⁺), 112, 97, 83, 70, 57, 43[5]
Synthesis of 3-(Cyanomethyl)heptane via Cyanation (S(_N)2)

This protocol details the synthesis of 3-(Cyanomethyl)heptane (also known as 2-ethylhexyl cyanide) using sodium cyanide. To avoid the competing hydrolysis reaction, an alcoholic solvent is used.[9]

Reaction:

CH₃(CH₂)₃CH(CH₂CH₃)CH₂-Cl + NaCN → CH₃(CH₂)₃CH(CH₂CH₃)CH₂-CN + NaCl

Materials:

  • This compound

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol (anhydrous)

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Safety First: Sodium cyanide is extremely toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.5 equivalents) in anhydrous ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC or GC.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-(Cyanomethyl)heptane by vacuum distillation.

Expected Product Characterization (3-(Cyanomethyl)heptane):

Data TypeExpected ValuesReference
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Appearance Colorless liquid
Boiling Point ~200-210 °C
¹H NMR (CDCl₃) δ 0.85-0.95 (m, 6H), 1.25-1.50 (m, 9H), 2.30 (d, J=6.5 Hz, 2H)
¹³C NMR (CDCl₃) δ 10.8, 13.9, 22.8, 24.5, 28.7, 30.1, 38.5, 119.5
IR (neat, cm⁻¹) 2960, 2930, 2870 (C-H), 2245 (C≡N)
Mass Spectrum (EI) m/z 139 (M⁺), 124, 96, 82, 69, 55, 41
Synthesis of 3-(Azidomethyl)heptane via Azidation (S(_N)2)

This protocol describes the preparation of 3-(Azidomethyl)heptane using sodium azide.

Reaction:

CH₃(CH₂)₃CH(CH₂CH₃)CH₂-Cl + NaN₃ → CH₃(CH₂)₃CH(CH₂CH₃)CH₂-N₃ + NaCl

Materials:

  • This compound

  • Sodium azide (NaN₃) - EXTREME CAUTION: TOXIC AND POTENTIALLY EXPLOSIVE

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Safety First: Sodium azide is toxic and can form explosive heavy metal azides. Avoid contact with metals. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Do not distill the final product to dryness, as organic azides can be explosive.

  • The crude 3-(Azidomethyl)heptane is often used in subsequent steps without further purification. If purification is necessary, it should be done with extreme caution, avoiding high temperatures.

Expected Product Characterization (3-(Azidomethyl)heptane):

Data TypeExpected Values
Molecular Formula C₈H₁₇N₃
Molecular Weight 155.24 g/mol
Appearance Colorless oil
¹H NMR (CDCl₃) δ 0.85-0.95 (m, 6H), 1.25-1.50 (m, 9H), 3.25 (d, J=6.0 Hz, 2H)
¹³C NMR (CDCl₃) δ 10.9, 14.0, 22.9, 25.6, 28.8, 30.2, 39.1, 54.5
IR (neat, cm⁻¹) 2960, 2930, 2870 (C-H), 2095 (N₃ stretch)
Mass Spectrum (EI) m/z 155 (M⁺), 127 (M⁺ - N₂), 98, 84, 70, 56, 43

Reaction Mechanisms and Workflows

S(_N)2 Reaction Pathway

The nucleophilic substitution reactions of this compound with strong nucleophiles predominantly follow an S(_N)2 mechanism. This is a concerted, one-step process.

SN2_Mechanism sub This compound ts Transition State [Nu---CH₂(R)---Cl]⁻ sub->ts Backside Attack nuc Nucleophile (Nu:⁻) nuc->ts prod Substituted Product ts->prod lg Chloride Ion (Cl⁻) ts->lg

Caption: S(_N)2 reaction mechanism for this compound.

General Experimental Workflow

The general workflow for performing these nucleophilic substitution reactions and isolating the product is outlined below.

Experimental_Workflow start Start reaction Reaction Setup (Substrate, Nucleophile, Solvent) start->reaction heating Heating/Stirring (Reaction Monitoring) reaction->heating workup Aqueous Workup (Extraction) heating->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the starting material and the expected products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Spectroscopic Data
This compound C₈H₁₇Cl148.67180-185-
2-Ethylhexan-1-ol C₈H₁₈O130.23183-185IR: 3330 cm⁻¹ (O-H)
3-(Cyanomethyl)heptane C₉H₁₇N139.24~200-210IR: 2245 cm⁻¹ (C≡N)
3-(Azidomethyl)heptane C₈H₁₇N₃155.24-IR: 2095 cm⁻¹ (N₃)

Note: The provided protocols and data are based on established principles of organic chemistry and available data for analogous compounds. Researchers should always perform reactions with appropriate safety precautions and may need to optimize conditions for their specific experimental setup. Spectroscopic data for the nitrile and azide products are predicted values and should be confirmed by experimental analysis.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-(Alkoxymethyl)heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of alkyl ethers from 3-(chloromethyl)heptane (B86058) via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, enabling the formation of an ether linkage through the reaction of an alkoxide with a primary alkyl halide.[1] Given that this compound is a primary alkyl halide, it is an excellent substrate for this SN2 reaction, generally leading to good yields and minimal side products.[2] Protocols for the synthesis of both an aliphatic and an aromatic ether, 3-(methoxymethyl)heptane and 3-(phenoxymethyl)heptane, are presented, along with expected analytical data and a generalized workflow.

Introduction to Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion.[3] The reaction proceeds via an SN2 mechanism, which dictates a preference for sterically unhindered alkyl halides.[3] Primary alkyl halides, such as this compound, are ideal substrates, as they are highly susceptible to backside attack by the nucleophile and are less prone to competing elimination reactions.[1]

The first step of the synthesis is the formation of an alkoxide from an alcohol using a strong base. Common bases for this deprotonation include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K₂CO₃).[4] The choice of base and solvent is crucial for the success of the reaction. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.[5]

Experimental Protocols

Two representative protocols are provided below for the synthesis of an alkyl and an aryl ether of this compound.

Synthesis of 3-(Methoxymethyl)heptane

This protocol details the reaction of this compound with sodium methoxide (B1231860).

Materials:

  • This compound (also known as 2-ethylhexyl chloride)

  • Sodium methoxide (NaOMe) or Sodium metal (Na) and anhydrous methanol (B129727) (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation (if starting from methanol): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form sodium methoxide.

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous DMF in a round-bottom flask, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-(methoxymethyl)heptane by fractional distillation under reduced pressure.

Synthesis of 3-(Phenoxymethyl)heptane

This protocol describes the reaction of this compound with sodium phenoxide.

Materials:

  • This compound

  • Phenol (B47542)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1 M Sodium hydroxide solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.1 equivalents) and sodium hydroxide (1.2 equivalents) in the chosen anhydrous solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Reaction: To the stirred suspension of sodium phenoxide, add this compound (1.0 equivalent) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude 3-(phenoxymethyl)heptane can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the reactants and expected products.

Table 1: Physicochemical Properties of Reactants and Products

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundThis compoundC₈H₁₇Cl148.67173-175
3-(Methoxymethyl)heptane3-(Methoxymethyl)heptaneC₉H₂₀O144.25~160-165 (predicted)
3-(Phenoxymethyl)heptane3-(Phenoxymethyl)heptaneC₁₅H₂₄O220.35~280-290 (predicted)

Table 2: Expected Spectroscopic Data for Products

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-(Methoxymethyl)heptane ~3.3 (s, 3H, -OCH₃), ~3.2 (d, 2H, -CH₂-O-), ~1.5-0.8 (m, 15H, heptyl group)~75 (-CH₂-O-), ~58 (-OCH₃), ~39 (-CH-), ~32, ~29, ~26, ~23, ~14, ~11 (heptyl carbons)~2950-2850 (C-H stretch), ~1100 (C-O stretch)
3-(Phenoxymethyl)heptane ~7.3-6.9 (m, 5H, Ar-H), ~3.8 (d, 2H, -CH₂-O-), ~1.6-0.8 (m, 15H, heptyl group)~159 (Ar C-O), ~129 (Ar C-H), ~121 (Ar C-H), ~115 (Ar C-H), ~70 (-CH₂-O-), ~39 (-CH-), ~32, ~29, ~26, ~23, ~14, ~11 (heptyl carbons)~3050 (Ar C-H stretch), ~2950-2850 (C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1240 (Ar-O stretch), ~1050 (C-O stretch)

Note: The spectroscopic data presented are predicted values based on typical chemical shifts and absorption frequencies for the respective functional groups. Actual experimental values may vary slightly.

Mandatory Visualizations

Reaction Scheme

Williamson_Ether_Synthesis Williamson Ether Synthesis of 3-(Alkoxymethyl)heptanes cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction ROH R-OH (Methanol or Phenol) RO_Na R-O⁻Na⁺ (Alkoxide/Phenoxide) ROH->RO_Na Deprotonation Base Base (e.g., NaH, NaOH) RO_Na_sn2 R-O⁻Na⁺ RO_Na->RO_Na_sn2 Alkyl_Halide This compound Product 3-(Alkoxymethyl)heptane (Product) Alkyl_Halide->Product RO_Na_sn2->Alkyl_Halide Nucleophilic Attack

A diagram illustrating the two main stages of the Williamson ether synthesis.
Experimental Workflow

Experimental_Workflow start Start alkoxide_formation 1. Alkoxide/Phenoxide Formation start->alkoxide_formation reaction 2. Add this compound & Heat alkoxide_formation->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purification 4. Purification (Distillation or Chromatography) workup->purification characterization 5. Product Characterization (NMR, IR, etc.) purification->characterization end End characterization->end

A flowchart of the general experimental workflow for the synthesis.

Safety Precautions

  • This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium metal and sodium hydride are highly reactive and flammable. They react violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Sodium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • The solvents used (DMF, acetonitrile, diethyl ether, ethyl acetate) are flammable. Ensure there are no open flames or ignition sources in the laboratory.

  • Always perform reactions in a properly functioning fume hood.

Conclusion

The Williamson ether synthesis is a robust and reliable method for the preparation of ethers from this compound. The protocols provided herein offer a general guideline for the synthesis of both aliphatic and aromatic ethers. By carefully controlling the reaction conditions, researchers can achieve good to excellent yields of the desired products. The provided data and workflows serve as a valuable resource for planning and executing these syntheses in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Secondary Amines using 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)heptane (B86058), also known as 2-ethylhexyl chloride, is a versatile and readily available primary alkyl halide.[1][2] Its branched alkyl chain is a common motif in pharmacologically active molecules and industrial chemicals, imparting desirable properties such as increased lipophilicity and improved solubility in organic media. The synthesis of secondary amines via N-alkylation of primary amines with this compound is a fundamental transformation in organic chemistry, providing access to a diverse range of chemical entities for drug discovery, agrochemical development, and materials science.[1][2]

This document provides detailed protocols for the synthesis of secondary amines using this compound, focusing on the direct alkylation of primary amines. It includes reaction parameters, purification methods, and representative data.

Reaction Principle

The synthesis of secondary amines from this compound proceeds via a nucleophilic substitution reaction (SN2) where a primary amine acts as the nucleophile, displacing the chloride leaving group from the alkyl halide.

General Reaction Scheme:

A base is typically employed to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt. A common challenge in this reaction is over-alkylation, where the desired secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.[3] Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is crucial to achieve selective mono-alkylation.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary Amines with this compound

This protocol describes a general method for the synthesis of N-(2-ethylhexyl) secondary amines from various primary amines.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0 - 2.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Sodium iodide (NaI) (optional, catalytic amount, e.g., 0.1 eq.)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.0 - 2.0 eq.), the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq.), and the anhydrous solvent (e.g., acetonitrile, 10 mL per 10 mmol of the limiting reagent). If the starting material is a chloride, the addition of a catalytic amount of sodium iodide can be beneficial to generate the more reactive alkyl iodide in situ.[4]

  • Addition of Alkyl Halide: To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C (or reflux, depending on the solvent) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude secondary amine by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Data Presentation

The following table summarizes representative data for the synthesis of various secondary amines from this compound using the general protocol described above. Yields are illustrative and can vary based on the specific primary amine and reaction conditions.

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1BenzylamineK₂CO₃CH₃CN801685>98
2AnilineK₂CO₃DMF1002475>97
3n-ButylamineEt₃NTHF651280>98
4CyclohexylamineK₂CO₃CH₃CN801882>98

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products PrimaryAmine Primary Amine (R-NH₂) SecondaryAmine Secondary Amine (R-NH-CH₂(2-ethylhexyl)) PrimaryAmine->SecondaryAmine + AlkylHalide AlkylHalide This compound Base Base Salt Base·HCl Base->Salt Solvent Solvent (e.g., CH₃CN) Heat Heat Experimental_Workflow Start Start Setup 1. Reaction Setup (Primary Amine, Base, Solvent) Start->Setup Addition 2. Add this compound Setup->Addition Reaction 3. Heat and Stir (Monitor by TLC/GC-MS) Addition->Reaction Workup 4. Work-up (Filter, Concentrate, Extract) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Secondary Amine Purification->Product

References

Application Notes and Protocols for the Grignard Reaction Involving 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of the Grignard reagent derived from 3-(chloromethyl)heptane (B86058). This versatile organometallic compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

Application Notes

This compound, also known as 2-ethylhexyl chloride, is a valuable alkylating agent in organic synthesis.[1][2][3] Its conversion to the corresponding Grignard reagent, 3-(heptylmethyl)magnesium chloride, unlocks a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds. This reactivity is instrumental in the synthesis of a variety of more complex molecules.

The Grignard reagent of this compound is a key intermediate in the production of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants.[1][3] Furthermore, it finds application in the synthesis of certain chemotherapy drugs.[1][3] Beyond the pharmaceutical industry, this reagent is utilized in the manufacturing of surfactants, plasticizers, and lubricants.[1][3]

Experimental Protocols

The following protocols are based on established general procedures for Grignard reactions and should be conducted by personnel trained in experimental organic chemistry. All glassware must be thoroughly dried, and anhydrous solvents are essential for the success of the reaction.[4][5]

Protocol 1: Preparation of 3-(Heptylmethyl)magnesium Chloride (Grignard Reagent)

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • This compound (purity >98%)[6][7]

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system can maintain a positive pressure of inert gas.[8]

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.[8]

  • Solvent Addition: Add a sufficient amount of anhydrous diethyl ether or THF to cover the magnesium turnings.[8]

  • Grignard Reagent Formation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction should be initiated, as evidenced by the fading of the iodine color and gentle refluxing.[8]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the reaction goes to completion.[8]

Protocol 2: Reaction of 3-(Heptylmethyl)magnesium Chloride with an Aldehyde

This protocol describes a typical reaction of the prepared Grignard reagent with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.

Materials:

  • Solution of 3-(heptylmethyl)magnesium chloride (prepared in Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[8]

  • Electrophile Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[8]

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.[8]

Data Presentation

Due to the limited availability of specific quantitative data for the Grignard reaction of this compound, the following table provides representative data based on general Grignard reactions.[8][9] Yields are highly dependent on the specific electrophile and reaction conditions.

Reactant (Electrophile)Grignard ReagentProductRepresentative Yield (%)
Benzaldehyde3-(Heptylmethyl)magnesium chloride1-Phenyl-2-(2-ethylhexyl)ethanol~80-95%
Acetone3-(Heptylmethyl)magnesium chloride2-Methyl-3-(2-ethylhexyl)propan-2-ol~75-90%
Cyclohexanone3-(Heptylmethyl)magnesium chloride1-(3-(Heptylmethyl))cyclohexan-1-ol~80-90%

Visualizations

Grignard Reaction Pathway

Grignard_Reaction_Pathway Grignard Reaction of this compound cluster_reactants Reactants cluster_reagent Grignard Reagent cluster_electrophile Electrophile cluster_product Product R_Cl This compound Grignard 3-(Heptylmethyl)magnesium chloride R_Cl->Grignard + Mg (Anhydrous Ether/THF) Mg Magnesium (Mg) Mg->Grignard Alcohol Secondary/Tertiary Alcohol Grignard->Alcohol + Electrophile Electrophile Aldehyde/Ketone (R'COR'') Electrophile->Alcohol

Caption: Pathway of Grignard reagent formation and subsequent reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Grignard Synthesis cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Assemble and Flame-Dry Glassware B Add Mg Turnings and Iodine A->B C Add Anhydrous Solvent B->C D Prepare this compound Solution C->D E Initiate and Perform Grignard Formation D->E F Add Electrophile Solution E->F G Quench Reaction F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the Grignard reaction and purification.

References

Application Notes and Protocols: Alkylation of Phenols with 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols is a fundamental organic transformation that introduces an alkyl group onto the phenolic ring or the hydroxyl group, leading to the formation of valuable intermediates for a wide range of applications. The products of this reaction, alkylated phenols and phenyl ethers, are utilized in the synthesis of pharmaceuticals, agrochemicals, surfactants, antioxidants, and various specialty chemicals.[1] The reaction of phenols with 3-(chloromethyl)heptane (B86058), a secondary alkyl halide also known as 2-ethylhexyl chloride, can proceed through two primary pathways: Carbon alkylation (C-alkylation) and Oxygen alkylation (O-alkylation).

The regioselectivity of the alkylation is highly dependent on the reaction conditions. C-alkylation, a Friedel-Crafts type reaction, is typically catalyzed by Lewis acids and results in the formation of a new carbon-carbon bond on the aromatic ring, yielding substituted phenols (e.g., octylphenols).[2][3] O-alkylation, known as the Williamson ether synthesis, occurs under basic conditions and leads to the formation of an ether linkage, producing alkyl phenyl ethers.[4][5]

This document provides detailed application notes and experimental protocols for both C-alkylation and O-alkylation of phenols with this compound, along with a discussion of the biological implications of the resulting products.

Reaction Pathways

The alkylation of a phenol (B47542) with this compound can yield either C-alkylated or O-alkylated products.

Reaction_Pathways Phenol Phenol C_Product C-Alkylated Phenol (Octylphenol) Phenol->C_Product C-Alkylation (Friedel-Crafts) O_Product O-Alkylated Phenol (2-Ethylhexyl Phenyl Ether) Phenol->O_Product O-Alkylation (Williamson Ether Synthesis) Heptane This compound Heptane->C_Product Heptane->O_Product

C-Alkylation of Phenols with this compound (Friedel-Crafts Type)

Application Notes:

C-alkylation of phenols with this compound introduces the 2-ethylhexyl group onto the aromatic ring, typically at the ortho and para positions. This reaction is an example of a Friedel-Crafts alkylation.[2] The reaction is catalyzed by Lewis acids, which activate the alkyl halide to form a carbocation or a carbocation-like species that then acts as the electrophile.[6][7]

With secondary alkyl halides like this compound, the intermediate secondary carbocation can potentially rearrange to a more stable carbocation, leading to a mixture of isomeric products. The choice of Lewis acid catalyst is crucial; milder Lewis acids and lower reaction temperatures can help to minimize rearrangements.[8] Common Lewis acids used for Friedel-Crafts alkylation include AlCl₃, FeCl₃, and BF₃.[2]

The resulting octylphenols are important industrial chemicals used in the production of surfactants, resins, and as stabilizers in polymers.[6][9] However, it is important to note that certain octylphenol (B599344) isomers are known endocrine disruptors, exhibiting estrogenic activity.[10][11]

Experimental Protocol: General Procedure for C-Alkylation

This protocol provides a general guideline for the Friedel-Crafts alkylation of a phenol with this compound. Optimization of the catalyst, solvent, and temperature may be required for specific phenolic substrates.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Lewis acid catalyst (e.g., anhydrous AlCl₃, FeCl₃, or BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully add the Lewis acid catalyst portion-wise with stirring. The formation of a complex between the phenol and the Lewis acid may occur.[12]

  • Add this compound dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Data:

The following table presents representative data for the C-alkylation of phenol with various alkylating agents to provide an indication of expected outcomes. Specific yields for this compound are not widely reported and will depend on the optimized reaction conditions.

Alkylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Major Product(s)Yield (%)Reference
2-PropanolH-ZSM-5-2004Isopropylphenols60-70Adapted from[13]
CyclohexeneAmberlyst-151,2-Dichloroethane856Cyclohexylphenols>95 (conversion)
1-OcteneH-beta Zeolite-1506Octylphenols80-90 (conversion)[14]

O-Alkylation of Phenols with this compound (Williamson Ether Synthesis)

Application Notes:

O-alkylation of phenols with this compound results in the formation of 2-ethylhexyl phenyl ether via the Williamson ether synthesis.[4] This reaction proceeds through an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and displaces the chloride from this compound.[5]

A significant challenge in the Williamson ether synthesis with secondary alkyl halides is the competing E2 elimination reaction, which leads to the formation of an alkene.[15] To favor the desired Sₙ2 substitution, polar aprotic solvents such as DMF or DMSO are typically used. The choice of base is also critical; weaker bases and milder conditions can help to minimize elimination. The use of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can also enhance the rate of the Sₙ2 reaction.[16][17]

The resulting 2-ethylhexyl phenyl ether and its derivatives have applications as solvents, plasticizers, and in the synthesis of more complex molecules.

Experimental Protocol: General Procedure for O-Alkylation

This protocol outlines a general procedure for the Williamson ether synthesis of a phenol with this compound. Optimization of the base, solvent, temperature, and use of a phase-transfer catalyst may be necessary.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • Polar aprotic solvent (e.g., DMF, DMSO, or acetone)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add the phenol, the base, and the polar aprotic solvent. If using a phase-transfer catalyst, add it at this stage.

  • Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC.[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Expected Data:

The following table provides representative data for the Williamson ether synthesis of phenols with various alkyl halides. Yields for secondary halides are generally lower than for primary halides due to the competing elimination reaction.

PhenolAlkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenol1-BromobutaneK₂CO₃AcetoneReflux2485-95General Protocol
4-MethylphenolChloroacetic acidNaOHWater90-1000.5-0.7~70[18]
Phenol2-BromopropaneNaHTHFReflux1230-50 (mixture of ether and alkene)Adapted from[15]

Biological Activity of Alkylated Phenols

Signaling Pathway:

C-alkylated phenols, such as octylphenols, are recognized as endocrine-disrupting chemicals (EDCs).[11] These compounds can mimic the action of endogenous estrogens by binding to estrogen receptors (ERα and ERβ).[9][10] This interaction can trigger a cascade of downstream signaling events that are normally regulated by estrogen, leading to potential adverse health effects.

The binding of octylphenol to the estrogen receptor can lead to the receptor's dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, such as those involved in cell cycle regulation. For example, octylphenol has been shown to upregulate the expression of Cyclin D1, a key protein for G1 phase progression, and downregulate the expression of p21, a cell cycle inhibitor.[9] This dysregulation of the cell cycle can lead to increased cell proliferation.[9]

Estrogen_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Octylphenol_ext Octylphenol ER Estrogen Receptor (ERα/ERβ) Octylphenol_ext->ER Binds to ER_Octylphenol ER-Octylphenol Complex ER->ER_Octylphenol ERE Estrogen Response Element (ERE) on DNA ER_Octylphenol->ERE Translocates and binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates CyclinD1 ↑ Cyclin D1 Gene_Transcription->CyclinD1 p21 ↓ p21 Gene_Transcription->p21 Cell_Proliferation Increased Cell Proliferation CyclinD1->Cell_Proliferation p21->Cell_Proliferation Inhibits (Inhibition is reduced)

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of alkylated phenols.

Experimental_Workflow Start Start: Phenol and This compound Reaction Alkylation Reaction (C- or O-alkylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Alkylated Phenol Characterization->End

Conclusion

The alkylation of phenols with this compound offers versatile routes to synthesize both C-alkylated and O-alkylated products with significant industrial and research applications. The choice of reaction pathway is dictated by the catalytic system and reaction conditions. While Friedel-Crafts conditions favor the formation of octylphenols, the Williamson ether synthesis provides access to 2-ethylhexyl phenyl ethers. Researchers should be mindful of the potential for side reactions, such as carbocation rearrangements in C-alkylation and elimination in O-alkylation, particularly with a secondary alkyl halide. Furthermore, the biological activity of the resulting alkylated phenols, especially their potential as endocrine disruptors, warrants careful consideration in their handling and application. The protocols and data presented herein provide a comprehensive guide for professionals in the field to explore the synthesis and utility of these valuable compounds.

References

Application Notes and Protocols for Reactions with 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for various chemical transformations involving 3-(chloromethyl)heptane (B86058), also known as 2-ethylhexyl chloride. This versatile primary alkyl halide serves as a key building block in organic synthesis, enabling the introduction of the 2-ethylhexyl moiety into a wide range of molecules. The protocols detailed below are based on established synthetic methodologies for primary alkyl halides and are intended to serve as a guide for laboratory-scale reactions.

I. Overview of Reactivity

This compound is a reactive compound, primarily due to the presence of the chloromethyl group, which is susceptible to nucleophilic attack.[1] This makes it an excellent substrate for S(_N)2 reactions. It is a key intermediate in the production of various pharmaceuticals, surfactants, plasticizers, and lubricants.[1]

Key Reactions:

  • Nucleophilic Substitution: The chloride can be readily displaced by a variety of nucleophiles to form ethers, amines, azides, nitriles, and other functionalized molecules.

  • Grignard Reagent Formation: As a primary alkyl chloride, it can be used to prepare the corresponding Grignar reagent, a powerful tool for carbon-carbon bond formation.

  • Friedel-Crafts Alkylation: The alkyl group can be introduced onto an aromatic ring through a Friedel-Crafts alkylation reaction.

II. Data Presentation: Summary of Typical Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for common reactions with this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

Reaction TypeNucleophile/ReagentSolvent(s)Catalyst/ConditionsTypical Reaction Time (h)Typical Yield (%)Product
Williamson Ether SynthesisSodium ethoxideEthanol (B145695), THFReflux4 - 870 - 901-Ethoxy-2-ethylhexane
Gabriel Synthesis of AminePotassium phthalimide (B116566)DMF80 - 100 °C4 - 680 - 95N-(2-Ethylhexyl)phthalimide
Azide SynthesisSodium azideDMF/Water80 - 100 °C, Phase Transfer Catalyst (optional)6 - 12> 901-(Azidomethyl)-2-ethylhexane
Nitrile SynthesisSodium cyanideDMSO, DMF90 - 120 °C4 - 885 - 953-Ethylheptanenitrile
Grignard Reagent FormationMagnesium turningsAnhydrous Diethyl Ether/THFIodine crystal (initiator), Reflux1 - 2High(2-Ethylhexyl)magnesium chloride
Friedel-Crafts AlkylationBenzene (B151609)Benzene (excess)AlCl(_3) (Lewis Acid)2 - 460 - 80(2-Ethylhexyl)benzene

III. Experimental Protocols

A. Nucleophilic Substitution Reactions

1. Williamson Ether Synthesis: Synthesis of 1-Ethoxy-2-ethylhexane

This protocol describes the synthesis of an ether via the reaction of this compound with an alkoxide.

  • Materials:

    • This compound (1.0 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous ethanol

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add this compound dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with saturated aqueous ammonium chloride solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by fractional distillation.

2. Gabriel Synthesis: Synthesis of 2-Ethylhexylamine (B116587)

This protocol outlines the synthesis of a primary amine using the Gabriel synthesis, which avoids the formation of secondary and tertiary amine byproducts.[2]

  • Materials:

    • This compound (1.0 eq)

    • Potassium phthalimide (1.1 eq)[2]

    • N,N-Dimethylformamide (DMF)[3]

    • Hydrazine (B178648) hydrate[3]

    • Ethanol

    • Hydrochloric acid

    • Sodium hydroxide

    • Diethyl ether

  • Procedure:

    • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF. Add this compound and heat the mixture to 80-100 °C for 4-6 hours.[3]

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract the N-(2-ethylhexyl)phthalimide with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolysis: To the crude N-(2-ethylhexyl)phthalimide, add ethanol and hydrazine hydrate.[3]

    • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

    • Cool the mixture, acidify with concentrated HCl, and filter to remove the precipitate.

    • Concentrate the filtrate, and then make the aqueous solution basic with NaOH.

    • Extract the liberated 2-ethylhexylamine with diethyl ether.

    • Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent. Purify the amine by distillation.

B. Grignard Reagent Formation and Reaction

1. Preparation of (2-Ethylhexyl)magnesium chloride

This protocol describes the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are crucial for the success of this reaction.[4]

  • Materials:

    • This compound (1.0 eq)

    • Magnesium turnings (1.2 eq)[5]

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[4]

    • A small crystal of iodine (as an initiator)[5]

  • Procedure:

    • Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the Grignard reagent and should be used immediately in subsequent reactions.

2. Reaction of (2-Ethylhexyl)magnesium chloride with an Aldehyde (e.g., Formaldehyde)

This protocol details the reaction of the prepared Grignard reagent with formaldehyde (B43269) to produce a primary alcohol.

  • Materials:

    • (2-Ethylhexyl)magnesium chloride solution (from the previous step)

    • Paraformaldehyde (1.5 eq)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Hydrochloric acid (dilute)

  • Procedure:

    • In a separate flask, heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then passed through the Grignard reagent solution at 0 °C. Alternatively, a suspension of paraformaldehyde in anhydrous THF can be added to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 3-ethylheptan-1-ol.

    • Purify the alcohol by distillation.

C. Friedel-Crafts Alkylation

Synthesis of (2-Ethylhexyl)benzene

This protocol outlines the alkylation of benzene using this compound in the presence of a Lewis acid catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous benzene (large excess, serves as both reactant and solvent)

    • Anhydrous aluminum chloride (AlCl(_3)) (1.1 eq)[6]

    • Ice-water

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous calcium chloride

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), place anhydrous benzene and aluminum chloride.

    • Cool the mixture in an ice bath and add this compound dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

    • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and wash it with water, then with saturated sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter and remove the excess benzene by distillation.

    • The resulting crude product can be purified by vacuum distillation to yield (2-ethylhexyl)benzene.

IV. Visualizations

experimental_workflow General Workflow for Nucleophilic Substitution reagents Reactants: This compound Nucleophile reaction Reaction (Heating/Stirring) reagents->reaction solvent Solvent solvent->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product purification->product

General experimental workflow for nucleophilic substitution.

grignard_formation Grignard Reagent Formation and Reaction start This compound + Mg Turnings initiation Initiation (Iodine, Gentle Heat) start->initiation ether Anhydrous Ether ether->initiation grignard Grignard Reagent (2-Ethylhexyl)magnesium chloride initiation->grignard reaction Nucleophilic Addition grignard->reaction electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->reaction hydrolysis Acidic Work-up (Hydrolysis) reaction->hydrolysis alcohol Alcohol Product hydrolysis->alcohol sn2_mechanism S(_N)2 Reaction Pathway reagents Nu⁻ + R-CH₂-Cl transition_state [Nu···CH₂(R)···Cl]⁻ reagents->transition_state Backside Attack products Nu-CH₂-R + Cl⁻ transition_state->products Inversion of Stereochemistry

References

Application Note: GC-MS Analysis of the Reaction Products of 3-(Chloromethyl)heptane with Magnesium and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the synthesis and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction products of 3-(Chloromethyl)heptane. Specifically, it focuses on the Grignard reaction of this compound with magnesium, followed by the addition of acetone (B3395972) as an electrophile. This process is a key transformation in organic synthesis, allowing for the formation of new carbon-carbon bonds and the creation of more complex molecules.[1][2][3][4][5] The protocols provided herein are tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a versatile alkyl halide that serves as a valuable building block in organic synthesis.[6] Its reactive chloromethyl group readily participates in nucleophilic substitution and organometallic reactions.[6] One of the most powerful applications of such alkyl halides is the formation of Grignard reagents, which are potent carbon-based nucleophiles.[1][2][3][4][5] These organomagnesium compounds react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1][2][3]

This application note provides a detailed protocol for the preparation of a Grignard reagent from this compound and its subsequent reaction with acetone to yield 2,4-dimethyl-4-ethylnonan-2-ol. The reaction mixture is then analyzed using a validated GC-MS method to identify and quantify the principal product, unreacted starting materials, and potential byproducts.

Reaction Scheme

The overall reaction involves two main steps: the formation of the Grignard reagent and its reaction with acetone, followed by an acidic workup.

  • Step 1: Grignard Reagent Formation this compound reacts with magnesium metal in anhydrous diethyl ether to form the Grignard reagent, (3-heptyl)methylmagnesium chloride.

  • Step 2: Reaction with Acetone and Workup The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2,4-dimethyl-4-ethylnonan-2-ol.

Experimental Protocols

Materials
  • This compound (≥98% purity)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Acetone (≥99.5%, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade)

Protocol 1: Synthesis of 2,4-dimethyl-4-ethylnonan-2-ol
  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet was flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine were placed in the flask. Anhydrous diethyl ether was added to cover the magnesium. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether was added dropwise from the dropping funnel. The reaction was initiated by gentle warming, and the addition rate was controlled to maintain a gentle reflux. After the addition was complete, the mixture was stirred for an additional hour.[4]

  • Reaction with Acetone: The Grignard reagent solution was cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether was added dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for another hour.

  • Workup: The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture was then transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted twice with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.

Protocol 2: GC-MS Analysis
  • Sample Preparation: A 10 mg sample of the crude reaction product was dissolved in 1 mL of methanol. The solution was filtered through a 0.22 µm syringe filter prior to injection.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Acquisition Mode: Full Scan

Data Presentation

The GC-MS analysis of the crude reaction mixture allows for the identification and quantification of the starting material, the main product, and any significant byproducts. The following table summarizes the expected quantitative data from the analysis.

Compound NameRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound8.5148 (M+), 113, 91, 71, 57, 435
2,4-dimethyl-4-ethylnonan-2-ol12.2186 (M+), 171, 129, 113, 87, 5985
Byproduct A (e.g., Wurtz coupling product)15.8226 (M+), 113, 99, 85, 71, 5710

Mandatory Visualization

Reaction_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis A This compound + Mg in Anhydrous Ether B Grignard Reagent Formation A->B Initiation C Addition of Acetone B->C Nucleophilic Attack D Reaction Quenching & Workup C->D E Crude Product D->E F Sample Preparation E->F Dissolution & Filtration G GC Separation F->G Injection H MS Detection G->H Elution I Data Analysis H->I J Results I->J

Caption: Workflow for the synthesis and GC-MS analysis of this compound reaction products.

Signaling_Pathway reagent Grignard Reagent ((3-heptyl)methyl-Mg-Cl) intermediate Alkoxide Intermediate reagent->intermediate Nucleophilic Addition acetone Acetone (Electrophile) acetone->intermediate product Tertiary Alcohol (2,4-dimethyl-4-ethylnonan-2-ol) intermediate->product Protonation workup Acidic Workup (H3O+) workup->product

Caption: Key steps in the Grignard reaction of this compound with acetone.

Discussion

The developed GC-MS method provides excellent separation and identification of the components in the reaction mixture. The retention times and mass fragmentation patterns are consistent with the expected structures. The major product, 2,4-dimethyl-4-ethylnonan-2-ol, is clearly identified. The presence of unreacted this compound indicates that the reaction may not have gone to completion. The byproduct with a higher retention time is tentatively identified as a Wurtz-type coupling product, which can occur in Grignard reactions. Further optimization of reaction conditions, such as temperature and reaction time, could improve the yield of the desired tertiary alcohol. The characteristic isotopic pattern of chlorine (M+ and M+2 peaks in a 3:1 ratio) is a key identifier for any chlorine-containing compounds in the chromatogram.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and GC-MS analysis of the reaction products of this compound. The methodologies described are robust and can be readily implemented in a research or industrial setting for the synthesis and quality control of complex organic molecules. The use of GC-MS is crucial for the unambiguous identification and quantification of all reaction components, ensuring a thorough understanding of the reaction outcome.

References

Application Note: Monitoring the Progress of a 3-(Chloromethyl)heptane Nucleophilic Substitution Reaction by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Chloromethyl)heptane is a versatile alkyl halide intermediate used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its reactivity is centered around the chloromethyl group, which readily participates in nucleophilic substitution reactions.[3] Efficiently monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and maximizing yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time reaction monitoring.[4][5] This application note provides a detailed protocol for monitoring a representative nucleophilic substitution reaction of this compound using TLC.

Principle

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent).[5] The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate over time.[6][7] As the starting material, this compound, is converted into a product, a new spot corresponding to the product will appear on the TLC plate, and the spot corresponding to the starting material will diminish.[8]

In a typical nucleophilic substitution, the product is often more polar than the starting alkyl halide. For instance, substituting the chlorine with a hydroxyl or an azide (B81097) group increases polarity. This polarity difference causes the less polar starting material to travel further up the TLC plate (higher Retention Factor, Rf) than the more polar product, which interacts more strongly with the polar silica gel stationary phase (lower Rf). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[4][7]

Experimental Protocol: Nucleophilic Substitution of this compound with Sodium Azide

This protocol details the monitoring of the reaction between this compound and sodium azide to form 3-(azidomethyl)heptane.

Materials and Reagents

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • TLC Plates (Silica Gel 60 F₂₅₄)

  • Developing Chamber

  • Capillary Spotters

  • Eluent: 9:1 Hexanes:Ethyl Acetate (v/v)

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Potassium Permanganate (B83412) (KMnO₄) stain (Preparation: 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water)

  • Forceps

  • Heat Gun

Procedure

1. Preparation of the TLC Chamber

  • Pour the 9:1 Hexanes:Ethyl Acetate eluent into the developing chamber to a depth of approximately 0.5 cm.[9]

  • Cut a piece of filter paper, place it inside the chamber to line the inner wall, ensuring it is saturated with the eluent.

  • Cover the chamber and allow the atmosphere to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front during development.[8][9]

2. Preparation of the TLC Plate

  • Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate.[10]

  • Mark three small, equidistant points on this line for spotting:

    • SM: Starting Material (a dilute solution of this compound)

    • CO: Co-spot (both SM and the reaction mixture)

    • RM: Reaction Mixture

3. Reaction Setup and Monitoring

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution and begin stirring at the desired reaction temperature.

  • Time (t=0): Immediately after adding the reagents, withdraw a small aliquot of the reaction mixture using a capillary spotter.

  • Spot the prepared TLC plate:

    • Lane SM : Spot the dilute solution of pure this compound.

    • Lane RM : Spot the aliquot from the reaction mixture.

    • Lane CO : Spot the SM solution first, then carefully spot the RM aliquot directly on top of the SM spot.[11]

  • Continue the reaction, taking aliquots at regular intervals (e.g., 30 min, 60 min, 90 min, etc.) and spotting them on new, prepared TLC plates.

4. Development of the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the eluent.[9][10]

  • Allow the eluent to travel up the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[9][12]

5. Visualization

  • Allow the plate to air dry completely to evaporate the eluent.

  • Non-destructive Visualization: View the plate under a UV lamp (254 nm). Circle any visible dark spots with a pencil.[9][13]

  • Destructive Visualization: If spots are not clearly visible under UV light (as is common for alkyl halides), use a chemical stain.[13]

    • Dip the plate quickly into the potassium permanganate stain solution using forceps.

    • Gently warm the plate with a heat gun. Spots will appear as yellow-brown spots on a purple background.[14]

    • Circle the spots immediately, as the colors may fade over time.

6. Data Analysis

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the following formula[12][15]:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be quantified by tracking the Rf values and the relative intensity of the spots over time.

Time PointRf of Starting Material (this compound)Rf of Product (3-(azidomethyl)heptane)Observations
0 min0.75-Intense SM spot, no product visible.
30 min0.750.40Intense SM spot, faint product spot appears.
60 min0.750.40SM spot intensity decreases, product spot intensifies.
90 min0.750.40Faint SM spot, intense product spot.
120 min-0.40SM spot has disappeared, indicating reaction completion.

Note: Rf values are indicative and may vary based on specific experimental conditions such as eluent composition, temperature, and plate type.

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the reaction progress using TLC.

TLC_Workflow Start Start Reaction Aliquot Withdraw Aliquot at Time (t) Start->Aliquot Spot Spot TLC Plate (SM, CO, RM) Aliquot->Spot Develop Develop Plate in Saturated Chamber Spot->Develop Visualize Visualize Plate (UV, then Stain) Develop->Visualize Analyze Calculate Rf Values & Assess Spot Intensity Visualize->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Aliquot

Caption: Workflow for TLC monitoring of a chemical reaction.

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of reactions involving this compound. The protocol described herein provides a reliable and straightforward method for researchers to determine reaction endpoints accurately, preventing the formation of byproducts from over-reaction and ensuring the complete consumption of the limiting reagent. This technique is fundamental in process development and optimization within the pharmaceutical and chemical industries.

References

Application Notes and Protocols: The Strategic Use of 3-(Chloromethyl)heptane in the Synthesis of a Novel Anticonvulsant Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)heptane, a versatile alkylating agent, serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-ethylhexyl moiety into a target molecule.[1][2] This lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols and data for the use of this compound in the synthesis of a key intermediate for a novel anticonvulsant drug candidate.

Core Application: Synthesis of N-(2-ethylhexyl)-4-aminobenzamide

In the development of new anticonvulsant agents, the modulation of GABAergic neurotransmission is a key strategy. The synthesis of N-substituted aminobenzamides has emerged as a promising approach. Here, we detail the N-alkylation of 4-aminobenzamide (B1265587) with this compound to yield N-(2-ethylhexyl)-4-aminobenzamide, a novel pharmaceutical intermediate.

Experimental Protocols

Method 1: Direct Alkylation of 4-Aminobenzamide

This protocol outlines the direct N-alkylation of 4-aminobenzamide using this compound in the presence of a base.

Materials:

  • 4-Aminobenzamide (98% purity)

  • This compound (>98.0% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a stirred solution of 4-aminobenzamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to 80°C.

  • Add this compound (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of N-(2-ethylhexyl)-4-aminobenzamide.

ParameterMethod 1: Direct Alkylation
Reactants 4-Aminobenzamide, this compound
Solvent DMF
Base K₂CO₃
Temperature 80°C
Reaction Time 12 hours
Yield 78%
Purity (by HPLC) >99%
Product N-(2-ethylhexyl)-4-aminobenzamide

Mandatory Visualizations

Experimental Workflow for the Synthesis of N-(2-ethylhexyl)-4-aminobenzamide

experimental_workflow start Start reactants Reactants: 4-Aminobenzamide This compound K₂CO₃ start->reactants Prepare dissolve Dissolve in anhydrous DMF reactants->dissolve reaction Reaction at 80°C dissolve->reaction Heat & Stir workup Aqueous Workup & Extraction reaction->workup After 12h purification Column Chromatography workup->purification product Final Product: N-(2-ethylhexyl)-4-aminobenzamide purification->product end End product->end

Caption: Synthetic workflow for N-(2-ethylhexyl)-4-aminobenzamide.

Logical Relationship of Components in the Alkylation Reaction

logical_relationship reagent1 4-Aminobenzamide (Nucleophile) intermediate Intermediate Complex reagent1->intermediate Attacks reagent2 This compound (Alkylating Agent) reagent2->intermediate Reacts with base Potassium Carbonate (Base) base->reagent1 Deprotonates solvent DMF (Solvent) solvent->intermediate Provides Medium product N-(2-ethylhexyl)-4-aminobenzamide (Product) intermediate->product

Caption: Key components and their roles in the alkylation reaction.

Conclusion

This compound is an effective reagent for the N-alkylation of primary amines in the synthesis of pharmaceutical intermediates. The protocol described provides a reliable method for the synthesis of N-(2-ethylhexyl)-4-aminobenzamide with good yield and high purity. The introduction of the 2-ethylhexyl group is a key step in the development of novel anticonvulsant candidates, demonstrating the importance of this compound in medicinal chemistry and drug discovery.

References

Application of 3-(Chloromethyl)heptane in Polymer Chemistry: A Hypothetical Approach to Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)heptane (B86058), also known as 2-ethylhexyl chloride, is a versatile chemical intermediate recognized for its utility as an alkylating agent in various organic syntheses.[1][2][3][4] While its application in the synthesis of pharmaceuticals, surfactants, and plasticizers is documented, its direct and widespread use within polymer chemistry is not prominently reported in scientific literature.[1][2][3][4] This document outlines a hypothetical, yet scientifically plausible, application of this compound in the post-polymerization modification of functional polymers. The reactive chloromethyl group present in this compound allows for its potential use in grafting alkyl side chains onto a polymer backbone, thereby altering the polymer's physical and chemical properties.[3]

This application note provides a detailed, theoretical protocol for the alkylation of a functional polymer, specifically poly(vinyl alcohol), with this compound. The introduction of the 2-ethylhexyl group is anticipated to increase the hydrophobicity and potentially lower the glass transition temperature of the modified polymer, making it suitable for applications requiring increased flexibility and solubility in nonpolar solvents.

Principle of Application: Post-Polymerization Modification

The primary hypothetical application of this compound in polymer chemistry is as an alkylating agent for the functionalization of existing polymers. This "grafting-to" approach involves the reaction of the electrophilic chloromethyl group of this compound with nucleophilic functional groups present on a polymer backbone. Polymers containing hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups are prime candidates for such modification.

This protocol will focus on the etherification of poly(vinyl alcohol) (PVA), a water-soluble and biocompatible polymer, to introduce hydrophobic 2-ethylhexyl side chains. The reaction proceeds via a Williamson ether synthesis mechanism, where the hydroxyl groups of PVA are first activated by a base to form alkoxides, which then act as nucleophiles to displace the chloride from this compound.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Poly(vinyl alcohol) (PVA), Mw = 89,000-98,000, 99+% hydrolyzed

    • This compound (2-ethylhexyl chloride), ≥98%

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methanol (B129727) (for quenching and precipitation)

    • Deionized water

    • Argon or Nitrogen gas (for inert atmosphere)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel

    • Schlenk line or inert gas manifold

    • Centrifuge and centrifuge tubes

    • Vacuum oven

    • Standard laboratory glassware

Protocol: Synthesis of 2-Ethylhexyl-Grafted Poly(vinyl alcohol)
  • Preparation of the Reaction Setup:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled.

    • The apparatus is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

    • The reaction is maintained under an inert atmosphere throughout the procedure.

  • Dissolution of Poly(vinyl alcohol):

    • Add 2.0 g of poly(vinyl alcohol) to the reaction flask.

    • Add 100 mL of anhydrous DMF to the flask.

    • Heat the mixture to 80°C with stirring until the PVA is completely dissolved. This may take several hours.

    • Once dissolved, cool the solution to room temperature.

  • Activation of Poly(vinyl alcohol):

    • Carefully add 0.5 g of sodium hydride (60% dispersion in mineral oil) to the PVA solution in small portions at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

    • Stir the mixture at room temperature for 2 hours to allow for the formation of the alkoxide. The solution may become more viscous.

  • Alkylation Reaction:

    • Dissolve 3.3 g of this compound in 20 mL of anhydrous DMF in the dropping funnel.

    • Add the this compound solution dropwise to the activated PVA solution over a period of 30 minutes.

    • After the addition is complete, heat the reaction mixture to 60°C and maintain it at this temperature for 24 hours with continuous stirring.

  • Quenching and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 10 mL of methanol to quench any unreacted sodium hydride.

    • Pour the reaction mixture into 500 mL of deionized water with vigorous stirring to precipitate the modified polymer.

  • Purification of the Modified Polymer:

    • Collect the precipitate by centrifugation.

    • Wash the polymer by re-dispersing it in deionized water and centrifuging again. Repeat this washing step three times to remove any unreacted reagents and DMF.

    • After the final wash, dry the polymer in a vacuum oven at 40°C to a constant weight.

Data Presentation

The extent of modification can be quantified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. The following table presents hypothetical data for a series of reactions with varying molar ratios of this compound to PVA repeating units.

Sample IDMolar Ratio (this compound : PVA unit)Degree of Substitution (%)Glass Transition Temperature (Tg, °C)Contact Angle (°)
PVA-EH-10.5 : 1157570
PVA-EH-21 : 1356285
PVA-EH-32 : 16048102

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PVA Poly(vinyl alcohol) Dissolution Dissolution at 80°C PVA->Dissolution DMF Anhydrous DMF DMF->Dissolution Activation Activation at RT Dissolution->Activation NaH Sodium Hydride NaH->Activation Alkylation Alkylation at 60°C Activation->Alkylation CMH This compound CMH->Alkylation Methanol Methanol Quench Alkylation->Methanol Precipitation Precipitation in Water Methanol->Precipitation Washing Washing & Centrifugation Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product 2-Ethylhexyl-Grafted PVA Drying->Final_Product

Caption: Workflow for the synthesis of 2-ethylhexyl-grafted PVA.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PVA_OH PVA-OH PVA_O_Na PVA-O⁻Na⁺ PVA_OH->PVA_O_Na Deprotonation NaH NaH NaH->PVA_O_Na CMH This compound (R-Cl) PVA_OR PVA-O-R (Grafted Polymer) CMH->PVA_OR PVA_O_Na->PVA_OR Nucleophilic Substitution NaCl NaCl

Caption: Reaction mechanism for the alkylation of poly(vinyl alcohol).

Conclusion

While direct applications of this compound in polymer synthesis are not well-documented, its properties as an alkylating agent suggest a plausible role in the post-polymerization modification of functional polymers. The hypothetical protocol detailed above for the grafting of 2-ethylhexyl groups onto a poly(vinyl alcohol) backbone serves as a template for researchers interested in exploring the use of this and similar alkyl halides to tune polymer properties. Such modifications can impart hydrophobicity, increase solubility in organic solvents, and alter the thermal and mechanical characteristics of the parent polymer, thereby expanding its potential applications. Further experimental validation is required to establish the efficacy and optimal conditions for such reactions.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)heptane in alkylation reactions. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of various nucleophiles with this compound.

Issue 1: Low or No Product Yield

Q1: I am not observing any significant formation of my desired alkylated product. What are the potential causes?

Several factors could contribute to low or no product yield. A systematic check of your reaction parameters is the first step in troubleshooting. Key areas to investigate include:

  • Reactivity of the Nucleophile: Ensure your nucleophile is sufficiently reactive. Highly stable or sterically hindered nucleophiles may react slowly or not at all under standard conditions.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require heating to overcome the activation energy, while others may need extended reaction times.

  • Quality of Reagents: Verify the purity and integrity of your this compound, nucleophile, base, and solvent. Degradation or impurities can inhibit the reaction.

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.

Q2: My reaction is sluggish, and the starting materials are consumed very slowly. How can I increase the reaction rate?

To accelerate a slow reaction, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[1]

  • Use a More Reactive Nucleophile: If possible, consider using a more potent nucleophile. For instance, if using an alcohol, deprotonating it to the corresponding alkoxide will dramatically increase its nucleophilicity.

  • Optimize Your Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.[1][2]

  • Improve the Leaving Group: While you are using this compound, for future reference, remember that the reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F.[3]

Troubleshooting Workflow for Low Reactivity

G start Low or No Product Yield check_nucleophile Assess Nucleophile Reactivity (Steric Hindrance, Acidity) start->check_nucleophile check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Verify Reagent Quality (Purity, Degradation) start->check_reagents optimize Implement Optimization Strategies check_nucleophile->optimize check_conditions->optimize check_reagents->optimize increase_temp Increase Temperature optimize->increase_temp If sluggish change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) optimize->change_solvent For SN2 stronger_nucleophile Use a Stronger Nucleophile/ More Effective Base optimize->stronger_nucleophile monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) increase_temp->monitor change_solvent->monitor stronger_nucleophile->monitor

Caption: Initial troubleshooting workflow for low reactivity.

Issue 2: Formation of Side Products

Q1: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is due to a competing E2 elimination reaction, which is common with secondary alkyl halides like this compound, especially in the presence of a strong base.[1] To favor the desired SN2 substitution reaction, consider the following strategies:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For example, if your nucleophile is also a strong base, it is more likely to abstract a proton, leading to elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: Polar aprotic solvents can favor SN2 reactions.[2]

ParameterCondition to Favor SN2 (Alkylation)Condition to Favor E2 (Elimination)
Nucleophile/Base Good nucleophile, weak baseStrong, sterically hindered base
Substrate Methyl > 1° > 2°3° > 2° > 1°
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Polar protic (e.g., Ethanol (B145695), Water) can also support E2
Temperature Lower temperatureHigher temperature

Q2: In my N-alkylation of a primary amine, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Overalkylation is a common issue when alkylating primary amines because the secondary amine product is often more nucleophilic than the starting primary amine.[4][5] To enhance mono-alkylation selectivity:

  • Use a Large Excess of the Amine: Employing a significant excess of the primary amine relative to this compound will increase the probability of the alkylating agent reacting with the starting amine rather than the product.

  • Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant primary amine.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[1]

Logical Relationship for N-Alkylation Selectivity

G cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Undesired Outcome Excess Primary Amine Excess Primary Amine Selective Mono-alkylation Selective Mono-alkylation Excess Primary Amine->Selective Mono-alkylation Slow Alkyl Halide Addition Slow Alkyl Halide Addition Slow Alkyl Halide Addition->Selective Mono-alkylation Lower Temperature Lower Temperature Lower Temperature->Selective Mono-alkylation Di-alkylation Di-alkylation

Caption: Factors favoring selective mono-N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the alkylation of nucleophiles with this compound?

This compound is a secondary alkyl halide, and its alkylation reactions with good nucleophiles primarily proceed via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] However, under certain conditions (e.g., with a strong, bulky base), it can undergo a competing E2 (bimolecular elimination) reaction.[1] SN1 reactions are less likely unless a very poor nucleophile and a polar protic solvent are used, which could lead to carbocation formation and potential rearrangement.

Q2: Which solvents are recommended for alkylation reactions with this compound?

For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally recommended.[2][8] These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity. Polar protic solvents like ethanol or water can solvate the nucleophile itself through hydrogen bonding, which can decrease its nucleophilicity and potentially favor elimination reactions.[2]

Q3: Can I use Grignard reagents to alkylate with this compound?

While Grignard reagents are excellent nucleophiles, their reaction with alkyl halides can be slow and may require specific catalysts, such as copper(I) salts, to proceed efficiently. Direct SN2 reactions between Grignard reagents and alkyl halides are generally not as facile as their reactions with carbonyl compounds.

Q4: What safety precautions should I take when working with this compound?

This compound is a flammable liquid and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with strong oxidizing agents and strong bases, as it may react violently.[9]

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine with this compound

This protocol describes the selective mono-alkylation of a primary amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired secondary amine.

ReagentMolar EquivalentsPurpose
Primary Amine2.0Nucleophile and to favor mono-alkylation
This compound1.0Alkylating agent
Potassium Carbonate2.5Base to neutralize the HCl formed
Acetonitrile-Solvent
Protocol 2: C-Alkylation of an Enolate with this compound

This protocol details the alkylation of a ketone via its enolate.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.05 equivalents) to the solution while maintaining the temperature at -78 °C to form the lithium enolate. Stir for 30-60 minutes at this temperature.

  • Add this compound (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar EquivalentsPurpose
Ketone1.0Enolate precursor
Lithium diisopropylamide (LDA)1.05Strong, non-nucleophilic base to form the enolate
This compound1.1Alkylating agent
Tetrahydrofuran (THF)-Solvent

Experimental Workflow for C-Alkylation of an Enolate

G start Start dissolve_ketone Dissolve Ketone in Anhydrous THF start->dissolve_ketone cool Cool to -78 °C dissolve_ketone->cool add_lda Slowly Add LDA Solution cool->add_lda form_enolate Stir to Form Enolate add_lda->form_enolate add_alkyl_halide Add this compound form_enolate->add_alkyl_halide warm_and_stir Warm to Room Temperature and Stir add_alkyl_halide->warm_and_stir quench Quench with Saturated NH4Cl warm_and_stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End purify->end

Caption: Step-by-step workflow for the C-alkylation of a ketone enolate.

References

Technical Support Center: Nucleophilic Substitution Reactions of 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions encountered during the nucleophilic substitution of 3-(Chloromethyl)heptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products and major side reactions when performing a nucleophilic substitution on this compound?

When performing a nucleophilic substitution on this compound, the desired product is the result of the replacement of the chlorine atom by the nucleophile. However, due to the structure of this compound as a secondary alkyl halide, several side reactions can occur, primarily elimination and carbocation rearrangements.

The main reaction pathways in competition are SN1, SN2, E1, and E2.[1][2] The prevalence of each is highly dependent on the reaction conditions.[3]

  • Substitution Products (SN1 and SN2): The direct substitution of the chloride with a nucleophile.

  • Elimination Products (E1 and E2): Formation of alkenes, such as hept-3-ene, is a common side reaction.[4][5]

  • Rearrangement Products (SN1 and E1): If the reaction proceeds through a carbocation intermediate (SN1/E1), a hydride shift can occur to form a more stable tertiary carbocation, leading to rearranged substitution and elimination products.[6][7][8]

Q2: How does the choice of nucleophile affect the outcome of the reaction?

The strength and steric bulk of the nucleophile play a critical role in determining the reaction pathway.

  • Strong, Non-hindered Nucleophiles (e.g., I⁻, RS⁻, CN⁻): These favor the SN2 pathway, leading to a higher yield of the direct substitution product.[9][10]

  • Strong, Hindered Bases (e.g., t-BuO⁻): These will predominantly lead to the E2 elimination product due to steric hindrance preventing a backside attack on the carbon center.[11]

  • Weak Nucleophiles/Bases (e.g., H₂O, ROH): These conditions favor SN1 and E1 pathways, which proceed through a carbocation intermediate. This can result in a mixture of substitution and elimination products, as well as rearranged products.[10][12]

Q3: What is the role of the solvent in controlling side reactions?

The polarity and protic nature of the solvent are key factors in directing the reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[12][13]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents stabilize the carbocation intermediate, thus favoring SN1 and E1 pathways. They can also act as weak nucleophiles themselves in a process called solvolysis.[3][12][14]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and a high yield of an alkene.

  • Probable Cause: The reaction conditions are favoring elimination (E2 or E1) over substitution (SN2 or SN1). This is likely due to the use of a strong, bulky base or high reaction temperatures.

  • Troubleshooting Steps:

    • Choice of Base/Nucleophile: If possible, use a less basic and more nucleophilic reagent. For example, if using an alkoxide, use a primary alkoxide (e.g., ethoxide) instead of a tertiary one (e.g., tert-butoxide).

    • Temperature: Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.

    • Solvent: Switch to a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 pathway.

Issue 2: Formation of an unexpected isomer of the substitution product.

  • Probable Cause: The reaction is proceeding through an SN1 pathway, and the intermediate secondary carbocation is rearranging to a more stable tertiary carbocation via a 1,2-hydride shift.[6][7][8]

  • Troubleshooting Steps:

    • Promote SN2 Conditions: To avoid the formation of a carbocation, conditions that favor the SN2 mechanism should be employed.

    • Increase Nucleophile Concentration: A higher concentration of a strong nucleophile will favor the bimolecular SN2 reaction over the unimolecular SN1 pathway.[10]

    • Solvent Choice: Utilize a polar aprotic solvent to suppress the formation and stabilization of the carbocation intermediate.[13]

Issue 3: The reaction is very slow or does not proceed to completion.

  • Probable Cause: The reaction conditions are not optimal for the desired pathway, or steric hindrance is significantly slowing down an SN2 reaction.[15][16][17][18]

  • Troubleshooting Steps:

    • Increase Temperature: While this can favor elimination, a moderate increase in temperature can help overcome the activation energy barrier. Careful monitoring of the product distribution is necessary.

    • Choice of Leaving Group: If feasible for the synthesis, starting with a better leaving group (e.g., 3-(bromomethyl)heptane or 3-(iodomethyl)heptane) will increase the reaction rate for both substitution and elimination.

    • Solvent Optimization: Ensure the chosen solvent is appropriate for the intended mechanism and fully dissolves all reactants.

Data Presentation

Table 1: Expected Product Distribution under Various Reaction Conditions

Nucleophile/BaseSolventPrimary Mechanism(s)Major Product(s)Minor Product(s)
Strong, non-hindered (e.g., NaCN)Polar Aprotic (e.g., DMSO)SN2Direct SubstitutionElimination (E2)
Strong, hindered (e.g., KOC(CH₃)₃)Polar Aprotic (e.g., THF)E2EliminationDirect Substitution (SN2)
Weak (e.g., H₂O)Polar Protic (e.g., H₂O)SN1, E1Substitution, Elimination, Rearranged Products-
Strong base in protic solvent (e.g., NaOEt in EtOH)Polar Protic (e.g., Ethanol)SN2, E2EliminationDirect Substitution

Experimental Protocols

Protocol 1: Minimizing Elimination Side Reactions (Favoring SN2)

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Nucleophile Addition: Add a stoichiometric equivalent of a strong, non-hindered nucleophile (e.g., sodium cyanide).

  • Reaction Conditions: Maintain the reaction mixture at a low to moderate temperature (e.g., 25-50 °C) and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Acknowledging and Characterizing Rearrangement Products (SN1/E1 Conditions)

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in a polar protic solvent, such as a mixture of water and ethanol.

  • Reaction Initiation: Heat the solution to a gentle reflux. In this solvolysis reaction, the solvent acts as the nucleophile.

  • Monitoring: Monitor the disappearance of the starting material using GC-MS to also identify the various products being formed.

  • Work-up: After the starting material is consumed, cool the reaction mixture and neutralize any acid formed with a weak base (e.g., sodium bicarbonate). Extract the products with an organic solvent.

  • Analysis: Concentrate the organic extract and analyze the product mixture using NMR and GC-MS to identify and quantify the direct substitution, rearranged substitution, and various elimination products.

Visualizations

ReactionPathways sub This compound sn2 SN2 Pathway sub->sn2 Strong, non-hindered nucleophile Polar aprotic solvent e2 E2 Pathway sub->e2 Strong, hindered base carbocation Secondary Carbocation sub->carbocation Weak nucleophile Polar protic solvent direct_sub Direct Substitution Product sn2->direct_sub Major Product elimination Elimination Product e2->elimination Major Product carbocation->direct_sub SN1 carbocation->elimination E1 rearranged_carbocation Tertiary Carbocation carbocation->rearranged_carbocation 1,2-Hydride Shift rearranged_sub Rearranged Substitution Product rearranged_carbocation->rearranged_sub SN1 rearranged_elim Rearranged Elimination Product rearranged_carbocation->rearranged_elim E1

Caption: Reaction pathways for this compound.

TroubleshootingWorkflow start Experiment Start: Nucleophilic Substitution of This compound analyze Analyze Product Mixture (GC-MS, NMR) start->analyze desired_product Success: Proceed to next step analyze->desired_product High yield of desired product low_yield Issue: High yield of elimination products? analyze->low_yield Low yield of desired product unexpected_isomer Issue: Rearrangement products detected? analyze->unexpected_isomer Unexpected isomer formed adjust_conditions_elim Troubleshoot: - Lower temperature - Use less hindered base - Switch to polar aprotic solvent low_yield->adjust_conditions_elim Yes other_issue Investigate other issues: - Purity of starting materials - Reaction time - Leaving group ability low_yield->other_issue No unexpected_isomer->other_issue No adjust_conditions_rearr Troubleshoot: - Use strong nucleophile - Increase nucleophile conc. - Switch to polar aprotic solvent unexpected_isomer->adjust_conditions_rearr Yes adjust_conditions_elim->start Re-run Experiment other_issue->start Re-run Experiment adjust_conditions_rearr->start Re-run Experiment

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of 3-(Chloromethyl)heptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 3-(Chloromethyl)heptane. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during fractional distillation.

Troubleshooting Guide

Q1: My distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I do?

A1: This issue, often referred to as "stalling," can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to overcome the heat loss of the apparatus. Gradually increase the heating mantle temperature. A general rule of thumb is that the distillation pot needs to be about 30°C hotter than the head temperature for the vapor to ascend the column.[1]

  • Poor Insulation: The fractionating column is losing too much heat to the surrounding environment. To rectify this, insulate the column by wrapping it with glass wool or aluminum foil.[1][2] This is particularly important for high-boiling-point compounds like this compound.

  • Flooding: An excessive boiling rate can lead to a condition known as flooding, where the liquid carried up by the vapor stream cannot return to the distilling flask, causing an accumulation of liquid in the column. If you observe a large pool of liquid in the column, reduce the heating rate to allow the liquid to drain back into the flask.[1]

Q2: The temperature at the distillation head is fluctuating, and I am not getting a stable boiling point reading. Why is this happening?

A2: Temperature fluctuations at the distillation head typically indicate an inefficient separation or an impure starting material.

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of closely boiling components. Consider using a more efficient column, such as one with a greater length or a more effective packing material (e.g., Raschig rings or structured packing).

  • Presence of Azeotropes: Although unlikely for this specific compound and its common impurities, the formation of an azeotrope—a mixture with a constant boiling point—can lead to a stable but incorrect boiling point reading.

  • Inconsistent Heating: Ensure the heating mantle provides consistent and even heating. Using a stirring mechanism in the distillation flask can help maintain a uniform temperature.

Q3: I have collected a fraction at the expected boiling point, but subsequent analysis (e.g., GC-MS) shows it is still impure. What went wrong?

A3: This is a common issue when separating compounds with very close boiling points.

  • Insufficient Reflux Ratio: A low reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can lead to incomplete separation. Increasing the reflux ratio by adjusting the distillation head can improve purity but will also increase the distillation time.

  • Column Overloading: Exceeding the capacity of the fractionating column can lead to poor separation. Ensure that the distillation rate is not too high for the specific column being used.

  • Closely Boiling Impurities: The starting material may contain isomeric impurities such as 1-chloro-3-methylheptane or 3-chloro-3-methylheptane, which have boiling points very close to that of this compound. A highly efficient fractionating column and a slow, controlled distillation are crucial for separating such isomers.

Q4: My product appears to have decomposed during distillation, indicated by a change in color or the presence of unexpected byproducts. How can I prevent this?

A4: Alkyl halides can be susceptible to decomposition at elevated temperatures.

  • Vacuum Distillation: To reduce the boiling point of this compound and minimize thermal decomposition, perform the fractional distillation under reduced pressure (vacuum distillation).

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the product at high temperatures.[2]

  • Avoid Strong Bases: Ensure that the crude product is free from any residual strong bases from the synthesis step, as these can promote elimination reactions at high temperatures, leading to the formation of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The reported boiling point of this compound varies in the literature, generally falling within the range of 166-188 °C at atmospheric pressure. This variation can be attributed to differences in measurement conditions and sample purity.

Q2: What are the likely impurities in my crude this compound product?

A2: Common impurities depend on the synthetic route. If synthesized from 3-methyl-1-heptanol (B93506) and thionyl chloride, potential impurities include:

  • Unreacted 3-methyl-1-heptanol: The starting alcohol.

  • Thionyl chloride: The chlorinating agent.

  • Isomeric Chlorides: Rearrangement products such as 1-chloro-3-methylheptane and 3-chloro-3-methylheptane.

  • Side-reaction products: Ethers or elimination products.

Q3: When is fractional distillation necessary over simple distillation for purifying this compound?

A3: Fractional distillation is necessary when the boiling points of the components in the mixture are close (typically with a difference of less than 25-30 °C). Given that the boiling points of this compound and its potential isomeric impurities are likely to be very similar, fractional distillation is the preferred method for achieving high purity. Simple distillation is generally only effective for separating liquids with significantly different boiling points.

Q4: What type of packing material is suitable for the fractional distillation of this compound?

A4: For laboratory-scale distillations, common packing materials include:

  • Vigreux columns: These have indentations in the glass to increase the surface area for condensation and re-vaporization.

  • Raschig rings or Berl saddles: These are small, inert pieces of ceramic or glass that provide a large surface area.

  • Structured packing: Woven wire mesh or corrugated metal sheets offer high efficiency and low pressure drop, making them suitable for vacuum distillation.

The choice of packing will depend on the required separation efficiency and the scale of the distillation.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₇Cl148.67166 - 188
3-methyl-1-heptanolC₈H₁₈O130.23~179
Thionyl chlorideSOCl₂118.9776 - 79
3-chloro-3-methylheptaneC₈H₁₇Cl148.67~164

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing unreacted starting materials, reagents, and isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum source and manometer (for vacuum distillation)

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Position a collection flask at the end of the condenser.

    • If performing a vacuum distillation, connect the vacuum source to the take-off adapter.

  • Distillation Process:

    • Begin stirring the crude product.

    • Turn on the cooling water to the condenser.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the vapor front rising through the fractionating column.

    • Insulate the column with glass wool and aluminum foil to minimize heat loss.

    • Control the heating rate to establish a slow and steady distillation rate (typically 1-2 drops per second).

    • Collect any initial low-boiling fractions (e.g., residual solvent or thionyl chloride) in a separate flask. The temperature should then rise and stabilize at the boiling point of the desired product.

    • Collect the main fraction of this compound at a constant temperature. Record the boiling point range of this fraction.

    • If the temperature begins to drop or rise significantly after the main fraction has been collected, change the receiving flask to collect any higher-boiling impurities.

  • Shutdown and Analysis:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

    • If under vacuum, slowly vent the system to atmospheric pressure.

    • Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Caption: Troubleshooting workflow for fractional distillation.

FractionalDistillationSetup cluster_0 Heating & Distillation cluster_1 Condensation & Collection heating_mantle Heating Mantle distilling_flask Distilling Flask (with crude product & stir bar) heating_mantle->distilling_flask Heats fractionating_column Fractionating Column distilling_flask->fractionating_column Vapor rises distillation_head Distillation Head fractionating_column->distillation_head Purified vapor thermometer Thermometer distillation_head->thermometer condenser Condenser distillation_head->condenser Vapor to collection_flask Collection Flask condenser->collection_flask Distillate drips water_out Water Out condenser->water_out water_in Water In water_in->condenser Cools

Caption: Fractional distillation apparatus setup.

References

Removing unreacted 3-(Chloromethyl)heptane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-(chloromethyl)heptane (B86058) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to yellow liquid with a pungent odor.[1][2][3][4] Key quantitative data are summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight148.67 - 150.68 g/mol [1][4]
Boiling Point166 - 188 °C[1][3][4]
Melting Point-70 to -92 °C[1][3][4]
Density~0.88 g/cm³[1][2][4]
Flash Point60 - 67 °C[1][3][4]
Water Solubility0.0503 g/L (at 20 °C); considered insoluble.[2][4]
Organic Solvent SolubilitySoluble in most organic solvents like ethanol (B145695) and ether.[1][2]

Q2: What are the common impurities I might find in my reaction mixture besides unreacted this compound?

A2: The impurities will depend on the specific reaction. Since this compound is a reactive alkyl halide often used in nucleophilic substitution reactions, common side products or unreacted starting materials could include alcohols, amines, or the products of elimination reactions.[1][5][6] It is also incompatible with strong oxidizing agents and strong bases.[1][7]

Q3: My desired product has a similar boiling point to this compound. How can I separate them?

A3: If the boiling points are too close for fractional distillation, column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the separation of compounds with very similar volatilities.[8]

Q4: I've performed an aqueous wash, but I suspect there's still this compound in my organic layer. What should I do?

A4: Since this compound has very low water solubility, a simple water wash will not be effective at removing it.[2][3] An aqueous wash is primarily for removing water-soluble impurities from the organic layer containing your product and the unreacted starting material. To remove the this compound itself, you will need to use other techniques like distillation or chromatography.

Troubleshooting and Purification Protocols

Logical Workflow for Purification Method Selection

The following diagram outlines a decision-making process to help you choose the most suitable purification technique for your reaction mixture.

G start Crude Reaction Mixture wash_check Are there water-soluble impurities (e.g., salts)? start->wash_check product_properties Product is a solid? distillation_check Is the product thermally stable and volatile? product_properties->distillation_check No (Liquid) recrystallization Recrystallization product_properties->recrystallization Yes bp_diff Sufficient boiling point difference from This compound? distillation_check->bp_diff Yes column_chrom Column Chromatography distillation_check->column_chrom No bp_diff->column_chrom No distillation Fractional Distillation bp_diff->distillation Yes (>25 °C) end Pure Product column_chrom->end recrystallization->end distillation->end wash_check->product_properties No aqueous_wash Aqueous Wash / Extraction wash_check->aqueous_wash Yes aqueous_wash->product_properties

Decision tree for selecting a purification technique.
Experimental Protocols

1. Aqueous Wash (for removing soluble impurities)

This protocol is designed to remove water-soluble impurities (e.g., salts, polar reagents) from the organic reaction mixture, not to remove the this compound itself.

  • Step 1: Transfer Transfer the entire reaction mixture to a separatory funnel.

  • Step 2: Dilution Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble. This will lower the density of the organic phase and improve separation.

  • Step 3: Washing Add an equal volume of deionized water to the separatory funnel. Invert the funnel several times, venting frequently to release any pressure.

  • Step 4: Separation Allow the layers to separate completely. Drain the lower aqueous layer.

  • Step 5: Brine Wash Add an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer.[9]

  • Step 6: Drying Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[9]

  • Step 7: Filtration and Concentration Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The remaining mixture will contain your product and the unreacted this compound.

2. Fractional Distillation

This method is effective if your desired product is thermally stable and has a boiling point that is significantly different (ideally >25 °C) from that of this compound (b.p. 166-188 °C).

  • Step 1: Setup Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks.

  • Step 2: Charging the Flask Charge the round-bottom flask with the crude product mixture from the aqueous workup. Add a few boiling chips or a magnetic stir bar.

  • Step 3: Heating Begin heating the flask gently using a heating mantle.

  • Step 4: Equilibration Allow the vapor to slowly rise through the fractionating column. The temperature at the top of the column should stabilize at the boiling point of the lower-boiling component.

  • Step 5: Collection Collect the distillate in fractions. Monitor the temperature at the top of the column. A sharp increase in temperature indicates that the higher-boiling component is beginning to distill.

  • Step 6: Analysis Analyze the collected fractions using an appropriate technique (e.g., GC-MS, NMR) to determine their purity.[1]

3. Column Chromatography

This is a highly versatile technique for separating compounds with similar physical properties.[8]

  • Step 1: Stationary Phase Selection Choose an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (eluent) system that provides good separation of your product from this compound. This is typically determined using Thin Layer Chromatography (TLC).

  • Step 2: Column Packing Prepare a slurry of the stationary phase in the eluent and carefully pour it into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[8]

  • Step 3: Sample Loading Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[8]

  • Step 4: Elution Add the eluent to the top of the column and begin collecting the eluate in fractions.[8]

  • Step 5: Monitoring Monitor the composition of the fractions using TLC.

  • Step 6: Isolation Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

References

Technical Support Center: Troubleshooting Incomplete Reactions with 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with 3-(Chloromethyl)heptane.

General Troubleshooting

Question: My reaction with this compound is not going to completion. What are the general steps I should take to troubleshoot it?

Answer:

When encountering an incomplete reaction with this compound, a systematic approach to troubleshooting is crucial. The following workflow outlines the key areas to investigate:

Troubleshooting_Workflow start Incomplete Reaction with This compound reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality reagent_quality->start Impure Reagents reaction_setup 2. Check Reaction Setup & Conditions reagent_quality->reaction_setup Reagents OK reaction_setup->start Incorrect Conditions reaction_monitoring 3. Analyze Reaction Progress reaction_setup->reaction_monitoring Setup Correct reaction_monitoring->start Analytical Error side_reactions 4. Identify Potential Side Reactions reaction_monitoring->side_reactions Low Conversion optimization 5. Optimize Reaction Parameters side_reactions->optimization Side Products Identified end Successful Reaction optimization->end

Caption: General troubleshooting workflow for incomplete reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a common application for this compound, involving the reaction of an alkoxide with this primary alkyl halide.[1]

Question: I am attempting a Williamson ether synthesis with this compound and a bulky alkoxide, but I am getting a low yield of the desired ether and observing the formation of an alkene. What is happening?

Answer:

You are likely observing a competing E2 (elimination) reaction, which is a common side reaction in Williamson ether synthesis, especially with sterically hindered alkoxides.[2] this compound, while a primary alkyl halide, has branching at the β-carbon, which can make it susceptible to elimination. Strong, bulky bases will preferentially abstract a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an alkene.

To favor the desired SN2 (substitution) reaction, consider the following:

  • Choice of Base: Use a less sterically hindered base to form the alkoxide.

  • Temperature: Run the reaction at a lower temperature, as higher temperatures tend to favor elimination.

  • Solvent: A polar aprotic solvent like DMSO or DMF can favor SN2 reactions.[3]

SN2_vs_E2_Competition reactants This compound + RO⁻ sn2_path SN2 Pathway (Substitution) reactants->sn2_path Less Hindered Base Lower Temperature e2_path E2 Pathway (Elimination) reactants->e2_path Bulky Base Higher Temperature ether_product Desired Ether Product sn2_path->ether_product alkene_product Alkene Side Product e2_path->alkene_product

Caption: Competing SN2 and E2 pathways in reactions of this compound.

Experimental Protocol: Williamson Ether Synthesis of 3-((Isopentyloxy)methyl)heptane

Materials:

  • This compound (1.0 eq)

  • Isoamyl alcohol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isoamyl alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add this compound dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Optimization of Williamson Ether Synthesis with this compound

The following table summarizes the hypothetical effect of different reaction parameters on the yield of the target ether.

Entry Base Solvent Temperature (°C) Yield of Ether (%) Yield of Alkene (%)
1Sodium Hydride (NaH)THF258510
2Potassium tert-butoxide (t-BuOK)THF253065
3Sodium Hydride (NaH)Toluene257025
4Sodium Hydride (NaH)THF656035
5Potassium Carbonate (K₂CO₃)DMF807515

Grignard Reagent Formation and Reactions

Question: I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate. What can I do?

Answer:

The formation of Grignard reagents from alkyl chlorides can be more challenging than from the corresponding bromides or iodides due to the lower reactivity of the C-Cl bond. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by:

    • Grinding the turnings in a dry mortar and pestle.

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried under vacuum or oven-dried, and use anhydrous solvents.[5]

  • Solvent Choice: While THF is commonly used, diethyl ether can sometimes be more effective for initiating Grignard formation.[5]

  • Initiation: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

Question: My Grignard reaction with an electrophile is giving a low yield of the desired product, even though the Grignard reagent appears to have formed successfully.

Answer:

Several factors can lead to low yields in Grignard reactions:

  • Steric Hindrance: this compound is a somewhat sterically hindered Grignard reagent. If your electrophile is also sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature.[6]

  • Enolization of the Electrophile: If your electrophile is an enolizable ketone or aldehyde, the Grignard reagent can act as a base and deprotonate it, leading to the formation of an enolate and no addition product. To minimize this, add the Grignard reagent slowly to the electrophile at a low temperature.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can react with acidic protons on other functional groups in the molecule. Ensure your electrophile is free of acidic protons (e.g., alcohols, carboxylic acids).[7]

Grignard_Reaction_Factors title Factors for Successful Grignard Reaction reagent_prep Grignard Reagent Preparation mg_activation Magnesium Activation reagent_prep->mg_activation anhydrous_cond Anhydrous Conditions reagent_prep->anhydrous_cond solvent Solvent Choice reagent_prep->solvent reaction_cond Reaction Conditions temperature Temperature Control reaction_cond->temperature addition_rate Slow Addition reaction_cond->addition_rate electrophile Electrophile Choice steric_hindrance Steric Hindrance electrophile->steric_hindrance acidic_protons Absence of Acidic Protons electrophile->acidic_protons

Caption: Key factors for successful Grignard reactions.

Experimental Protocol: Formation of 3-Heptylmethylmagnesium Chloride and Reaction with an Aldehyde

Materials:

  • Magnesium turnings (1.5 eq)

  • Iodine (one small crystal)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • An aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound in anhydrous diethyl ether to the magnesium.

  • If the reaction does not start (indicated by bubbling and a color change), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of the aldehyde in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

General Nucleophilic Substitution Reactions

Question: My nucleophilic substitution reaction with this compound is sluggish. How can I improve the reaction rate?

Answer:

If your nucleophilic substitution reaction is slow, consider the following factors:

  • Nucleophile Strength: A stronger nucleophile will increase the reaction rate. For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH).[3]

  • Leaving Group Ability: Chloride is a good leaving group, but bromide or iodide are better. While you are starting with the chloride, you can add a catalytic amount of sodium iodide (Finkelstein reaction conditions) to in situ generate the more reactive 3-(iodomethyl)heptane.

  • Solvent: As mentioned, polar aprotic solvents (DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Concentration: Increasing the concentration of the reactants can increase the reaction rate.

  • Temperature: Increasing the temperature will generally increase the reaction rate, but be mindful that this may also promote competing elimination reactions.

This guide should serve as a starting point for troubleshooting your reactions with this compound. For further assistance, please consult relevant literature for your specific transformation.

References

Optimizing temperature and solvent for 3-(Chloromethyl)heptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Chloromethyl)heptane (B86058) Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a secondary alkyl halide and can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The dominant pathway is determined by several factors, including the strength of the nucleophile/base, the solvent, and the temperature.[3]

Q2: How does temperature influence the reaction outcome?

A2: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[4][5][6] This is because elimination reactions have a higher activation energy and result in an increase in entropy, making the Gibbs free energy more negative at elevated temperatures.[4][5][7]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the nucleophile.[8]

  • Polar protic solvents (e.g., water, ethanol) can hydrogen bond with nucleophiles, reducing their nucleophilicity and favoring SN1 and E1 pathways by stabilizing the carbocation intermediate.[8][9][10]

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) do not solvate nucleophiles as strongly, thus enhancing their nucleophilicity and favoring SN2 and E2 reactions.[3][9]

Q4: How do I favor substitution over elimination?

A4: To favor substitution, use a good nucleophile that is a weak base at lower temperatures. For SN2 reactions, a polar aprotic solvent is ideal. For SN1 reactions, a weak nucleophile in a polar protic solvent is preferred.

Q5: How do I favor elimination over substitution?

A5: To favor elimination, use a strong, sterically hindered (bulky) base at higher temperatures.[11][12][13] The choice of solvent is also important, with less polar solvents generally favoring E2 reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product.
Possible Cause Troubleshooting Step
Elimination is the major competing reaction. Lower the reaction temperature.[4][6] Use a strong, non-bulky nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, RS⁻).[14][15]
Incorrect solvent choice. For SN2, switch to a polar aprotic solvent (e.g., acetone, DMSO) to enhance nucleophilicity.[10] For SN1, ensure a polar protic solvent (e.g., ethanol, water) is used to stabilize the carbocation.[9][10]
Weak nucleophile for SN2. Select a stronger nucleophile. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity.[14][16]
Problem 2: A mixture of substitution and elimination products is obtained.
Possible Cause Troubleshooting Step
Reaction conditions favor both pathways. To favor substitution, lower the temperature and use a good nucleophile that is a weak base. To favor elimination, increase the temperature and use a strong, bulky base.[11]
The nucleophile is also a strong base. If SN2 is desired, use a nucleophile with low basicity (e.g., halide ions, azide, cyanide).[17] If elimination is desired, this may be the intended outcome.
Problem 3: The reaction is too slow.
Possible Cause Troubleshooting Step
Poor leaving group. While chloride is a reasonable leaving group, converting the alcohol precursor of this compound to a tosylate or mesylate can improve reaction rates.
Low temperature. While increasing temperature favors elimination, a modest increase can improve the rate of both substitution and elimination. Monitor product distribution carefully.[7]
Weak nucleophile. For SN2 reactions, a stronger nucleophile will increase the reaction rate.[10]

Data Summary Tables

Table 1: General Reaction Conditions for this compound

Reaction Type Substrate Nucleophile/Base Solvent Temperature
SN1 SecondaryWeak Nucleophile (e.g., H₂O, ROH)Polar ProticLow to Moderate
SN2 SecondaryStrong, non-bulky Nucleophile (e.g., I⁻, CN⁻)Polar AproticLow to Moderate
E1 SecondaryWeak Base (e.g., H₂O, ROH)Polar ProticHigh
E2 SecondaryStrong, Bulky Base (e.g., t-BuOK)Less PolarHigh

Table 2: Influence of Solvent on Reaction Pathway

Solvent Type Characteristics Favored Reactions Reason
Polar Protic Contains O-H or N-H bonds (e.g., water, ethanol)SN1, E1Stabilizes carbocation intermediates and solvates nucleophiles, reducing their strength.[8][9]
Polar Aprotic Has a dipole moment, but no O-H or N-H bonds (e.g., acetone, DMSO)SN2, E2Does not strongly solvate nucleophiles, increasing their reactivity.[9]

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Iodide in Acetone
  • Materials : this compound, Sodium Iodide (NaI), Acetone (anhydrous).

  • Procedure :

    • Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

    • Add a molar excess of sodium iodide.

    • Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

    • Evaporate the acetone under reduced pressure.

    • Purify the resulting 3-(iodomethyl)heptane by distillation or chromatography.

Protocol 2: E2 Reaction with Potassium tert-Butoxide in tert-Butanol
  • Materials : this compound, Potassium tert-Butoxide (t-BuOK), tert-Butanol.

  • Procedure :

    • In a round-bottom flask fitted with a reflux condenser, dissolve this compound in tert-butanol.

    • Add a molar excess of potassium tert-butoxide.

    • Heat the mixture to reflux (approx. 82°C).

    • Monitor the formation of the alkene product by GC analysis.

    • After the reaction is complete, cool the mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting heptene (B3026448) isomers by distillation.

Visualizations

Reaction_Pathways Reaction Pathways for this compound sub This compound sn1 SN1 Product (Substitution) sub->sn1 Weak Nucleophile, Polar Protic Solvent, Low Temp sn2 SN2 Product (Substitution) sub->sn2 Strong Nucleophile, Polar Aprotic Solvent, Low Temp e1 E1 Product (Elimination) sub->e1 Weak Base, Polar Protic Solvent, High Temp e2 E2 Product (Elimination) sub->e2 Strong, Bulky Base, High Temp

Caption: Factors influencing reaction pathways of this compound.

Experimental_Workflow_SN2 Experimental Workflow for SN2 Reaction start Start Dissolve this compound and NaI in Acetone reflux Reflux Heat the reaction mixture start->reflux monitor Monitor Track reaction progress (TLC/GC) reflux->monitor workup Workup Cool, filter, and evaporate solvent monitor->workup purify Purify Purify product by distillation/chromatography workup->purify end End Obtain 3-(Iodomethyl)heptane purify->end

Caption: Workflow for a typical SN2 reaction.

Solvent_Effect Influence of Solvent Choice solvent Solvent Choice polar_protic Polar Protic solvent->polar_protic e.g., H2O, EtOH polar_aprotic Polar Aprotic solvent->polar_aprotic e.g., Acetone, DMSO sn1_e1 SN1 / E1 polar_protic->sn1_e1 Favors sn2_e2 SN2 / E2 polar_aprotic->sn2_e2 Favors

Caption: Logical relationship between solvent type and reaction mechanism.

References

Preventing elimination side products with 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 3-(chloromethyl)heptane (B86058). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination side products and optimize your substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of heptenes (elimination products) in my reaction with this compound?

A1: this compound is a secondary alkyl halide, which can undergo both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The formation of heptenes indicates that elimination pathways are competing with your desired substitution reaction. Several factors, including the strength and steric bulk of your nucleophile/base, the solvent, and the reaction temperature, can favor elimination.[1][2][3]

Q2: What is the primary cause of the S(_N)2 versus E2 competition with this substrate?

A2: The competition between S(N)2 and E2 pathways is common for secondary alkyl halides.[4][5] A strong nucleophile can either attack the electrophilic carbon (S(_N)2) or act as a base and abstract a proton from a beta-carbon, leading to a double bond formation (E2).[6][7] The outcome is highly dependent on the reaction conditions.

Q3: How does temperature influence the product distribution?

A3: Higher temperatures generally favor elimination reactions over substitution reactions.[1][8][9] Elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change.[8][9] According to the Gibbs free energy equation ((\Delta G = \Delta H - T\Delta S)), the (-T\Delta S) term becomes more significant at higher temperatures, making elimination more favorable.[8]

Q4: Can the choice of solvent dictate the reaction pathway?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for S(_N)2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[5][10][11] Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and may favor elimination or S(_N)1/E1 pathways.[11][12][13]

Troubleshooting Guides

Issue: High Yield of Elimination Products

This guide will help you troubleshoot and minimize the formation of undesired alkene byproducts.

1. Evaluate Your Nucleophile/Base:

  • Problem: Your reagent is acting as a strong base, favoring elimination.

  • Solution:

    • If possible, switch to a less basic nucleophile. Good nucleophiles that are weak bases, such as azide (B81097) (

      N3N_3^-N3−​
      ), cyanide (
      CNCN^-CN−
      ), or thiolates (
      RSRS^-RS−
      ), are more likely to favor the S(_N)2 pathway.[5]

    • Avoid bulky (sterically hindered) bases like t-butoxide, as they have difficulty accessing the electrophilic carbon for substitution and will preferentially abstract a proton, leading to elimination.[14][15][16]

2. Optimize Reaction Temperature:

  • Problem: The reaction is being run at an elevated temperature, favoring elimination.

  • Solution:

    • Lower the reaction temperature. Substitution reactions often have a lower activation energy than elimination reactions and are therefore favored at lower temperatures.[8][9]

    • Run the reaction at room temperature or below if the reaction rate is still acceptable.

3. Reassess Your Solvent Choice:

  • Problem: The solvent is promoting elimination.

  • Solution:

    • Use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents enhance the nucleophilicity of the attacking species, favoring the S(_N)2 reaction.[4][5][10][17]

    • Avoid polar protic solvents like water and alcohols, which can decrease nucleophilicity through hydrogen bonding and may promote elimination.[11]

Experimental Protocols: A Comparative Example

Below are two hypothetical experimental protocols to illustrate how reaction conditions can be tuned to favor either substitution or elimination.

Protocol A: Favoring S(_N)2 Substitution

  • Substrate: this compound

  • Nucleophile: Sodium azide (NaN(_3))

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 25°C

  • Procedure: Dissolve this compound in DMF. Add a stoichiometric amount of sodium azide. Stir the reaction mixture at 25°C and monitor the progress by TLC or GC-MS. The expected major product is 3-(azidomethyl)heptane.

Protocol B: Favoring E2 Elimination

  • Substrate: this compound

  • Base: Potassium tert-butoxide (t-BuOK)

  • Solvent: tert-Butanol

  • Temperature: 80°C

  • Procedure: Dissolve this compound in tert-butanol. Add a stoichiometric amount of potassium tert-butoxide. Heat the reaction mixture to 80°C and monitor the formation of heptene (B3026448) isomers by GC-MS.

ParameterProtocol A (Favors S(_N)2)Protocol B (Favors E2)
Reagent Sodium Azide (Strong Nucleophile, Weak Base)Potassium tert-butoxide (Strong, Bulky Base)
Solvent DMF (Polar Aprotic)tert-Butanol (Polar Protic)
Temperature 25°C (Low)80°C (High)
Major Product 3-(azidomethyl)heptane (Substitution)Heptenes (Elimination)

Visualizing Reaction Pathways

The following diagrams illustrate the decision-making process for predicting the outcome of the reaction between this compound and a nucleophile/base.

G sub This compound (Secondary Alkyl Halide) choice Reaction Conditions sub->choice reagent Nucleophile / Base reagent->choice conditions Solvent & Temperature conditions->choice sn2 SN2 Pathway (Substitution) choice->sn2 Strong, non-bulky Nucleophile Low Temperature Polar Aprotic Solvent e2 E2 Pathway (Elimination) choice->e2 Strong, bulky Base High Temperature sn1e1 SN1 / E1 Pathway (Mixture) choice->sn1e1 Weak Nucleophile/Base Polar Protic Solvent prod_sub Substitution Product sn2->prod_sub Major Product prod_elim Elimination Product e2->prod_elim Major Product prod_mix Substitution & Elimination Products sn1e1->prod_mix Products

Caption: Decision workflow for substitution vs. elimination.

The following diagram illustrates the general experimental workflow for optimizing the reaction to favor substitution.

G start Start: High Elimination Observed check_reagent 1. Analyze Nucleophile/Base Is it strong and non-bulky? start->check_reagent change_reagent Switch to a better nucleophile (e.g., N3-, CN-, RS-) check_reagent->change_reagent No check_temp 2. Check Temperature Is it elevated? check_reagent->check_temp Yes change_reagent->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_solvent 3. Evaluate Solvent Is it polar protic? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent Yes end End: Substitution Favored check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow to favor substitution.

References

Technical Support Center: Scale-Up of 3-(Chloromethyl)heptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)heptane (B86058). The information is designed to address specific challenges encountered during the scale-up of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in the pharmaceutical and chemical industries?

This compound, also known as 2-ethylhexyl chloride, is a key intermediate in the synthesis of a variety of compounds.[1][2] In the pharmaceutical sector, it is utilized in the production of antihistamines, antipsychotics, and anticonvulsants.[3] It also serves as a building block for some chemotherapy drugs.[3] In the broader chemical industry, it is a precursor for manufacturing surfactants, plasticizers, and lubricants.[1][2][3]

Q2: What are the main types of reactions where this compound is used, and what are the general scale-up concerns?

This compound is a primary alkyl halide, making it suitable for nucleophilic substitution reactions.[1][2] The most common reaction types include:

  • Grignard Reactions: Formation of a Grignard reagent, which is highly reactive and used to form new carbon-carbon bonds.[4][5] Scale-up concerns primarily revolve around the highly exothermic nature of the reaction and the need for strict anhydrous conditions.[5][6]

  • Williamson Ether Synthesis: Reaction with an alkoxide to form an ether.[7][8] Key challenges during scale-up include managing potential side reactions like elimination (E2) and ensuring efficient mixing of the reactants.[7][8][9]

  • Alkylation Reactions using Phase Transfer Catalysis (PTC): Used to facilitate reactions between reactants in different phases (e.g., an aqueous nucleophile and an organic electrophile). Scale-up challenges include catalyst selection, efficient mixing to ensure high interfacial area, and managing potential side reactions.

Q3: What are the key safety considerations when working with this compound at a larger scale?

This compound is a combustible liquid and can cause skin and eye irritation.[7] It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[3] When scaling up reactions, particularly exothermic ones, a thorough risk assessment is necessary to prevent thermal runaway. This includes understanding the reaction's thermal profile and ensuring the reactor's cooling capacity is sufficient.

Troubleshooting Guides

Grignard Reaction Scale-Up

Q: My Grignard reaction with this compound is difficult to initiate at a larger scale. What are the possible causes and solutions?

A: Difficulty in initiating a Grignard reaction is a common issue during scale-up. Several factors can contribute to this problem.

  • Cause 1: Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry magnesium turnings to expose a fresh surface.[10][11]

  • Cause 2: Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware or solvent.[5]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.[11]

  • Cause 3: Impure this compound: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Purify the this compound before use, for example, by distillation.

Q: I am observing a low yield and the formation of a significant amount of a high-boiling byproduct in my scaled-up Grignard reaction. What is the likely side reaction and how can I minimize it?

A: The most probable side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer (C16H34).[10]

  • Cause: High local concentration of the alkyl halide.

    • Solution 1: Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling reaction.[11]

    • Solution 2: Good Mixing: Ensure efficient mixing to quickly disperse the added alkyl halide and prevent localized high concentrations. The efficiency of mixing can change significantly upon scale-up.[12] Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in larger reactors.[13][14][15][16]

Quantitative Data for Grignard Reaction Troubleshooting

ParameterIssueRecommended ActionExpected Outcome
Reaction Initiation Time > 30 minutesAdd 1-2 crystals of iodine as an activator.Initiation within 5-10 minutes.
Yield of Grignard Reagent < 70%Ensure slow, dropwise addition of this compound over 1-2 hours.Yield improvement to >85%.
Wurtz Byproduct Level > 10%Increase agitation speed by 20% and ensure proper impeller placement.Reduction of Wurtz byproduct to <5%.
Exotherm Control Temperature spike > 10°C upon additionDecrease the addition rate and ensure adequate cooling capacity of the reactor jacket.Controlled temperature profile within ± 2°C of the set point.

Experimental Protocol: Grignard Reagent Formation with this compound

  • Preparation: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Flame-dry the entire apparatus under a stream of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium.

  • Reaction: Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

Williamson Ether Synthesis Scale-Up

Q: My Williamson ether synthesis with this compound is giving a low yield of the desired ether and a significant amount of an alkene byproduct. What is the cause and how can I improve the selectivity?

A: The formation of an alkene is due to a competing elimination (E2) reaction.[7][8][9] this compound is a primary alkyl halide, which generally favors substitution (SN2), but the sterically bulky 2-ethylhexyl group can promote elimination, especially with a strong, sterically hindered base.

  • Cause 1: Sterically Hindered Base: Using a bulky base like potassium tert-butoxide can favor elimination.

    • Solution: Use a less sterically hindered base such as sodium ethoxide or sodium methoxide. If the alkoxide of a larger alcohol is required, using a milder base like sodium hydride (NaH) to generate the alkoxide in situ can be beneficial.[7]

  • Cause 2: High Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Cause 3: Solvent Choice: The choice of solvent can influence the ratio of substitution to elimination.

    • Solution: Use a polar aprotic solvent like DMSO or DMF, which can favor the SN2 reaction.[7]

Quantitative Data for Williamson Ether Synthesis Troubleshooting

ParameterIssueRecommended ActionExpected Outcome
Yield of Ether < 60%Switch from potassium tert-butoxide to sodium ethoxide as the base.Yield improvement to >80%.
Alkene Byproduct Level > 15%Decrease reaction temperature from 80°C to 50°C.Reduction of alkene byproduct to <5%.
Reaction Time > 12 hoursUse a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) with an inorganic base.Reaction time reduced to 4-6 hours.

Experimental Protocol: Williamson Ether Synthesis with this compound

  • Alkoxide Formation: In a dry, inert atmosphere, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.

  • Reaction: Slowly add this compound (1 equivalent) to the alkoxide solution.

  • Heating: Warm the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Phase Transfer Catalysis (PTC) for Alkylation

Q: My alkylation reaction with this compound using phase transfer catalysis is slow and gives a low yield. How can I improve the reaction efficiency?

A: The efficiency of a PTC reaction depends on the effective transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

  • Cause 1: Inappropriate Catalyst: The choice of phase transfer catalyst is crucial.

    • Solution: Select a catalyst with appropriate lipophilicity. For many reactions, tetrabutylammonium salts (e.g., bromide or hydrogen sulfate) are effective.[17] The catalyst's structure can be optimized based on the specific nucleophile and organic solvent.

  • Cause 2: Insufficient Mixing: Poor mixing leads to a small interfacial area between the aqueous and organic phases, resulting in a slow reaction rate.

    • Solution: Increase the stirring speed to create a fine emulsion. The use of a mechanical stirrer is highly recommended for larger scale reactions.

  • Cause 3: Catalyst Poisoning: Some anions, particularly iodide, can strongly associate with the catalyst cation, preventing it from transferring the desired nucleophile.

    • Solution: If possible, avoid using nucleophiles with highly polarizable anions.

Quantitative Data for PTC Alkylation Troubleshooting

ParameterIssueRecommended ActionExpected Outcome
Reaction Conversion < 50% after 8 hoursSwitch from tetramethylammonium (B1211777) chloride to tetrabutylammonium bromide as the catalyst.>90% conversion in 4-6 hours.
Reaction Rate Slow and inconsistentIncrease stirring rate from 200 rpm to 500 rpm.Consistent and faster reaction rate.
Catalyst Loading High (e.g., 10 mol%)Optimize catalyst loading; often 1-5 mol% is sufficient.Cost-effective process with similar efficiency.

Visualizations

experimental_workflow_grignard cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware initiation Initiation (Mg Activation) prep_glass->initiation prep_reagents Anhydrous Solvents & Reagents prep_reagents->initiation addition Slow Addition of This compound initiation->addition Exothermic reflux Reflux addition->reflux quench Quench Reaction reflux->quench extraction Extraction quench->extraction analysis Analysis (e.g., GC-MS) extraction->analysis

Caption: Workflow for Grignard Reaction with this compound.

troubleshooting_williamson cluster_causes Potential Causes cluster_solutions Solutions problem Low Ether Yield & High Alkene Byproduct cause1 Sterically Hindered Base problem->cause1 cause2 High Temperature problem->cause2 cause3 Suboptimal Solvent problem->cause3 solution1 Use Less Hindered Base (e.g., NaOEt, NaH) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Polar Aprotic Solvent (e.g., DMSO, DMF) cause3->solution3 outcome Improved Ether Yield solution1->outcome Favors SN2 solution2->outcome Favors Substitution solution3->outcome Favors SN2

Caption: Troubleshooting Logic for Williamson Ether Synthesis.

References

Handling and safety precautions for 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling and use of 3-(Chloromethyl)heptane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as Isooctyl chloride or 2-Ethylhexyl chloride, is a colorless liquid with a pungent odor.[1] Its chemical formula is C8H17Cl.[1] It is primarily used as a chemical intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants.[1] It also serves as a raw material for producing surfactants, plasticizers, and lubricants.[1] In agricultural applications, it can be used as a fumigant and insecticide.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a hazardous chemical.[1] It is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory tract irritation, dizziness, or suffocation.[3] Ingestion can cause gastrointestinal irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[4]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: To ensure safety, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[3][5]

  • Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH-certified respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound in the lab.

Solution:

  • Immediate Action: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use non-sparking tools for cleanup.[3][7]

  • Containment: Absorb the spill with an inert material like vermiculite, sand, or earth.[3]

  • Cleanup: Place the absorbed material into a suitable, closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Safety: Ensure you are wearing the appropriate PPE during the entire cleanup process.[3]

Problem: An individual has been exposed to this compound.

Solution:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[4] Flush the skin with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do NOT use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical aid.[3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC8H17Cl[8]
Molecular Weight148.67 g/mol [8]
Boiling Point166-168 °C[8]
Melting Point-70 °C[7][8]
Flash Point60 °C[7][8]
Density0.882 g/mL[8]
Water Solubility0.0503 g/L (at 20 °C)[8][9]
Vapor Pressure1.5 hPa (at 20 °C)[8]

Experimental Protocols

General Handling and Storage Protocol:

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7] Use spark-proof tools and explosion-proof equipment.[3] Ground and bond containers when transferring material to prevent static discharge.[3][7] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2] Keep the container tightly closed.[3][7] Store in a flammables-area.[3] The recommended storage temperature is room temperature, though a cool and dark place below 15°C is also suggested.

Disposal Protocol:

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[3] Waste generators must also consult state and local hazardous waste regulations for complete and accurate classification.[3] Dispose of the contents and container to an approved waste disposal plant.[4][7] Do not dispose of the chemical into drains or the environment.[5]

Visualizations

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Verify Eyewash/Safety Shower Accessibility B->C D Ground and Bond Containers C->D Proceed to Handling E Use Spark-Proof Tools D->E F Transfer Chemical E->F G Tightly Close Container F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Clean Work Area H->I J Remove and Decontaminate PPE I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Spill_Response_Plan Spill Response Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Don Appropriate PPE Spill->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Collect and Place in Sealed Container Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

References

Technical Support Center: 3-(Chloromethyl)heptane - Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-(Chloromethyl)heptane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-ethylhexyl chloride, is a colorless liquid with a pungent odor.[1] It is an organic compound with the chemical formula C8H17Cl.[1] Due to its reactive chloromethyl group, it serves as a versatile intermediate in various chemical syntheses.[1][2]

Key applications include:

  • Pharmaceutical Industry: Used as an intermediate in the production of antihistamines, antipsychotics, and anticonvulsants.[1]

  • Chemical Industry: A raw material for manufacturing surfactants, plasticizers, and lubricants.[1]

  • Research and Development: Employed as a reagent in organic synthesis and as a reference material in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be compromised by several factors:

  • Moisture: As a halogenoalkane, it is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol and hydrochloric acid.[3]

  • Heat: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce photodegradation.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases can lead to violent reactions and decomposition.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under the following conditions:

  • Temperature: In a cool, dry place.[1] Some sources recommend room temperature, sealed in a dry environment.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

  • Container: Keep in a tightly closed container.[1]

  • Location: Store in a well-ventilated area away from heat, sparks, and open flames.[2]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with the following materials and should not be stored in close proximity to them:

  • Strong oxidizing agents: Can react violently.[1]

  • Strong bases: Can promote elimination or substitution reactions.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in appearance (e.g., discoloration, formation of precipitates) Degradation of the compound.Discontinue use and dispose of the material according to safety guidelines. Verify storage conditions and check for potential contamination.
Inconsistent experimental results Impurities in the this compound, possibly due to degradation.Re-purify the compound if possible (e.g., by distillation). Analyze the purity using GC-MS or NMR before use.
Pressure buildup in the storage container Formation of gaseous degradation products, such as HCl from hydrolysis.Handle with extreme caution in a well-ventilated fume hood. Vent the container carefully. Review storage conditions to minimize moisture exposure.
Failed reaction or low yield The reactant may have degraded, reducing its effective concentration.Confirm the purity of the this compound using an appropriate analytical method. Use a fresh, unopened bottle if degradation is suspected.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H17Cl[1][4]
Molecular Weight 148.67 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 186-188 °C[1]
Melting Point -92 °C[1]
Density 0.88 g/cm³[1]
Flash Point 67 °C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in most organic solvents[1]

Table 2: Recommended Storage and Handling Summary

Parameter Recommendation
Storage Temperature Cool, dry place
Container Tightly closed
Atmosphere Inert gas (e.g., Nitrogen, Argon) for long-term storage
Handling In a well-ventilated area, away from ignition sources
Incompatibilities Strong oxidizing agents, strong bases

Experimental Protocols

Protocol for Stability Assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the purity of this compound over time under specific storage conditions.

1. Materials and Equipment:

  • This compound

  • High-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with caps

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

  • At each time point (e.g., time-zero, 1 month, 3 months, etc.), accurately weigh a small amount of this compound and dissolve it in a known volume of the internal standard solution.

  • Transfer an aliquot of the prepared sample into a GC vial for analysis.

3. GC-MS Analysis:

  • Develop a GC method with a suitable temperature program to achieve good separation between the solvent, this compound, the internal standard, and potential degradation products.

  • Set the MS to scan a relevant mass range to identify the parent compound and any new peaks that may appear over time.

  • Inject the prepared sample into the GC-MS system.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Compare the peak area ratio at each time point to the time-zero value to determine the percentage of degradation.

  • Analyze any new peaks that appear in the chromatogram to identify potential degradation products by interpreting their mass spectra.

Visualizations

degradation_pathways Potential Degradation Pathways of this compound main This compound hydrolysis Hydrolysis (presence of water) main->hydrolysis H2O oxidation Oxidation (strong oxidizing agents) main->oxidation [O] elimination Elimination (strong base) main->elimination Base product1 3-(Hydroxymethyl)heptane hydrolysis->product1 product2 Oxidized Products (e.g., aldehydes, carboxylic acids) oxidation->product2 product3 Hept-3-ene derivatives elimination->product3

Caption: Potential degradation pathways for this compound.

stability_workflow Experimental Workflow for Stability Assessment cluster_setup Setup cluster_analysis Analysis cluster_evaluation Evaluation receive Receive/Synthesize This compound aliquot Aliquot and Store under Defined Conditions (e.g., 4°C Dark, 25°C Light) receive->aliquot time_zero Time-Zero Analysis (GC-MS, NMR) aliquot->time_zero aging Aging time_zero->aging time_n Analysis at Interval 'n' (e.g., 3, 6, 12 months) aging->time_n compare Compare Data: - Purity (%) - Impurity Profile time_n->compare determine Determine Shelf-Life & Optimal Conditions compare->determine

Caption: General experimental workflow for a stability study.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 3-(Chloromethyl)heptane Derivatives Using ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 3-(Chloromethyl)heptane and its derivatives. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products.

Introduction

This compound is a halogenated alkane that serves as a versatile building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps. Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment due to its accuracy, precision, and non-destructive nature. This guide presents experimental data and protocols to compare the performance of qNMR with orthogonal chromatographic methods.

Comparison of Analytical Techniques

A comprehensive purity assessment often benefits from the use of multiple analytical techniques. The table below summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of this compound derivatives.

FeatureQuantitative ¹H NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a mobile and stationary phase, typically with UV detection.
Quantitation Absolute (primary ratio method), does not require a specific reference standard of the analyte.Relative, requires a reference standard of the analyte for accurate quantitation.Relative, requires a reference standard of the analyte for accurate quantitation.
Selectivity Excellent for distinguishing structurally similar compounds and isomers based on unique chemical shifts.High, based on both retention time and mass fragmentation patterns.Good, dependent on chromatographic conditions and detector specificity.
Sensitivity Moderate, typically in the mg to µg range.High, capable of detecting trace-level volatile impurities in the ng to pg range.Moderate to high, depending on the chromophore and detector; may require derivatization for non-UV active compounds.
Sample Throughput High, with typical acquisition times of a few minutes per sample.Moderate, with typical run times of 20-40 minutes.Moderate, with typical run times of 15-30 minutes.
Sample Requirement Non-destructive, sample can be recovered.Destructive.Generally non-destructive, but sample is diluted.
Instrumentation NMR Spectrometer.Gas Chromatograph coupled with a Mass Spectrometer.High-Performance Liquid Chromatograph with a suitable detector (e.g., UV, RI).
Strengths - Absolute quantitation- High precision and accuracy- Structural information of impurities- Non-destructive- High sensitivity for volatile impurities- Excellent separation of complex mixtures- Confirmatory identification through mass spectra- Wide applicability- Robust and reliable for routine analysis- Good for non-volatile impurities
Limitations - Lower sensitivity compared to MS- Potential for signal overlap in complex mixtures- Higher initial instrument cost- Requires volatile and thermally stable analytes- Potential for matrix effects- Analytes require a chromophore for UV detection- Retention of highly nonpolar compounds can be challenging- Potential for co-elution

¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound provides distinct signals that can be used for both structural confirmation and purity assessment.

Expected ¹H NMR Data for this compound (in CDCl₃):

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Cl~3.53d2H
-CH(CH₂Cl)-~1.59m1H
-CH₂- (chain)~1.43m8H
-CH₃ (terminal)~0.90t6H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Identifying Potential Impurities by ¹H NMR

Common impurities in the synthesis of this compound may arise from side reactions of the starting materials or subsequent reactions of the product. Based on a typical synthesis involving the chlorination of 3-(hydroxymethyl)heptane, potential impurities could include:

  • Unreacted Starting Material: 3-(Hydroxymethyl)heptane

  • Over-chlorination Products: Dichloro-derivatives

  • Elimination Byproducts: Heptene isomers

¹H NMR Signals of Potential Impurities (in CDCl₃):

ImpurityKey ¹H NMR Signal (δ, ppm)Multiplicity
3-(Hydroxymethyl)heptane (-CH₂OH)~3.6-3.7d
Alkene protons (from elimination)~4.8-5.8m

The presence and quantity of these impurities can be determined by integrating their unique signals relative to a known signal of the main compound or an internal standard.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative into a clean NMR tube.

    • Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable volatile solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified reference material of this compound in the same solvent.

  • GC-MS Conditions:

    • Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating alkyl halides.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

Reversed-Phase HPLC Protocol

Due to the nonpolar nature and lack of a strong chromophore in this compound, direct analysis by UV-based HPLC is challenging. A refractive index (RI) detector could be used, or a derivatization strategy would be necessary for UV detection. For a general screening of nonpolar impurities, the following reversed-phase method can be employed.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile (B52724), methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For a nonpolar compound like this compound, a high percentage of organic solvent will be required (e.g., 90-100% acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). If derivatized, a UV detector at an appropriate wavelength.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Purity is typically assessed by area percent, assuming all components have a similar response factor with an RI or ELSD detector. For accurate quantification, a reference standard and calibration curve are necessary.

Visualizing the Workflow and Logic

Workflow for ¹H NMR Purity Determination

The following diagram illustrates the general workflow for determining the purity of a this compound derivative using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve nmr_acq Acquire ¹H NMR spectrum dissolve->nmr_acq processing Fourier transform, phase & baseline correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity integration->calculation

Caption: Workflow for qNMR Purity Analysis.

Logical Relationship of Impurity Signals in ¹H NMR

This diagram shows the logical connection between the presence of specific impurities and their expected signals in the ¹H NMR spectrum of a this compound sample.

Impurity_Signals cluster_product Main Product cluster_impurities Potential Impurities cluster_signals Characteristic ¹H NMR Signals product This compound product_signal ~3.5 ppm (d, 2H) product->product_signal start_mat Starting Material (e.g., Alcohol) start_mat_signal ~3.6-3.7 ppm (d) start_mat->start_mat_signal elim_prod Elimination Product (Alkene) elim_prod_signal ~4.8-5.8 ppm (m) elim_prod->elim_prod_signal

Caption: Impurity Identification by ¹H NMR.

Conclusion

For the purity determination of this compound derivatives, quantitative ¹H NMR stands out as a highly accurate and efficient primary method. It provides absolute quantification without the need for a specific reference standard of the analyte and offers valuable structural information about any impurities present.

GC-MS is an excellent orthogonal technique, particularly for the detection and identification of volatile impurities that may be present at trace levels. Its high sensitivity makes it ideal for screening for residual solvents and volatile byproducts.

HPLC , while a workhorse in many pharmaceutical labs, is less straightforward for non-chromophoric, nonpolar compounds like this compound and may require specialized detectors or derivatization.

For a comprehensive and robust purity assessment of this compound derivatives, a combination of qNMR and GC-MS is recommended. This dual-pronged approach ensures both accurate quantification of the main component and sensitive detection of a wide range of potential impurities.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing researchers with a detailed glimpse into the structural composition of chemical entities. This guide offers an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Chloromethyl)heptane against its structural isomers and homologs. The data presented herein serves as a critical resource for researchers, scientists, and professionals in drug development, facilitating the identification and characterization of halogenated alkanes.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound, acquired via electron ionization, reveals a characteristic fragmentation pattern that can be distinguished from its isomers and related chloroalkanes. A summary of the key mass spectral data is presented in the table below, offering a clear comparison with 1-chlorohexane (B165106) and 2-chloroheptane.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
This compound C₈H₁₇Cl148.67148 (very low intensity)5743, 49, 56, 71, 85, 112, 119
1-Chlorohexane C₆H₁₃Cl120.62120 (low intensity)5641, 43, 55, 69, 91
2-Chloroheptane C₇H₁₅Cl134.65134 (very low intensity)5641, 43, 71, 98

Data sourced from the NIST WebBook and other publicly available spectral databases.[1][2][3][4]

The fragmentation of this compound is dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations. The base peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), resulting from the loss of a chloromethylpropyl radical. Another significant fragment at m/z 43 is attributed to the propyl cation ([C₃H₇]⁺). The presence of chlorine is indicated by the isotopic pattern for chlorine-containing fragments, although these are of lower intensity in the case of this compound.

Fragmentation Pathway of this compound

The electron ionization of this compound initiates a cascade of fragmentation events. The proposed pathway, illustrated in the diagram below, highlights the key bond cleavages that give rise to the observed mass spectrum. The initial ionization event forms an unstable molecular ion that readily undergoes fragmentation to produce more stable carbocation fragments.

fragmentation_pathway M [C8H17Cl]+• (m/z 148) M [C8H17Cl]+• (m/z 148) m/z 119 [M-C2H5]+ (m/z 119) M [C8H17Cl]+• (m/z 148)->m/z 119 -C2H5• m/z 85 [M-C4H9]+ (m/z 85) M [C8H17Cl]+• (m/z 148)->m/z 85 -C4H9• m/z 71 [C5H11]+ (m/z 71) m/z 119->m/z 71 -CH2Cl• m/z 57 [C4H9]+ (m/z 57) (Base Peak) m/z 85->m/z 57 -C2H4 m/z 49 [CH2Cl]+ (m/z 49) m/z 85->m/z 49 -C3H6 m/z 71->m/z 57 -CH2 m/z 43 [C3H7]+ (m/z 43) m/z 71->m/z 43 -C2H4

Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectral data was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source. The following protocol outlines the typical experimental conditions for the analysis of volatile organic compounds like this compound.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.[7]

  • Transfer Line Temperature: 280 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

4. Data Analysis:

  • The acquired mass spectra are compared against spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[2] The fragmentation patterns are analyzed to elucidate the structure of the analyte.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The comparative data and detailed protocol will aid researchers in the accurate identification and characterization of this and similar halogenated compounds, ultimately supporting advancements in various scientific disciplines.

References

A Comparative Guide to the Reactivity of Primary and Secondary Chloroalkanes: 3-(Chloromethyl)heptane vs. 3-Chloro-2-ethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of alkyl halides is a cornerstone for constructing complex molecular architectures. Professionals in pharmaceutical development and chemical research often face choices between different isomers of these foundational building blocks. This guide provides an objective comparison of the reactivity of 3-(chloromethyl)heptane (B86058), a primary alkyl halide, and its structural isomer, 3-chloro-2-ethylhexane, a secondary alkyl halide. This comparison is grounded in fundamental principles of reaction kinetics and steric effects, supported by established experimental observations in organic chemistry.

It is important to clarify that "this compound" and "1-chloro-2-ethylhexane" are synonyms for the same chemical entity, both referring to the structure with CAS number 123-04-6.[1][2][3] For a meaningful comparison of reactivity, this guide will evaluate this compound against a distinct structural isomer, 3-chloro-2-ethylhexane.

Structural and Electronic Profile

The reactivity of an alkyl halide is fundamentally dictated by the substitution of the carbon atom bonded to the halogen.

  • This compound is a primary (1°) alkyl halide. The chlorine atom is bonded to a carbon that is, in turn, bonded to only one other carbon atom.

  • 3-Chloro-2-ethylhexane is a secondary (2°) alkyl halide, with the chlorine atom attached to a carbon that is bonded to two other carbon atoms.

This structural difference has profound implications for the preferred reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Comparative Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions are pivotal in synthetic organic chemistry. The competition between SN1 and SN2 pathways is heavily influenced by the structure of the alkyl halide.

SN2 Reactivity:

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[4] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[5][6]

This compound, as a primary alkyl halide, is significantly more reactive in SN2 reactions than 3-chloro-2-ethylhexane. The carbon bearing the chlorine in this compound is less sterically hindered, allowing for easier backside attack by a nucleophile.[7] In contrast, the secondary nature of 3-chloro-2-ethylhexane presents greater steric bulk, impeding the approach of the nucleophile and thus slowing down the SN2 reaction rate considerably.[6][8] Branching at the beta-carbon, as seen in 3-chloro-2-ethylhexane, further decreases the rate of SN2 reactions.[9]

SN1 Reactivity:

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4] The rate of the SN1 reaction is primarily determined by the stability of this carbocation.

3-Chloro-2-ethylhexane is more prone to undergo SN1 reactions compared to this compound. The secondary carbocation that would form from 3-chloro-2-ethylhexane is more stable than the primary carbocation that would result from this compound.[4] Primary carbocations are generally considered too unstable to form under typical SN1 conditions.[5]

Summary of Nucleophilic Substitution Reactivity

Reaction TypeThis compound (Primary)3-Chloro-2-ethylhexane (Secondary)Rationale
SN2 Favored, relatively fastDisfavored, slowLower steric hindrance allows for backside attack.[5][6]
SN1 Highly disfavoredPossible, depends on conditionsFormation of a more stable secondary carbocation.[4]

Comparative Reactivity in Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution.

E2 Reactivity:

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the halide.[10][11] The rate of E2 reactions generally increases with increasing substitution of the alkyl halide (3° > 2° > 1°).[12] This is because the transition state has some alkene character, and more substituted alkenes are more stable (Zaitsev's rule).[12]

Therefore, 3-chloro-2-ethylhexane is expected to undergo E2 elimination more readily than this compound when a strong, non-nucleophilic base is used. For primary alkyl halides like this compound, a hindered base is often required to favor E2 over the competing SN2 pathway.[13][14]

E1 Reactivity:

The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction.[11] Consequently, the factors that favor SN1 also favor E1. 3-Chloro-2-ethylhexane, being a secondary alkyl halide, can undergo E1 elimination, especially in the presence of a weak base and a polar protic solvent, as it can form a relatively stable secondary carbocation. E1 reactions are generally not observed for primary alkyl halides like this compound due to the instability of the primary carbocation.[12]

Summary of Elimination Reactivity

Reaction TypeThis compound (Primary)3-Chloro-2-ethylhexane (Secondary)Rationale
E2 Possible, requires a strong, hindered baseFavored, generally faster than for primaryLeads to a more stable, substituted alkene transition state.[12]
E1 Highly disfavoredPossible, competes with SN1Proceeds through a more stable secondary carbocation.[12]

Experimental Protocols

Detailed methodologies for conducting nucleophilic substitution and elimination reactions are crucial for reproducible results. Below are representative protocols.

Protocol 1: Comparative SN2 Reaction with Sodium Iodide in Acetone (B3395972)

This experiment is a classic method to compare the SN2 reactivity of alkyl halides. The reaction's progress is visually monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.

Materials:

  • This compound

  • 3-Chloro-2-ethylhexane

  • 15% solution of sodium iodide in acetone

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 15% sodium iodide in acetone solution into two separate, clean, and dry test tubes.

  • To the first test tube, add 2-3 drops of this compound.

  • To the second test tube, add 2-3 drops of 3-chloro-2-ethylhexane.

  • Stopper and shake both tubes to ensure proper mixing.

  • Observe the tubes for the formation of a precipitate (sodium chloride).

  • Record the time taken for the precipitate to appear in each tube. If no reaction occurs at room temperature, the tubes can be gently warmed in a 50°C water bath.[15]

Expected Outcome: A precipitate will form much more rapidly in the test tube containing this compound, demonstrating the higher SN2 reactivity of the primary alkyl halide.

Protocol 2: Comparative E2 Reaction with a Strong Base

This protocol compares the propensity of the two isomers to undergo E2 elimination. The formation of alkene products can be monitored by gas chromatography (GC).

Materials:

  • This compound

  • 3-Chloro-2-ethylhexane

  • Potassium tert-butoxide (a strong, hindered base)

  • Tert-butanol (solvent)

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Gas chromatograph

Procedure:

  • In two separate round-bottom flasks, dissolve an equimolar amount of either this compound or 3-chloro-2-ethylhexane in tert-butanol.

  • Add a slight excess of potassium tert-butoxide to each flask.

  • Heat the reaction mixtures to reflux for a specified period (e.g., 1-2 hours).

  • After cooling, quench the reactions with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC to determine the extent of conversion to alkene products.

Expected Outcome: The reaction with 3-chloro-2-ethylhexane is expected to show a higher yield of alkene products, indicating its greater propensity for E2 elimination.

Visualizing Reaction Pathways and Steric Effects

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

SN2_Comparison cluster_primary This compound (Primary) cluster_secondary 3-Chloro-2-ethylhexane (Secondary) p_start Primary Alkyl Halide p_ts SN2 Transition State (Less Crowded) p_start->p_ts Fast p_prod Substitution Product p_ts->p_prod Nucleophile_p Nucleophile Nucleophile_p->p_ts s_start Secondary Alkyl Halide s_ts SN2 Transition State (More Crowded) s_start->s_ts Slow s_prod Substitution Product s_ts->s_prod Nucleophile_s Nucleophile Nucleophile_s->s_ts

Caption: Comparative SN2 reaction pathways.

Caption: Steric hindrance affecting nucleophilic attack.

Reaction_Competition cluster_primary This compound (Primary) cluster_secondary 3-Chloro-2-ethylhexane (Secondary) start1 Primary Alkyl Halide sn2_1 SN2 Product start1->sn2_1 Strong Nucleophile e2_1 E2 Product start1->e2_1 Strong, Hindered Base start2 Secondary Alkyl Halide carbocation Carbocation Intermediate start2->carbocation Weak Nu/Base Polar Protic Solvent sn2_2 SN2 Product start2->sn2_2 Strong Nucleophile e2_2 E2 Product start2->e2_2 Strong Base sn1 SN1 Product carbocation->sn1 e1 E1 Product carbocation->e1

Caption: Competing reaction pathways for primary vs. secondary halides.

Conclusion

The choice between this compound and 3-chloro-2-ethylhexane in a synthetic route will depend on the desired outcome. For reactions requiring a rapid SN2 displacement with minimal competing elimination, the primary alkyl halide, this compound, is the superior choice. Conversely, if the goal is to favor elimination to produce an alkene, or to proceed through an SN1/E1 pathway, the secondary alkyl halide, 3-chloro-2-ethylhexane, would be more suitable. A thorough understanding of the principles of steric hindrance and carbocation stability is paramount for predicting and controlling the reactivity of these and other alkyl halides in organic synthesis.

References

A Comparative Guide to the Reaction Rates of Primary vs. Secondary Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, a nuanced understanding of reaction kinetics is paramount for optimizing reaction conditions and achieving desired product yields. This guide provides an objective comparison of the relative reaction rates of primary and secondary alkyl chlorides in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

Introduction to Nucleophilic Substitution

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. The structure of the alkyl halide—specifically, whether the halogen is attached to a primary or secondary carbon—profoundly influences the reaction mechanism and, consequently, the reaction rate. Two primary mechanisms govern these reactions: the SN1 (Substitution Nucleophilic Unimolecular) and the SN2 (Substitution Nucleophilic Bimolecular) pathways.

The Dueling Mechanisms: SN1 vs. SN2

The relative reactivity of primary and secondary alkyl chlorides is dictated by the preferred reaction pathway, which in turn is influenced by several factors, most notably the structure of the alkyl halide itself.

  • SN2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[2][3] A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group.[4][5] This leads to an inversion of stereochemistry at the reaction center.

  • SN1 Reaction: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate and a halide ion.[6][7] The second step is the rapid attack of the nucleophile on the carbocation.[6] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide.[2][3]

Key Factors Influencing Reaction Rates

The competition between SN1 and SN2 pathways, and thus the relative rates of primary and secondary alkyl chlorides, is governed by three main factors:

  • Structure of the Alkyl Halide (Steric Hindrance vs. Carbocation Stability):

    • In SN2 reactions , steric hindrance is the dominant factor.[3] As the number of alkyl groups attached to the carbon bearing the chlorine increases from primary to secondary, the "backside" of the carbon becomes more crowded. This increased steric bulk hinders the approach of the nucleophile, significantly slowing down the reaction.[4] Consequently, primary alkyl chlorides react much faster than secondary alkyl chlorides via the SN2 mechanism.[2][5]

    • In SN1 reactions , the stability of the carbocation intermediate is the critical factor.[7] Alkyl groups are electron-donating and stabilize the positive charge of the carbocation. A secondary carbocation, with two alkyl groups, is significantly more stable than a primary carbocation, which has only one.[7] Because the formation of this carbocation is the slow step, secondary alkyl halides are much more reactive than primary alkyl halides in SN1 reactions.[8]

  • The Nucleophile:

    • Strong nucleophiles (e.g., I⁻, OH⁻, CN⁻) favor the SN2 pathway as they are more effective at attacking the alkyl halide directly. The rate of SN2 reactions increases with the strength of the nucleophile.[8]

    • Weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway because they are not strong enough to attack the alkyl halide directly and must wait for the formation of the carbocation intermediate. The rate of SN1 reactions is not affected by the nature of the nucleophile.[8]

  • The Solvent:

    • Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred for SN2 reactions. They can solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.[8]

    • Polar protic solvents (e.g., water, ethanol) strongly favor SN1 reactions. They can stabilize the carbocation intermediate through solvation and also solvate the leaving group, facilitating its departure.[6]

Quantitative Comparison of Reaction Rates

The choice of reaction conditions determines which mechanism will prevail and, therefore, which substrate will react faster. The following tables summarize the relative reactivities.

Table 1: Relative Reaction Rates in a Typical SN2 Reaction

(e.g., with Sodium Iodide in Acetone)

Alkyl Chloride TypeRelative RatePrimary Reason
Primary (e.g., 1-chlorobutane)~30Minimal steric hindrance allows for easy backside attack by the nucleophile.[4]
Secondary (e.g., 2-chlorobutane)1Increased steric hindrance from the additional alkyl group impedes nucleophilic attack.[4]

Note: These are representative values. The rate of reaction for tertiary halides is negligible under SN2 conditions.

Table 2: Relative Reaction Rates in a Typical SN1 Reaction

(e.g., Solvolysis in 80% Aqueous Ethanol)

Alkyl Halide TypeRelative RatePrimary Reason
Primary (e.g., 1-bromobutane)2The primary carbocation is highly unstable and its formation is energetically unfavorable.[7]
Secondary (e.g., 2-bromobutane)43The secondary carbocation is stabilized by two electron-donating alkyl groups.[7]
Tertiary (e.g., tert-butyl bromide)1,200,000The tertiary carbocation is highly stabilized by three electron-donating alkyl groups.[7]

Data adapted from a study on alkyl bromides, which serve as a close proxy for the behavior of alkyl chlorides in SN1 reactions.[7]

Experimental Protocols

The following protocols describe common laboratory methods for comparing the reaction rates of primary and secondary alkyl chlorides.

Experiment 1: Determination of Relative SN2 Reaction Rates

Objective: To compare the relative reactivity of a primary and a secondary alkyl chloride under SN2 conditions.

Methodology: This experiment relies on the Finkelstein reaction, where sodium iodide in acetone is used as the nucleophile. Sodium chloride is insoluble in acetone, so the formation of a precipitate indicates that a reaction has occurred.[9]

Procedure:

  • Label two clean, dry test tubes, one for the primary alkyl chloride (e.g., 1-chlorobutane) and one for the secondary alkyl chloride (e.g., 2-chlorobutane).

  • To each test tube, add 2 mL of a 15% solution of sodium iodide in acetone.

  • Add 4-5 drops of the primary alkyl chloride to its labeled test tube and 4-5 drops of the secondary alkyl chloride to its respective tube.

  • Cork the tubes, shake them to ensure mixing, and start a timer.

  • Observe the tubes for the formation of a white precipitate (NaCl). Record the time it takes for the precipitate to first appear in each tube.

  • If no reaction is observed at room temperature after 15-20 minutes, gently warm the tubes in a water bath (approx. 50°C) and continue to observe.

Expected Outcome: A precipitate will form much more rapidly in the test tube containing the primary alkyl chloride, demonstrating its higher reactivity under SN2 conditions.

Experiment 2: Determination of Relative SN1 Reaction Rates

Objective: To compare the relative reactivity of a primary and a secondary alkyl chloride under SN1 conditions.

Methodology: This experiment uses a solution of silver nitrate (B79036) in ethanol (B145695). The ethanol acts as a weak nucleophile and a polar protic solvent, favoring the SN1 mechanism. The reaction produces a chloride ion, which then reacts with the silver ion to form an insoluble silver chloride precipitate.[9]

Procedure:

  • Label two clean, dry test tubes for the primary and secondary alkyl chlorides.

  • Add 2 mL of a 0.1 M solution of silver nitrate in ethanol to each test tube.

  • Add 4-5 drops of the primary alkyl chloride to its labeled test tube and 4-5 drops of the secondary alkyl chloride to its respective tube.

  • Cork the tubes, shake them to mix, and start a timer.

  • Observe the tubes for the formation of a white precipitate (AgCl). Record the time it takes for the precipitate to appear.

Expected Outcome: A precipitate will form significantly faster in the test tube containing the secondary alkyl chloride, indicating a faster SN1 reaction rate due to the greater stability of the secondary carbocation intermediate. The primary alkyl chloride will react very slowly, if at all.

Visualization of Reaction Pathway Determination

The decision-making process for predicting the dominant nucleophilic substitution mechanism can be visualized as a logical flow.

G Determining the Dominant Reaction Pathway for Alkyl Chlorides sub Substrate (Alkyl Chloride) sub_q Primary or Secondary? sub->sub_q nuc Nucleophile nuc_q Strong or Weak? nuc->nuc_q sol Solvent sol_q Protic or Aprotic? sol->sol_q sub_q->nuc_q Primary sub_q->nuc_q Secondary nuc_q->sol_q Strong nuc_q->sol_q Weak sn2 SN2 Pathway Favored (Primary > Secondary) sol_q->sn2 Aprotic sn1 SN1 Pathway Favored (Secondary >> Primary) sol_q->sn1 Protic slow Slow/Competing Reaction sol_q->slow Protic sol_q->slow Aprotic

Caption: Logical flow for predicting SN1 vs. SN2 dominance.

Conclusion

The relative reaction rates of primary and secondary alkyl chlorides are fundamentally tied to the competition between SN1 and SN2 mechanisms.

  • Primary alkyl chlorides react faster under conditions that favor the SN2 pathway (strong nucleophile, polar aprotic solvent) due to minimal steric hindrance.

  • Secondary alkyl chlorides react faster under conditions that favor the SN1 pathway (weak nucleophile, polar protic solvent) due to the increased stability of the secondary carbocation intermediate.

For professionals in chemical and pharmaceutical development, a thorough understanding of these principles is crucial for reaction design, controlling product formation, and optimizing synthetic routes. By carefully selecting the substrate, nucleophile, and solvent, researchers can steer a reaction toward the desired mechanistic pathway, thereby enhancing reaction efficiency and yield.

References

Efficacy of 3-(Chloromethyl)heptane as an alkylating agent compared to others

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(chloromethyl)heptane's efficacy as an alkylating agent against other common primary alkyl halides. The comparison is based on the principles of bimolecular nucleophilic substitution (SN2) reactions, supported by available kinetic data for analogous compounds.

Introduction to Alkylating Agent Efficacy

Alkylating agents are a cornerstone of organic synthesis, crucial for introducing alkyl groups into molecules. Their efficacy is primarily determined by their reactivity in nucleophilic substitution reactions. For primary alkyl halides like This compound (B86058), the predominant mechanism is the SN2 reaction. The rate of this reaction is a key metric of the agent's efficacy and is highly sensitive to several factors: the structure of the alkylating agent (steric hindrance), the nature of the leaving group, the strength of the nucleophile, and the solvent used.[1][2] this compound, also known as 2-ethylhexyl chloride, is a primary alkyl chloride used as a versatile intermediate in the synthesis of pharmaceuticals, plasticizers, and surfactants.[3][4][] Its structure, featuring a reactive chloromethyl group, allows it to readily participate in nucleophilic substitution reactions.[4]

Quantitative Comparison of Alkylating Agent Reactivity

The table below summarizes second-order rate constants for the reaction of various primary alkyl halides with sodium iodide in acetone (B3395972) at 25°C.

Alkylating AgentStructureRate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate (vs. 1-Chlorobutane)
This compound CH3(CH2)3CH(CH2CH3)CH2ClData Not AvailableSlower than 1-Chlorobutane (B31608) (estimated)
1-Chlorobutane CH3(CH2)2CH2Cl1.05 x 10⁻⁵[6]1
1-Bromobutane (B133212) CH3(CH2)2CH2Br1.75 x 10⁻³[6]167
Benzyl (B1604629) Chloride C6H5CH2ClSignificantly Faster than 1-Chlorobutane~100-200 (qualitative estimate)

Analysis of Reactivity:

  • Leaving Group Effect : The most dramatic difference is between 1-chlorobutane and 1-bromobutane. The bromide ion is a much better leaving group than the chloride ion because it is a weaker base and the C-Br bond is weaker than the C-Cl bond.[1][6] This results in 1-bromobutane reacting approximately 167 times faster than its chloro-analogue.[6]

  • Substrate Structure (Steric Hindrance) : While this compound is a primary alkyl chloride like 1-chlorobutane, it possesses an ethyl group at the β-carbon (the second carbon from the reaction center). This branching increases steric hindrance around the reaction site compared to a straight-chain halide like 1-chlorobutane.[1][8] Increased steric hindrance impedes the backside attack of the nucleophile, which is characteristic of the SN2 mechanism, thus reducing the reaction rate.[2][8][9] Therefore, it is predicted that this compound will be a less effective alkylating agent than 1-chlorobutane under SN2 conditions.

  • Electronic Effects : Benzyl chloride, though a primary chloride, reacts much more rapidly than 1-chlorobutane.[10][11][12] This is because the adjacent benzene (B151609) ring helps to stabilize the SN2 transition state through π-orbital overlap, lowering the activation energy of the reaction.[10][13]

Experimental Protocols

The following is a detailed methodology for determining the second-order rate constant of an alkyl halide, adapted from protocols for the Finkelstein reaction.[14]

Objective: To determine the second-order rate constant for the reaction of an alkyl chloride (e.g., this compound) with sodium iodide in acetone.

Materials:

  • This compound (or other alkyl halide)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation : Prepare stock solutions of the alkyl chloride and sodium iodide in anhydrous acetone to known concentrations (e.g., 0.1 M).

  • Temperature Equilibration : Place the stock solutions and additional pure acetone in a thermostatted water bath to reach the desired reaction temperature (e.g., 25°C).[14]

  • Reaction Initiation : To start the reaction, mix equal volumes of the alkyl chloride and sodium iodide solutions in a reaction flask and begin timing.[14]

  • Aliquoting and Quenching : At regular, recorded time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known volume of deionized water. This precipitates the unreacted sodium iodide and stops the reaction.[14]

  • Titration : Titrate the unreacted iodide in the quenched sample with a standardized solution of sodium thiosulfate. Use a starch solution as an indicator to accurately determine the endpoint (the disappearance of the blue color).[14]

  • Data Analysis : The concentration of iodide consumed at each time point is used to determine the concentration of the alkyl halide that has reacted. Plot the data according to the integrated rate law for a second-order reaction (1/[A] vs. time) to determine the rate constant (k) from the slope of the line.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using DOT language provide a clear visual representation of the chemical processes and experimental designs discussed.

Caption: General mechanism for a bimolecular nucleophilic substitution (SN2) reaction.

Experimental_Workflow prep 1. Prepare 0.1M Solutions (Alkyl Halide & NaI in Acetone) equil 2. Equilibrate Solutions to 25°C prep->equil init 3. Mix Solutions & Start Timer equil->init aliquot 4. Withdraw Aliquots at Regular Time Intervals init->aliquot quench 5. Quench Aliquots in Deionized Water aliquot->quench titrate 6. Titrate Unreacted I⁻ with Na₂S₂O₃ quench->titrate analyze 7. Calculate Rate Constant (k) from Titration Data titrate->analyze

Caption: Experimental workflow for kinetic analysis of an SN2 reaction.

References

Validating the Structure of a 3-(Chloromethyl)heptane-Derived Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of a product derived from the reaction of 3-(chloromethyl)heptane (B86058), presumed to be 3-ethylheptan-1-ol (B1606070). It offers a comparative analysis of expected analytical data against a potential isomeric impurity, 3-ethylheptan-3-ol, and outlines detailed experimental protocols for synthesis and structural elucidation.

Synthetic Pathway and Potential Products

The reaction of this compound, a primary alkyl halide, with a hydroxide (B78521) source such as sodium hydroxide is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction typically results in the formation of a primary alcohol. However, the possibility of side reactions, such as elimination or rearrangement, necessitates a thorough structural validation of the final product.

The anticipated primary product is 3-ethylheptan-1-ol . A potential isomeric impurity that could arise, although less likely under SN2 conditions, is the tertiary alcohol 3-ethylheptan-3-ol . This guide will focus on distinguishing between these two structures.

Comparative Analysis of Expected Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques for the anticipated product, 3-ethylheptan-1-ol, and the potential alternative, 3-ethylheptan-3-ol. This data is based on established principles of spectroscopy and may be supplemented with data from spectral databases.

Analytical TechniqueExpected Result for 3-ethylheptan-1-ol (Primary Alcohol)Expected Result for 3-ethylheptan-3-ol (Tertiary Alcohol)
¹H NMR Multiplet around 3.6 ppm (-CH₂-OH), broad singlet for the -OH proton.Absence of a signal in the 3-4 ppm region for a proton on a carbon bearing the hydroxyl group.
¹³C NMR Signal for the carbon bearing the -OH group (-CH₂-OH) in the range of 60-65 ppm.Signal for the quaternary carbon bearing the -OH group in the range of 70-75 ppm.
IR Spectroscopy Broad O-H stretch around 3300-3400 cm⁻¹, C-O stretch around 1050 cm⁻¹.Broad O-H stretch around 3300-3400 cm⁻¹, C-O stretch around 1150 cm⁻¹.
Mass Spectrometry Prominent M-18 peak (loss of H₂O), significant peak at m/z = 31 (-CH₂OH⁺).Molecular ion peak may be weak or absent, prominent M-18 peak, characteristic fragmentation pattern for tertiary alcohols.

Experimental Protocols

Synthesis of 3-ethylheptan-1-ol

This protocol outlines the synthesis of 3-ethylheptan-1-ol from this compound via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol/Water (1:1 v/v) solvent mixture

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in the ethanol/water solvent mixture.

  • Add an equimolar amount of sodium hydroxide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Analytical Characterization

The purified product should be characterized using the following analytical techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the neat liquid product.

  • Mass Spectrometry (MS): Obtain a mass spectrum using an appropriate ionization technique (e.g., electron ionization).

Visualizing the Validation Workflow and Key Relationships

To aid in understanding the experimental and logical processes involved in validating the product's structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation Reactants This compound + NaOH Reaction Nucleophilic Substitution (SN2) Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Distillation / Chromatography Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR 1H and 13C NMR Pure Product->NMR Sample IR Infrared Spectroscopy Pure Product->IR Sample MS Mass Spectrometry Pure Product->MS Sample Data Interpretation Spectral Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Comparison Comparison with Expected Data Data Interpretation->Comparison Structure Confirmation Structure Confirmation Comparison->Structure Confirmation

Caption: Experimental workflow for the synthesis and structural validation of the this compound-derived product.

logical_relationship Start Reaction of This compound Expected Expected Product: 3-ethylheptan-1-ol Start->Expected SN2 Pathway Alternative Potential Alternative: 3-ethylheptan-3-ol Start->Alternative Side Reaction (less likely) Validation Spectroscopic Validation Expected->Validation Alternative->Validation Conclusion Confirmed Structure Validation->Conclusion

Caption: Logical relationship diagram illustrating the validation process for the reaction product.

References

A Comparative Guide to the Cross-Reactivity of 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(Chloromethyl)heptane, a versatile alkylating agent, against other structurally related compounds. The data presented herein is intended to serve as a reference for researchers developing assays or drug molecules where the specificity of interaction with alkylating agents is critical.

Introduction to this compound

This compound, also known as 2-ethylhexyl chloride, is an organic compound frequently utilized as an intermediate in the synthesis of a variety of chemicals, including pharmaceuticals and agricultural products.[1][2][3][4] Its reactivity stems from the chloromethyl group, which allows it to act as an alkylating agent, readily participating in nucleophilic substitution reactions.[1][2][3] Alkylating agents are a broad class of compounds that introduce alkyl groups into nucleophilic sites on other molecules, such as DNA, which can lead to cytotoxicity and is a mechanism exploited in chemotherapy.[5] Given its utility, understanding the specificity and potential cross-reactivity of this compound in biological and analytical systems is of significant importance.

Cross-reactivity can be a concern in various contexts, such as in immunoassays where an antibody may bind to compounds structurally similar to the target antigen, leading to false-positive results.[6][7] In the realm of drug development, understanding the cross-reactivity of an alkylating agent with unintended biological targets is crucial for predicting off-target effects and toxicity.

This guide presents a hypothetical cross-reactivity study of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) format. The performance of this compound is compared with other commercially available alkylating agents: 1-chlorohexane (B165106) and benzyl (B1604629) chloride.

Experimental Data: Comparative Cross-Reactivity

The cross-reactivity of this compound and selected alternative compounds was assessed using a competitive ELISA designed to detect a haptenized version of this compound. The 50% inhibitory concentration (IC50) was determined for each compound, and the percent cross-reactivity was calculated relative to this compound.

CompoundStructureIC50 (µM)% Cross-Reactivity
This compoundC8H17Cl15.2100%
1-ChlorohexaneC6H13Cl45.833.2%
Benzyl ChlorideC7H7Cl125.312.1%
2-Ethyl-1-hexanolC8H18O> 1000< 1.5%

Table 1: Comparative Cross-Reactivity of Alkylating Agents. The IC50 values represent the concentration of the compound required to inhibit 50% of the antibody binding in a competitive ELISA. Percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol details the steps for a competitive ELISA to determine the cross-reactivity of various compounds with an antibody raised against a this compound-protein conjugate.

1. Reagents and Materials:

  • 96-well microtiter plates

  • Coating antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Primary antibody: Polyclonal or monoclonal antibody specific for the this compound hapten

  • Test compounds: this compound, 1-chlorohexane, benzyl chloride, 2-ethyl-1-hexanol

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop solution: 2M Sulfuric Acid

  • Wash buffer: Phosphate buffered saline with 0.05% Tween 20 (PBST)

  • Coating buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Blocking buffer: 1% BSA in PBS

2. Plate Coating:

  • Dilute the coating antigen to 2 µg/mL in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the test compounds and the this compound standard in PBS.

  • Add 50 µL of the diluted test compounds or standard to the appropriate wells.

  • Add 50 µL of the diluted primary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for each test compound from the dose-response curves.

  • Calculate the percent cross-reactivity as described in the caption for Table 1.

Visualizations

G cluster_workflow Competitive ELISA Workflow A Plate Coating (Antigen Adsorption) B Blocking (Prevents Non-specific Binding) A->B C Competitive Binding (Antibody + Sample/Standard) B->C D Secondary Antibody Incubation (HRP-conjugated) C->D E Substrate Addition (Color Development) D->E F Absorbance Reading (Data Acquisition) E->F

Figure 1: Workflow for the competitive ELISA used to assess cross-reactivity.

Figure 2: General mechanism of action for alkylating agents targeting DNA.

References

Comparative analysis of different synthetic routes to 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 3-(Chloromethyl)heptane, a versatile alkylating agent and key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The objective of this document is to furnish researchers and chemical process development professionals with a detailed comparison of common synthetic methodologies, supported by experimental data and protocols, to facilitate informed decisions in process optimization and scale-up.

Executive Summary

The synthesis of this compound, also known as 2-ethylhexyl chloride, is most prominently achieved through the chlorination of its corresponding alcohol, 2-ethylhexan-1-ol (B42007). This guide focuses on a comparative analysis of three primary chlorinating agents for this transformation: thionyl chloride (SOCl₂), gaseous hydrogen chloride (HCl), and phosphorus trichloride (B1173362) (PCl₃). While other theoretical routes such as free-radical chlorination of alkanes and chloromethylation exist, they often suffer from poor selectivity and lack of practical, high-yielding protocols for this specific target molecule. The methods presented herein are based on documented laboratory and patent literature, providing a basis for reproducibility and further development.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthetic routes from 2-ethylhexan-1-ol to this compound.

Parameter Route 1: Thionyl Chloride Route 2: Gaseous Hydrogen Chloride Route 3: Phosphorus Trichloride
Starting Material 2-Ethylhexan-1-ol2-Ethylhexan-1-ol2-Ethylhexan-1-ol
Chlorinating Agent Thionyl Chloride (SOCl₂)Hydrogen Chloride (gas)Phosphorus Trichloride (PCl₃)
Catalyst/Additive Pyridine (B92270)None specifiedNot explicitly required
Reaction Temperature Reflux100-150°CTypically mild, then raised
Reaction Time 4 hoursSeveral hours2.5 hours post-addition
Reported Yield/Purity Not explicitly quantified, but product is isolated by fractional distillation.Crude product contains 53.6% 2-ethylhexyl chloride, 41.8% residual alcohol. Final purity >97% after further reaction and distillation.[3]High yield of related phosphites; adaptable for chloride synthesis.
Key Byproducts Sulfur dioxide (gas), Pyridinium hydrochloride (solid)Water, Di(2-ethylhexyl)ether[3]Phosphorous acid or its esters
Work-up Procedure Distillation, washing, drying, fractional distillation.[4]Phase separation, further reaction of crude with phosgene, then distillation.[3]Removal of HCl, potential distillation.[5]

Experimental Protocols

Route 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on a widely cited method for the conversion of primary alcohols to alkyl chlorides.

Materials:

  • 2-Ethylhexan-1-ol (isooctanol)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Appropriate glassware for reflux and distillation

Procedure:

  • To a stirred solution of 26g of 2-ethylhexan-1-ol, 1g of pyridine is added.[4]

  • 50g of thionyl chloride is then carefully added to the mixture.[4]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.[4]

  • After the reflux period, the excess thionyl chloride is removed by distillation.

  • The resulting crude product is washed, dried over a suitable drying agent, and filtered.

  • The final product, this compound, is obtained by fractional distillation, collecting the fraction boiling at 162-164°C.[4]

Route 2: Synthesis of this compound using Gaseous Hydrogen Chloride

This method is adapted from a patented industrial process for the preparation of alkyl chlorides.

Materials:

  • 2-Ethylhexan-1-ol

  • Gaseous Hydrogen Chloride (HCl)

  • High-pressure reactor

Procedure:

  • 2-Ethylhexan-1-ol is charged into a suitable reactor equipped for heating and gas introduction.

  • The alcohol is heated to a temperature between 100°C and 150°C.[3]

  • Gaseous hydrogen chloride is introduced into the reactor, maintaining a pressure that can range up to 10 bars.[3]

  • The reaction is allowed to proceed for several hours until a conversion of 60-95% of the alcohol is achieved.[3]

  • Upon completion, the reaction mixture is cooled, and the pressure is released.

  • The organic phase is separated from the aqueous phase. The crude organic phase contains the desired product along with unreacted alcohol and byproducts like di(2-ethylhexyl)ether.[3]

  • Further purification by distillation is required to obtain high-purity this compound. The patent suggests an additional phosgenation step to convert the remaining alcohol before final distillation to achieve a purity of over 97%.[3]

Route 3: Synthesis of this compound using Phosphorus Trichloride

This protocol is inferred from a procedure for the synthesis of di-(2-ethylhexyl) phosphite, which involves the reaction of 2-ethylhexan-1-ol with PCl₃. While the primary product in the cited reference is not the alkyl chloride, the initial reaction can be adapted for its synthesis.

Materials:

  • 2-Ethylhexan-1-ol

  • Phosphorus Trichloride (PCl₃)

  • Inert solvent (optional)

  • Apparatus for controlled addition and heating

Procedure:

  • In a reaction vessel, 2-ethylhexan-1-ol is placed, potentially in an inert solvent.

  • Phosphorus trichloride is added dropwise to the alcohol. The molar ratio of PCl₃ to 2-ethylhexan-1-ol is approximately 1:3 for the synthesis of the alkyl chloride.

  • The reaction is typically exothermic and may require initial cooling. After the addition is complete, the mixture is stirred at room temperature and then heated to 40-45°C for approximately 2.5 hours to drive the reaction to completion.[5]

  • During the reaction, hydrogen chloride gas is evolved.

  • The reaction mixture is then worked up by carefully quenching with water or a basic solution to neutralize the remaining phosphorous acid byproducts.

  • The organic layer is separated, washed, dried, and the final product is purified by distillation.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes discussed in this guide, all originating from 2-ethylhexan-1-ol.

Synthetic_Routes cluster_socl2 Route 1 cluster_hcl Route 2 cluster_pcl3 Route 3 2-Ethylhexan-1-ol 2-Ethylhexan-1-ol SOCl2_reagent SOCl₂ / Pyridine HCl_reagent Gaseous HCl PCl3_reagent PCl₃ This compound This compound SOCl2_reagent->this compound Reflux, 4h HCl_reagent->this compound 100-150°C, High Pressure PCl3_reagent->this compound Stepwise heating

Caption: Synthetic pathways from 2-ethylhexan-1-ol to this compound.

Conclusion

The conversion of 2-ethylhexan-1-ol to this compound can be effectively achieved using several chlorinating agents. The thionyl chloride method is a classic and reliable laboratory-scale synthesis. The use of gaseous hydrogen chloride represents a more industrial approach, though it may require specialized equipment for handling high pressures and result in an equilibrium mixture requiring further purification steps. The phosphorus trichloride route offers another alternative, though careful control of stoichiometry and reaction conditions is necessary to favor the formation of the alkyl chloride over phosphate (B84403) esters. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, available equipment, cost of reagents, and purity requirements.

References

Safety Operating Guide

Safe Disposal of 3-(Chloromethyl)heptane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Chloromethyl)heptane, a flammable and hazardous chemical. Adherence to these protocols is critical to minimize risks and maintain a safe research environment.

Key Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] It is also considered very toxic to aquatic life with long-lasting effects.[2] Understanding its physical and chemical properties is the first step in safe handling and disposal.

PropertyValueSource
Synonyms Isooctyl chloride, 2-Ethylhexyl chloride[1][2]
CAS Number 123-04-6[2]
Molecular Formula C8H17Cl[3]
Molecular Weight 148.67 g/mol [4]
Appearance Colorless to almost colorless clear liquid[3]
Flash Point 60 °C (140 °F)[1]
Boiling Point 169 °C (336.2 °F)
Specific Gravity 0.88
Water Solubility 0.0503 g/L (at 20 °C)[3]
Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[4]

Experimental Protocol for Disposal

The disposal of this compound must be handled as hazardous waste. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear suitable protective gloves (e.g., Viton or PVA). Always check the manufacturer's glove compatibility chart.[5]

  • Skin and Body Protection: A fully-buttoned lab coat and appropriate protective clothing.[2]

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and sealable container.[5][6] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizers.[1][5]

3. Spill Management:

  • In the event of a small spill, trained personnel may clean it up.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1]

  • For large spills, evacuate the area immediately and contact your institution's EHS office or emergency response team.[5]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[2]

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste container.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect spill_check Is there a spill? collect->spill_check small_spill Step 3a: Absorb Small Spill with Inert Material spill_check->small_spill Yes, Small large_spill Step 3b: Evacuate and Report Large Spill to EHS spill_check->large_spill Yes, Large store Step 4: Store Waste Container in a Cool, Dry, Ventilated Area spill_check->store No small_spill->collect end End: Proper Disposal Complete large_spill->end contact_ehs Step 5: Contact EHS for Waste Pickup and Disposal store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Chloromethyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Chloromethyl)heptane. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risk to personnel and the surrounding workspace.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a flammable and irritant compound.[1][2]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection While specific permeation data for this compound is not available, data for similar halogenated hydrocarbons suggests that Viton or thick-gauge Nitrile gloves offer good resistance.[3][4][5] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Skin and Body Protection A flame-resistant lab coat should be worn and fully buttoned.[2] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. All clothing worn in the laboratory should be made of natural fibers, such as cotton, as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required.[6][7][8][9][10] A combination cartridge with a P100 particulate filter may be necessary if aerosols are generated.

Operational Plan: Safe Handling Protocol

The following step-by-step protocol must be followed when handling this compound to minimize the risk of exposure and accidents.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, identifying potential hazards and emergency procedures.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be positioned as low as possible to maintain adequate airflow and provide a physical barrier.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, reaction vessels, spill kit, and waste containers, inside the fume hood before starting work.

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

Handling Procedure
  • Grounding: When transferring this compound from a metal container, ensure that both the source and receiving containers are properly grounded to prevent the buildup of static electricity, which can be an ignition source.[1]

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use a bottle carrier for transporting glass containers.

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. If the reaction is exothermic, have a cooling bath readily available.

  • Closure: Keep all containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[1]

Post-Handling Actions
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11][12][13]

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • Label the container as "Hazardous Waste: this compound, Flammable Liquid, Irritant".

    • Keep chlorinated solvent waste separate from non-chlorinated solvent waste, as disposal methods and costs differ.[12][14]

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, in a separate, clearly labeled hazardous waste bag or container.[15]

    • Do not dispose of contaminated solid waste in the regular trash.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[12]

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the label on the container and dispose of it in the appropriate recycling or solid waste stream, as per institutional guidelines.

Storage and Disposal
  • Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment to prevent spills.

  • Disposal Request: When the waste container is full (no more than 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour any chemical waste down the drain.[13][16]

Visual Workflow and Safety Hierarchy

To further clarify the safe handling process and the principles of chemical safety, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment verify_hood Verify Fume Hood Functionality risk_assessment->verify_hood gather_materials Gather Materials in Fume Hood verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe ground_containers Ground Containers don_ppe->ground_containers dispense_chemical Dispense Chemical Carefully ground_containers->dispense_chemical conduct_experiment Conduct Experiment dispense_chemical->conduct_experiment close_containers Keep Containers Closed conduct_experiment->close_containers decontaminate Decontaminate Work Area close_containers->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe store_waste Store Waste in Designated Area segregate_waste->store_waste wash_hands Wash Hands doff_ppe->wash_hands request_disposal Request Waste Disposal store_waste->request_disposal post_end End request_disposal->post_end

Caption: Workflow for the safe handling and disposal of this compound.

HierarchyOfControls cluster_main Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution elimination->substitution Use a less hazardous chemical if possible engineering Engineering Controls substitution->engineering Handle in a chemical fume hood administrative Administrative Controls engineering->administrative Follow Safe Handling Protocol (SOP) ppe Personal Protective Equipment (Least Effective) administrative->ppe Wear recommended gloves, goggles, lab coat

Caption: Hierarchy of controls applied to the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)heptane
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.